Tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate
Description
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Properties
IUPAC Name |
tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-10(2,3)15-9(13)12-7-5-6-11(4,14)8-12/h14H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWWAIZZOPVWORI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(C1)C(=O)OC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30726246 | |
| Record name | tert-Butyl 3-hydroxy-3-methylpiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30726246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1104083-27-3 | |
| Record name | 1,1-Dimethylethyl 3-hydroxy-3-methyl-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1104083-27-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 3-hydroxy-3-methylpiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30726246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate
This guide provides a comprehensive overview and detailed protocols for the synthesis of tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate, a valuable substituted piperidine building block in medicinal chemistry and drug development. The methodologies presented are grounded in established chemical principles and supported by peer-reviewed literature and patents, ensuring scientific integrity and reproducibility.
Introduction
Substituted piperidines are ubiquitous structural motifs in a vast array of pharmaceuticals and biologically active compounds. The introduction of a hydroxyl group and a methyl group at the 3-position of the piperidine ring, as in tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate, provides a chiral center and versatile functional handles for further molecular elaboration. The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen ensures stability and allows for selective reactions at other positions of the molecule. This guide will focus on a robust and widely applicable synthetic strategy: the Grignard reaction of a methylmagnesium halide with the readily accessible precursor, N-Boc-3-piperidone.
Synthetic Strategy: A Two-Step Approach
The synthesis of the target molecule is efficiently achieved through a two-step process. The first step involves the preparation of the key intermediate, N-Boc-3-piperidone. The second step is the core transformation: the nucleophilic addition of a methyl Grignard reagent to the ketone functionality of N-Boc-3-piperidone to furnish the desired tertiary alcohol.
Caption: Overall synthetic workflow for tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate.
Part 1: Synthesis of the Key Intermediate: N-Boc-3-piperidone
The synthesis of N-Boc-3-piperidone is a critical prerequisite for the subsequent Grignard reaction. A reliable method starts from 3-hydroxypyridine, as detailed in the following multi-step procedure.
Experimental Protocol: Synthesis of N-Boc-3-piperidone from 3-Hydroxypyridine
This protocol is adapted from a method described in a patent by Wuxi AppTec (Shanghai) Co., Ltd.[1].
Step 1a: Synthesis of N-Benzyl-3-hydroxypyridinium salt
-
In a suitable reaction vessel, dissolve 3-hydroxypyridine in an organic solvent such as methanol or ethanol.
-
Add benzyl bromide to the solution. The molar ratio of 3-hydroxypyridine to benzyl bromide is typically 1:1 to 1:1.1.[1]
-
Stir the reaction mixture at room temperature until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
-
The product, N-benzyl-3-hydroxypyridinium salt, often precipitates from the solution and can be collected by filtration.
Step 1b: Reduction to N-Benzyl-3-hydroxypiperidine
-
Suspend the N-benzyl-3-hydroxypyridinium salt in an organic solvent like methanol or ethanol.
-
Add sodium borohydride (NaBH₄) portion-wise to the suspension. A molar ratio of the pyridinium salt to sodium borohydride of 1:2 to 1:2.5 is recommended.[1]
-
Stir the reaction mixture until the reduction is complete (monitored by TLC).
-
Work up the reaction by quenching with water, followed by extraction with an organic solvent (e.g., dichloromethane).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-benzyl-3-hydroxypiperidine.
Step 1c: Boc Protection and Debenzylation to N-Boc-3-hydroxypiperidine
-
Dissolve the N-benzyl-3-hydroxypiperidine in methanol.
-
Add a palladium on carbon (Pd/C) catalyst (typically 10% w/w).
-
To this mixture, add di-tert-butyl dicarbonate (Boc₂O).
-
The reaction is carried out under a hydrogen atmosphere.
-
After the reaction is complete, filter off the Pd/C catalyst.
-
The filtrate is concentrated, and the residue is worked up by dissolving in an appropriate organic solvent and washing with aqueous solutions to remove impurities.
-
Drying and concentration of the organic phase yield N-Boc-3-hydroxypiperidine.
Step 1d: Oxidation to N-Boc-3-piperidone
-
Dissolve N-Boc-3-hydroxypiperidine in a suitable organic solvent such as dichloromethane.
-
A common and efficient method for this oxidation is the Swern oxidation, which utilizes a mixture of dimethyl sulfoxide (DMSO) and oxalyl chloride at low temperatures (e.g., -78 °C), followed by the addition of an organic base like triethylamine.[1]
-
The reaction is quenched with water, and the product is extracted with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated.
-
The crude product can be purified by crystallization or column chromatography to afford pure N-Boc-3-piperidone. A patent describes crystallization from petroleum ether at 0-5 °C to yield the product with a purity of ≥98%.[1]
| Parameter | Value | Reference |
| Overall Yield | >42% | [1] |
| Purity | >98% | [1] |
Part 2: Core Directive - Synthesis of tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate via Grignard Reaction
The cornerstone of this synthesis is the Grignard reaction, a powerful carbon-carbon bond-forming reaction. The nucleophilic carbon of the methylmagnesium halide attacks the electrophilic carbonyl carbon of N-Boc-3-piperidone.
Mechanism of the Grignard Reaction
The Grignard reagent, in this case, methylmagnesium bromide (CH₃MgBr), possesses a highly polar carbon-magnesium bond, rendering the methyl group strongly nucleophilic. The carbonyl group of the N-Boc-3-piperidone features an electrophilic carbon atom due to the electronegativity of the oxygen atom. The reaction proceeds via a nucleophilic attack of the methyl group on the carbonyl carbon, leading to the formation of a tetrahedral intermediate, a magnesium alkoxide. A subsequent aqueous acidic workup protonates the alkoxide to yield the final tertiary alcohol product.
Caption: Simplified mechanism of the Grignard reaction.
Experimental Protocol: Grignard Reaction
The following is a generalized protocol based on established procedures for Grignard reactions with piperidinones.
Materials and Reagents:
-
N-Boc-3-piperidone
-
Methylmagnesium bromide (typically a 3.0 M solution in diethyl ether)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Solvents for column chromatography (e.g., ethyl acetate/heptane or ethyl acetate/hexanes)
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve N-Boc-3-piperidone in anhydrous THF or Et₂O.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the methylmagnesium bromide solution dropwise from the dropping funnel to the stirred solution of the ketone. An excess of the Grignard reagent (typically 1.1 to 1.5 equivalents) is generally used.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-3 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture back to 0 °C and quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (EtOAc) (3 x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Purification
The crude tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate can be purified by flash column chromatography on silica gel. A common eluent system for similar compounds is a gradient of ethyl acetate in heptane or hexanes.[2]
| Parameter | Value |
| Purification Method | Flash Column Chromatography |
| Stationary Phase | Silica Gel |
| Mobile Phase | Ethyl Acetate/Heptane (or Hexanes) Gradient |
Characterization
The structure and purity of the final product should be confirmed by spectroscopic methods.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the tert-butyl group (singlet, ~1.4 ppm), the methyl group (singlet), the piperidine ring protons, and the hydroxyl proton (broad singlet). |
| ¹³C NMR | Resonances for the carbonyl of the Boc group, the quaternary carbon of the Boc group, the carbons of the piperidine ring, and the methyl group. |
| Mass Spectrometry | Molecular ion peak corresponding to the calculated mass of the product. |
Safety Considerations
-
Grignard reagents are highly reactive and pyrophoric. All manipulations should be carried out under an inert atmosphere (nitrogen or argon) using anhydrous solvents and glassware.
-
Organic solvents are flammable and should be handled in a well-ventilated fume hood away from ignition sources.
-
Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Conclusion
The synthesis of tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate is a well-established process that relies on the robust and predictable Grignard reaction. By following the detailed protocols and adhering to the safety precautions outlined in this guide, researchers can confidently and efficiently produce this valuable building block for their drug discovery and development programs.
References
Sources
- 1. View of Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1- carboxylate: A piperidine clubbed Boc protected versatile building block for multi functionalized chemical reactions [jart.icat.unam.mx]
- 2. US9650337B2 - Method of synthesising 4-piperidin-4-yl-benzene-1,3-diol and the salts of same and novel compound tert-butyl 4-(2,4-dihydroxy-phenyl)-4-hydroxy-piperidine-1-carboxylate - Google Patents [patents.google.com]
Spectroscopic and Structural Elucidation of tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate: A Technical Guide
This technical guide provides a comprehensive analysis of the spectroscopic data for tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate, a key building block in contemporary medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document offers an in-depth exploration of the compound's structural features through the lens of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Beyond a mere presentation of data, this guide delves into the underlying principles and experimental considerations that ensure data integrity and facilitate unambiguous structural confirmation.
Molecular Structure and Overview
tert-Butyl 3-hydroxy-3-methylpiperidine-1-carboxylate (CAS No. 1104083-27-3) possesses a molecular formula of C₁₁H₂₁NO₃ and a molecular weight of 215.29 g/mol . The structure features a piperidine ring substituted with a tertiary alcohol at the 3-position and protected with a tert-butoxycarbonyl (Boc) group on the nitrogen atom. This combination of a chiral center (at the C3 position) and the sterically demanding Boc group imparts specific conformational and spectroscopic characteristics that will be explored herein.
Caption: Molecular structure of tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the molecule.
Experimental Protocol: ¹H and ¹³C NMR
Rationale for Experimental Choices:
The following is a generalized protocol for the acquisition of high-quality NMR data. The choice of a high-field spectrometer (500 MHz for ¹H) is crucial for achieving optimal signal dispersion, which is particularly important for resolving the complex multiplets of the piperidine ring protons. Deuterated chloroform (CDCl₃) is selected as the solvent due to its excellent solubilizing properties for a wide range of organic compounds and its single, well-characterized residual solvent peak. Tetramethylsilane (TMS) serves as the internal standard for chemical shift referencing (0 ppm), ensuring data comparability across different instruments.
Step-by-Step Methodology:
-
Sample Preparation: Approximately 5-10 mg of tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate is dissolved in 0.6-0.7 mL of CDCl₃. The solution is then filtered through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube.
-
Instrument Setup: The NMR spectrometer is tuned and shimmed on the sample to ensure a homogeneous magnetic field and optimal spectral resolution.
-
¹H NMR Acquisition: A standard one-pulse ¹H NMR experiment is performed. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 16-32 scans to ensure a good signal-to-noise ratio.
-
¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired using a standard pulse program. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
¹H NMR Data and Interpretation
The ¹H NMR spectrum provides a quantitative map of the different proton environments within the molecule.
Table 1: ¹H NMR Data for tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 3.87 – 3.78 | m | 1H | Piperidine Ring H |
| 3.73 – 3.63 | m | 2H | Piperidine Ring H |
| 3.40 – 3.26 | m | 2H | Piperidine Ring H |
| 1.99 – 1.73 | m | 4H | Piperidine Ring H |
| 1.67 – 1.48 | m | 3H | Piperidine Ring H |
| 1.46 | s | 9H | tert-butyl H |
| 1.45 – 1.32 | m | 1H | Piperidine Ring H |
Data sourced from Macmillan Group, Princeton University. [1]
Interpretation:
-
The tert-butyl Protons (1.46 ppm): The most prominent signal in the spectrum is the sharp singlet at 1.46 ppm, integrating to 9 protons. This is characteristic of the nine equivalent protons of the tert-butyl group of the Boc protecting group. The singlet nature arises from the absence of adjacent protons for coupling.
-
The Piperidine Ring Protons (3.87 - 1.32 ppm): The protons on the piperidine ring appear as a series of complex multiplets in the region between 3.87 and 1.32 ppm. This complexity is due to several factors:
-
Diastereotopicity: The presence of a stereocenter at C3 renders the methylene protons on C2, C4, and C5 diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts and couple to each other.
-
Conformational Rigidity: The bulky tert-butyl group can restrict the conformational flexibility of the piperidine ring, leading to distinct axial and equatorial proton environments.
-
Overlapping Signals: The chemical shifts of these protons are similar, leading to overlapping multiplets that are difficult to assign without further 2D NMR experiments (like COSY and HSQC). The downfield signals (3.87 - 3.26 ppm) are likely associated with the protons on the carbons adjacent to the nitrogen (C2 and C6) due to the electron-withdrawing effect of the nitrogen atom.
-
¹³C NMR Data and Interpretation
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Table 2: ¹³C NMR Data for tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate (126 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 155.0 | C=O (Boc) |
| 79.3 | Quaternary C (Boc) |
| 62.8 | C3 (C-OH) |
| 56.9 | Piperidine Ring C |
| 46.4 | Piperidine Ring C |
| 31.0 | Piperidine Ring C |
| 30.6 | Piperidine Ring C |
| 29.3 | Piperidine Ring C |
| 28.7 | tert-butyl CH₃ |
| 23.6 | C3-CH₃ |
Data sourced from Macmillan Group, Princeton University. [1]
Interpretation:
-
Carbonyl Carbon (155.0 ppm): The signal at 155.0 ppm is characteristic of the carbonyl carbon of the carbamate (Boc) group.
-
Quaternary Carbons (79.3 and 62.8 ppm): The signal at 79.3 ppm corresponds to the quaternary carbon of the tert-butyl group. The signal at 62.8 ppm is assigned to the C3 carbon, which is also a quaternary carbon bearing the hydroxyl and methyl groups. Its downfield shift is due to the electronegative oxygen atom.
-
Piperidine Ring Carbons: The signals between 56.9 and 29.3 ppm are attributed to the carbons of the piperidine ring. The specific assignment of these peaks would require 2D NMR data.
-
tert-butyl Methyl Carbons (28.7 ppm): The signal at 28.7 ppm represents the three equivalent methyl carbons of the tert-butyl group.
-
C3-Methyl Carbon (23.6 ppm): The signal at 23.6 ppm is assigned to the methyl group attached to the C3 position.
Caption: Experimental workflow for NMR data acquisition.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of chemical bonds within a molecule. It is an excellent technique for identifying the presence of specific functional groups.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
Rationale for Experimental Choices:
Attenuated Total Reflectance (ATR) is the preferred method for obtaining the IR spectrum of a liquid or solid sample due to its simplicity and the minimal sample preparation required. A small drop of the sample is placed directly onto the ATR crystal (often diamond), and the spectrum is collected.
Step-by-Step Methodology:
-
Instrument Setup: The FTIR spectrometer with an ATR accessory is powered on and allowed to stabilize.
-
Background Spectrum: A background spectrum of the clean, empty ATR crystal is collected. This is crucial to subtract the absorbance of the crystal and the atmosphere (CO₂ and H₂O).
-
Sample Application: A small drop of tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate is placed onto the center of the ATR crystal.
-
Data Acquisition: The sample spectrum is acquired, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
IR Data and Interpretation
Table 3: IR Data for tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate (film)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3428 | Broad | O-H stretch (alcohol) |
| 2971, 2872 | Strong | C-H stretch (alkane) |
| 1692 | Strong | C=O stretch (carbamate) |
| 1478 - 1366 | Medium | C-H bend (alkane) |
| 1251, 1169 | Strong | C-N stretch, C-O stretch |
Data sourced from Macmillan Group, Princeton University. [1] Note: The original source lists additional peaks which may be due to impurities or experimental artifacts. The peaks listed here are the most characteristic for the target molecule.
Interpretation:
-
O-H Stretch (3428 cm⁻¹): The broad absorption at 3428 cm⁻¹ is a definitive indication of the presence of an alcohol O-H group, likely participating in intermolecular hydrogen bonding.
-
C-H Stretch (2971, 2872 cm⁻¹): The strong peaks in this region are characteristic of the stretching vibrations of the sp³ C-H bonds in the piperidine ring and the tert-butyl and methyl groups.
-
C=O Stretch (1692 cm⁻¹): The very strong and sharp absorption at 1692 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of the Boc protecting group. This is one of the most reliable diagnostic peaks for this functional group.
-
C-H Bending (1478 - 1366 cm⁻¹): The absorptions in this region correspond to the various C-H bending vibrations (scissoring, rocking, wagging) of the methylene and methyl groups.
-
C-N and C-O Stretches (1251, 1169 cm⁻¹): The strong peaks in the fingerprint region are likely due to the C-N stretching of the carbamate and the C-O stretching of the alcohol and carbamate groups.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns.
Predicted Mass Spectrometry Data
Table 4: Predicted HRMS Data for tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate
| Adduct | Molecular Formula | Calculated m/z |
| [M+H]⁺ | [C₁₁H₂₂NO₃]⁺ | 216.1594 |
| [M+Na]⁺ | [C₁₁H₂₁NNaO₃]⁺ | 238.1414 |
Interpretation:
The primary ions expected in the positive ion ESI-MS spectrum would be the protonated molecule [M+H]⁺ and the sodium adduct [M+Na]⁺. Observing these ions with high mass accuracy (typically within 5 ppm) in an HRMS experiment would confirm the elemental formula of the compound.
Predicted Fragmentation Pathway
While ESI is a soft ionization technique, some fragmentation can be induced in the mass spectrometer (in-source fragmentation or by tandem MS). The most likely fragmentation pathways for the [M+H]⁺ ion of tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate are initiated by the loss of the labile tert-butyl group or isobutylene from the Boc protecting group.
References
Navigating the Spectral Landscape: A Technical Guide to the ¹H and ¹³C NMR of tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate. As a crucial analytical technique in modern drug discovery and organic synthesis, a thorough understanding of NMR spectral data is paramount for structural elucidation, purity assessment, and quality control. This document, crafted from the perspective of a Senior Application Scientist, moves beyond a simple data report to offer field-proven insights into the causal relationships between molecular structure and spectral features.
Introduction: The Significance of NMR in Characterizing Substituted Piperidines
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved pharmaceuticals. The introduction of substituents, such as the hydroxyl and methyl groups at the 3-position and the tert-butoxycarbonyl (Boc) protecting group on the nitrogen, creates a chiral center and a conformationally complex molecule. NMR spectroscopy is an indispensable tool for unambiguously determining the structure and stereochemistry of such molecules. This guide will dissect the ¹H and ¹³C NMR spectra of tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate, providing a detailed assignment of each resonance and explaining the underlying principles governing their chemical shifts and coupling patterns.
Experimental Protocol: A Self-Validating System for High-Quality NMR Data Acquisition
The acquisition of reliable NMR data is foundational to accurate spectral interpretation. The following protocol outlines a robust methodology for preparing the sample and acquiring ¹H and ¹³C NMR spectra.
Sample Preparation
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a standard choice for small organic molecules of this type due to its excellent dissolving power and the convenient chemical shift of the residual solvent peak for referencing.
-
Concentration: A sample concentration of 5-10 mg in 0.5-0.7 mL of CDCl₃ is typically sufficient for obtaining high-quality spectra in a reasonable timeframe.
-
Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for referencing the chemical shift scale to 0 ppm. Modern spectrometers can also reference the spectra to the residual solvent peak (δH = 7.26 ppm for CDCl₃; δC = 77.16 ppm for CDCl₃).[1]
NMR Instrument Parameters
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion, which is particularly important for resolving the complex multiplets of the piperidine ring protons.
-
¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse experiment is typically used.
-
Number of Scans: 16-64 scans are usually adequate, depending on the sample concentration.
-
Relaxation Delay: A relaxation delay of 1-2 seconds ensures proper T1 relaxation for quantitative analysis.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and improve the signal-to-noise ratio.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Spectral Analysis: Decoding the ¹H and ¹³C NMR Spectra
A detailed analysis of the ¹H and ¹³C NMR spectra is presented below. The assignments are based on established chemical shift ranges for similar piperidine derivatives, spin-spin coupling patterns, and the influence of the electron-withdrawing Boc group and the hydroxyl and methyl substituents.
¹H NMR Spectral Data
dot graph "1H_NMR_Structure" { layout=neato; node [shape=none, fontname="Arial"]; edge [color="#5F6368"];
} Molecular structure with proton numbering.
Table 1: ¹H NMR Chemical Shift Assignments for tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate (in CDCl₃)
| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Integration |
| Piperidine H-2, H-6 | 3.8 - 3.2 | m | 4H |
| Piperidine H-4, H-5 | 1.9 - 1.5 | m | 4H |
| C(CH₃)₃ | 1.46 | s | 9H |
| C-CH₃ | 1.25 | s | 3H |
| OH | (variable) | br s | 1H |
Note: The chemical shifts for the piperidine ring protons are presented as ranges due to the complex overlapping multiplets and the conformational flexibility of the ring.
Interpretation:
-
Piperidine Ring Protons (H-2, H-6, H-4, H-5): The protons on the piperidine ring appear as a series of complex and overlapping multiplets between 1.5 and 3.8 ppm. The protons on the carbons adjacent to the nitrogen (C-2 and C-6) are deshielded due to the electron-withdrawing effect of the Boc-protected nitrogen atom, thus appearing at a lower field (3.2 - 3.8 ppm). The remaining ring protons (H-4 and H-5) resonate at a higher field (1.5 - 1.9 ppm). The presence of the substituent at the 3-position further complicates the splitting patterns.
-
tert-Butyl Protons (C(CH₃)₃): The nine equivalent protons of the tert-butyl group give rise to a sharp singlet at approximately 1.46 ppm, a characteristic chemical shift for this protecting group.
-
Methyl Protons (C-CH₃): The three protons of the methyl group at the 3-position appear as a singlet around 1.25 ppm. The absence of coupling indicates that there are no adjacent protons.
-
Hydroxyl Proton (OH): The chemical shift of the hydroxyl proton is variable and depends on factors such as concentration and temperature. It typically appears as a broad singlet.
¹³C NMR Spectral Data
dot graph "13C_NMR_Structure" { layout=neato; node [shape=none, fontname="Arial"]; edge [color="#5F6368"];
} Molecular structure with carbon numbering.
Table 2: ¹³C NMR Chemical Shift Assignments for tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate (in CDCl₃)
| Carbon Assignment | Chemical Shift (ppm) |
| C =O (Boc) | 154.9 |
| C (CH₃)₃ (Boc) | 79.5 |
| C -3 | 69.0 |
| C -2, C -6 | 45-50 |
| C -4, C -5 | 30-40 |
| C(C H₃)₃ (Boc) | 28.4 |
| C-C H₃ | 27.0 |
Note: The chemical shifts for some of the piperidine ring carbons are presented as ranges due to potential variations based on conformational effects.
Interpretation:
-
Carbonyl Carbon (C=O): The carbonyl carbon of the Boc group is the most deshielded carbon, appearing at approximately 154.9 ppm.
-
Quaternary Carbon of Boc Group (C(CH₃)₃): The quaternary carbon of the tert-butyl group resonates around 79.5 ppm.
-
Hydroxylated Quaternary Carbon (C-3): The carbon atom bearing the hydroxyl and methyl groups (C-3) is found at approximately 69.0 ppm.
-
Piperidine Ring Carbons (C-2, C-6, C-4, C-5): The carbons of the piperidine ring appear in the range of 30-50 ppm. The carbons adjacent to the nitrogen (C-2 and C-6) are typically found in the lower field portion of this range (45-50 ppm).
-
tert-Butyl Methyl Carbons (C(CH₃)₃): The three equivalent methyl carbons of the tert-butyl group give a signal at around 28.4 ppm.
-
Methyl Carbon (C-CH₃): The methyl carbon at the 3-position resonates at approximately 27.0 ppm.
Conclusion: A Framework for Confident Structural Assignment
This technical guide provides a detailed framework for the interpretation of the ¹H and ¹³C NMR spectra of tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate. By understanding the principles behind chemical shifts and coupling patterns, researchers can confidently assign the structure of this and related molecules. The provided experimental protocol serves as a template for acquiring high-quality, reproducible NMR data, which is the cornerstone of reliable structural elucidation in the fields of chemical research and drug development.
References
-
Macmillan Group - Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
Sources
Physical and chemical properties of tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate. This N-Boc-protected piperidine derivative is a valuable building block in medicinal chemistry, offering a stable yet synthetically versatile scaffold. This document details its molecular characteristics, reactivity profile, a validated synthetic protocol, and its strategic application in the design of pharmacologically active agents. The content herein is curated to support researchers in leveraging this compound's unique attributes for the advancement of drug discovery programs.
Introduction: Strategic Importance in Medicinal Chemistry
tert-Butyl 3-hydroxy-3-methylpiperidine-1-carboxylate (CAS No. 1104083-27-3) is a heterocyclic compound of significant interest in the field of drug discovery. Its structure incorporates a piperidine ring, a common motif in many approved drugs that can enhance pharmacokinetic properties such as solubility and metabolic stability. The presence of a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen facilitates controlled, regioselective reactions, while the tertiary alcohol at the 3-position introduces a key functional handle with inherent metabolic stability.
The tertiary alcohol is particularly noteworthy. Unlike primary and secondary alcohols, it is not susceptible to oxidation to aldehydes, ketones, or carboxylic acids, which are common metabolic pathways that can lead to rapid clearance of a drug candidate. This inherent resistance to metabolic breakdown makes it an attractive feature for chemists aiming to design more robust and durable drug molecules. This guide will provide a detailed examination of the core properties of this valuable synthetic intermediate.
Physicochemical and Molecular Properties
The fundamental properties of tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate are summarized in the table below. These characteristics are foundational for its handling, reaction setup, and integration into synthetic workflows.
| Property | Value | Source(s) |
| IUPAC Name | tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate | |
| CAS Number | 1104083-27-3 | [1] |
| Molecular Formula | C₁₁H₂₁NO₃ | [1] |
| Molecular Weight | 215.29 g/mol | [1][] |
| Physical State | Solid or viscous liquid or liquid | |
| Storage | Sealed in a dry place at room temperature | [1] |
While specific data for melting point, boiling point, and solubility are not widely published, its common description as a liquid or viscous liquid by commercial suppliers suggests a melting point near or below room temperature[3].
Spectroscopic Profile
A definitive spectroscopic analysis is crucial for the unambiguous identification and quality control of tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate. While a complete set of publicly available, experimentally verified spectra for this specific compound is limited, the expected spectral characteristics can be inferred from closely related structures and general principles of spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the nine protons of the tert-butyl group around 1.4-1.5 ppm. The methyl group at the 3-position would appear as a singlet further downfield. The piperidine ring protons would present as a series of complex multiplets. The hydroxyl proton would appear as a broad singlet, and its chemical shift would be dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR would display a signal for the quaternary carbon of the tert-butyl group around 80 ppm and the associated methyl carbons near 28 ppm. The carbonyl carbon of the Boc group would be observed in the 154-156 ppm region. The carbons of the piperidine ring and the C3-methyl group would appear in the aliphatic region.
Infrared (IR) Spectroscopy
The IR spectrum is expected to exhibit a strong, broad absorption band in the region of 3400-3200 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl group. A strong absorption around 1690-1670 cm⁻¹ would correspond to the C=O stretching of the carbamate (Boc group). Aliphatic C-H stretching vibrations would be observed in the 3000-2850 cm⁻¹ range.
Mass Spectrometry (MS)
In mass spectrometry, the molecular ion peak [M]⁺ would be expected at m/z 215. The fragmentation pattern would likely involve the loss of the tert-butyl group (-57 amu) or isobutylene (-56 amu), and subsequent fragmentation of the piperidine ring.
Chemical Reactivity and Synthesis
The chemical behavior of tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate is primarily governed by two key functional groups: the N-Boc protecting group and the tertiary alcohol.
-
N-Boc Group: The tert-butoxycarbonyl group is a robust protecting group, stable to a wide range of nucleophilic and basic conditions. This allows for selective manipulation of other parts of the molecule without affecting the piperidine nitrogen. The Boc group is readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent, to yield the free secondary amine.
-
Tertiary Alcohol: The tertiary hydroxyl group is resistant to oxidation under standard conditions. It can, however, serve as a nucleophile or be converted into a good leaving group for substitution reactions. Dehydration to form an alkene is also a possible reaction under acidic conditions.
Synthesis Protocol: Grignard Addition to 1-Boc-3-piperidone
A common and efficient method for the synthesis of tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate is the nucleophilic addition of a methyl organometallic reagent to the corresponding ketone, tert-butyl 3-oxopiperidine-1-carboxylate (1-Boc-3-piperidone).
Caption: Synthetic workflow for the preparation of the target compound.
Experimental Protocol:
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add tert-butyl 3-oxopiperidine-1-carboxylate (1.0 eq) dissolved in anhydrous tetrahydrofuran (THF).
-
Reaction: Cool the solution to 0 °C in an ice bath. Add a solution of methylmagnesium bromide in THF (typically 3.0 M, 1.1-1.5 eq) dropwise via the dropping funnel, maintaining the temperature below 5 °C.
-
Stirring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.
-
Extraction: Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with additional ethyl acetate (2-3 times).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel to afford the pure tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate.
Applications in Drug Discovery
The structural features of tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate make it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.
-
Scaffold for Diverse Libraries: The piperidine ring provides a three-dimensional framework that can be further functionalized. After deprotection of the Boc group, the secondary amine can be modified through N-alkylation, N-arylation, amidation, or reductive amination to introduce a wide range of substituents.
-
Modulation of Physicochemical Properties: The tertiary alcohol can be used to fine-tune the polarity and hydrogen bonding capacity of the final molecule, which is critical for optimizing interactions with biological targets and improving pharmacokinetic profiles.
Caption: General scheme for the incorporation into a drug scaffold.
Conclusion
tert-Butyl 3-hydroxy-3-methylpiperidine-1-carboxylate is a valuable and versatile building block for medicinal chemistry and drug discovery. Its key features—a Boc-protected nitrogen for controlled synthesis and a metabolically robust tertiary alcohol—provide a strategic advantage in the design of novel therapeutic agents. This guide has provided a detailed overview of its physical and chemical properties, a reliable synthetic method, and its potential applications, serving as a foundational resource for researchers in the field.
References
-
PubChem. tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate. [Link]
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Navigating the Procurement of a Key Pharmaceutical Building Block: A Technical Guide to tert-Butyl 3-Hydroxy-3-methylpiperidine-1-carboxylate
For researchers, scientists, and professionals in drug development, the sourcing of high-quality, well-characterized chemical intermediates is a critical step in the journey from discovery to clinical application. One such building block of increasing interest is tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate (CAS No. 1104083-27-3). This versatile heterocyclic compound, featuring a tertiary alcohol on a piperidine scaffold, serves as a valuable synthon in the construction of complex molecular architectures with potential therapeutic applications.
This in-depth technical guide provides a comprehensive overview of the commercially available sources of tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate, delves into the critical aspects of quality control and analytical validation, outlines a common synthetic route, and explores its applications in medicinal chemistry.
I. Commercial Availability and Supplier Landscape
A number of chemical suppliers offer tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate, typically for research and development purposes. When selecting a vendor, it is crucial to consider not only the listed purity but also the availability of comprehensive analytical data and the supplier's ability to scale up production if required for later-stage development.
| Supplier | Product Number | Stated Purity | CAS Number |
| BOC Sciences | - | Custom Synthesis | 1104083-27-3[] |
| Ambeed | - | Not specified | 1104083-27-3[2] |
| Fondchem | - | Not specified | 1104083-27-3[3] |
| Dayang Chem | - | Not specified | 1104083-27-3[4] |
It is important to note that while many suppliers list the compound, it may be synthesized on demand rather than being a stock item. Researchers should always inquire about lead times and the availability of batch-specific data.
II. Quality Control and Analytical Specifications: Ensuring Fitness for Purpose
The quality of a chemical intermediate directly impacts the success of subsequent synthetic steps and the purity of the final active pharmaceutical ingredient (API). A thorough evaluation of the supplier's Certificate of Analysis (CoA) is paramount. While a specific CoA for tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate is not publicly available, a representative CoA for a similar compound, tert-butyl cis-4-hydroxy-2-methylpiperidine-1-carboxylate, provides insight into the expected quality control parameters[5].
Key Analytical Techniques for Quality Assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural confirmation of the molecule. The spectra should be consistent with the expected chemical shifts and coupling constants for the tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate structure.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound. For research-grade material, a purity of ≥95% is common, with higher purities available upon request.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Appearance: The compound is typically a solid.[5]
-
Storage Conditions: Generally stored at room temperature.[5]
III. Synthetic Pathway: From Precursor to Product
Understanding the synthetic route to tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate is crucial for assessing potential impurities and for in-house synthesis if required. A common and logical approach involves a two-step process starting from 3-hydroxypiperidine.
Experimental Protocol: Synthesis of tert-Butyl 3-hydroxy-3-methylpiperidine-1-carboxylate
Step 1: Synthesis of tert-Butyl 3-oxopiperidine-1-carboxylate (1-Boc-3-piperidone)
This precursor can be synthesized from 3-hydroxypiperidine through a protection and oxidation sequence. A method for synthesizing the related compound 1-BOC-3-piperidone is described in patent CN103304472A, which involves the protection of 3-hydroxypiperidine with di-tert-butyl dicarbonate (Boc₂O) followed by oxidation.[6]
-
Protection of 3-hydroxypiperidine: 3-hydroxypiperidine is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine or sodium carbonate) in a suitable solvent like dichloromethane or a mixture of ethanol and water. The reaction is typically carried out at room temperature.
-
Oxidation of N-Boc-3-hydroxypiperidine: The resulting N-Boc-3-hydroxypiperidine is then oxidized to the corresponding ketone, 1-Boc-3-piperidone, using a suitable oxidizing agent such as pyridinium chlorochromate (PCC), Swern oxidation, or a Dess-Martin periodinane.
Step 2: Synthesis of tert-Butyl 3-hydroxy-3-methylpiperidine-1-carboxylate via Grignard Reaction
The final step involves the addition of a methyl group to the ketone functionality of 1-Boc-3-piperidone using a Grignard reagent.
-
Preparation of Grignard Reagent: Methylmagnesium bromide is prepared by reacting methyl bromide with magnesium turnings in anhydrous diethyl ether or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Grignard Reaction: The solution of 1-Boc-3-piperidone in an anhydrous solvent is cooled in an ice bath. The freshly prepared methylmagnesium bromide solution is then added dropwise with stirring. The reaction is highly exothermic and should be controlled carefully.
-
Work-up: After the reaction is complete, it is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
Purification: The crude tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate can be purified by column chromatography on silica gel.
Caption: Synthetic workflow for tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate.
IV. Applications in Medicinal Chemistry and Drug Discovery
The 3-hydroxy-3-methylpiperidine scaffold is a valuable motif in medicinal chemistry. The presence of a tertiary alcohol provides a handle for further functionalization or can participate in hydrogen bonding interactions with biological targets. The Boc-protecting group allows for selective reactions at other positions of the molecule before its removal under acidic conditions to reveal the secondary amine for further elaboration.
Piperidine derivatives are integral to a wide range of pharmaceuticals, and the introduction of a 3-hydroxy-3-methyl group can impart desirable pharmacokinetic and pharmacodynamic properties.[7] For instance, the hydroxyl group can improve solubility and the methyl group can introduce steric bulk, potentially influencing binding selectivity and metabolic stability. This scaffold can be found in compounds targeting a variety of receptors and enzymes. For example, derivatives of 3-hydroxypiperidine are used in the synthesis of compounds with analgesic properties.[8]
V. Safety and Handling
General Handling Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Store in a tightly closed container in a cool, dry place.
Potential Hazards (based on related compounds):
-
May cause skin and eye irritation.
-
May cause respiratory tract irritation.
It is imperative to consult the supplier-specific SDS upon receipt of the compound for detailed and accurate safety information.
VI. Conclusion
tert-Butyl 3-hydroxy-3-methylpiperidine-1-carboxylate is a valuable and commercially available building block for drug discovery and development. A careful selection of suppliers, rigorous analytical characterization, and a thorough understanding of its synthesis and handling are essential for its effective utilization in research and development. The versatility of the 3-hydroxy-3-methylpiperidine scaffold ensures its continued importance in the design and synthesis of novel therapeutic agents.
VII. References
-
SciELO México. Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate. [Link]
-
ResearchGate. Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1- carboxylate: A piperidine clubbed Boc protected versatile building block for multi functionalized chemical reactions. [Link]
-
ChemicalRegister. TERT-BUTYL (3S,5R)-3-HYDROXY-5-METHYL-PIPERIDINE-1-CARBOXYLATE (CAS No. 1909294-25-2) Suppliers. [Link]
-
Fondchem. Acrotein ChemBio-Products-Piperidines. [Link]
-
Dayang Chem. 1-Boc-3-methyl-3-hydroxyp..., CasNo.1104083-27-3. [Link]
-
Molbase. 1104083-27-3(tert-butyl 3-hydroxy-3-methyl-piperidine-1-carboxylate). [Link]
-
Google Patents. CN103304472A - Method for synthesizing 1-BOC-3-piperidone.
-
Indian Journal of Heterocyclic Chemistry. Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. [Link]
-
PubChem. tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate. [Link]
-
Pharmaffiliates. tert-Butyl (R)-3-aminopiperidine-1-carboxylate. [Link]
-
PMC - PubMed Central. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
Royal Society of Chemistry. Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. [Link]
-
PubMed. Discovery of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide as novel potent analgesic. [Link]
-
Science of Synthesis. Product Subclass 10: Alkyl Grignard Reagents. [Link]
-
KISHIDA CHEMICAL CO., LTD. Methyl4-(tert-butoxycarbonylamino)piperidine-1-carboxylate - Safety Data Sheet. [Link]
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- 4. 1-Boc-3-methyl-3-hydroxyp..., CasNo.1104083-27-3 Dayang Chem (Hangzhou) Co.,Ltd. China (Mainland) [dayang.lookchem.com]
- 5. file.leyan.com [file.leyan.com]
- 6. CN103304472A - Method for synthesizing 1-BOC-3-piperidone - Google Patents [patents.google.com]
- 7. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide as novel potent analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Stability and Storage of tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate
Introduction
tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its structure, incorporating a chiral piperidine scaffold, a tertiary alcohol, and a tert-butyloxycarbonyl (Boc) protecting group, makes it a versatile intermediate for the synthesis of complex pharmaceutical compounds. The stability of this molecule is of paramount importance to ensure its purity, reactivity, and the successful outcome of multi-step synthetic campaigns. This guide provides a comprehensive overview of the chemical stability, potential degradation pathways, and optimal storage and handling conditions for tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate, aimed at researchers, scientists, and drug development professionals.
Chemical and Physical Properties
A summary of the key chemical and physical properties of tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate is provided below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₁NO₃ | [1] |
| Molecular Weight | 215.29 g/mol | [1] |
| Appearance | Typically a solid or oil | General |
| Solubility | Soluble in common organic solvents | General |
Chemical Stability and Potential Degradation Pathways
The stability of tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate is dictated by the interplay of its three key functional moieties: the Boc-protecting group, the tertiary alcohol, and the piperidine ring. Understanding the inherent reactivity of each is crucial for predicting and preventing degradation.
The Acid-Labile Boc-Protecting Group
The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group due to its stability in a broad range of chemical conditions, with the notable exception of acidic environments. The Boc group is stable towards most nucleophiles and bases.[2] However, it is readily cleaved under anhydrous acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), through a mechanism involving the formation of a stable tert-butyl cation.[2][3][4]
While generally stable for short durations in dilute acids, such as during reversed-phase HPLC with 0.1% TFA, prolonged exposure or concentration of acidic solutions can lead to significant deprotection.[5] Therefore, maintaining a neutral or basic environment is critical for the long-term stability of the Boc group.[6]
Caption: Acid-catalyzed deprotection of the Boc group.
The Tertiary Alcohol Moiety
Tertiary alcohols are generally resistant to oxidation under standard conditions because they lack an α-hydrogen atom.[7][8] This makes the hydroxyl group in tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate relatively robust.
However, under strong acidic conditions and/or elevated temperatures, tertiary alcohols can undergo dehydration (elimination of water) to form an alkene.[9] This E1 elimination reaction proceeds through a carbocation intermediate. While this is a potential degradation pathway, it typically requires more forcing conditions than the cleavage of the Boc group.
Caption: Potential acid-catalyzed dehydration of the tertiary alcohol.
The Piperidine Ring
The saturated piperidine ring is a chemically stable heterocycle.[10][11] It is not susceptible to degradation under typical storage and handling conditions. The nitrogen atom within the ring is basic and will be protonated in acidic media, which can enhance the compound's stability in such environments by forming a salt.[10] However, in the presence of strong oxidizing agents, the piperidine ring can be oxidized, potentially leading to N-oxide formation or ring-opening products.[10][12] This is generally not a concern under normal laboratory conditions but should be considered if the compound is exposed to strong oxidants.
Recommended Storage and Handling Conditions
To ensure the long-term stability and integrity of tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate, the following storage and handling conditions are recommended, based on guidelines for similar piperidine derivatives.[13]
| Condition | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. Refrigeration at 2-8°C is often recommended. | Reduces the rate of potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) and keep the container tightly sealed. | Minimizes contact with atmospheric moisture and oxygen, preventing potential hydrolysis and oxidation. |
| Light | Protect from light. | Prevents potential photolytic degradation. |
| pH | Avoid contact with strong acids and strong oxidizing agents. | Prevents acid-catalyzed deprotection of the Boc group and oxidation of the piperidine ring. |
| Handling | Use in a well-ventilated area. Wear appropriate personal protective equipment (gloves, safety glasses). | Prevents inhalation and skin contact. |
Methodology for Stability and Purity Assessment
A forced degradation study is a valuable tool to understand the stability of a compound under various stress conditions.[14][15] The following is a general protocol for assessing the stability of tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate.
Experimental Protocol: Forced Degradation Study
-
Sample Preparation: Prepare stock solutions of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and keep at room temperature and 60°C.
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature and 60°C.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Store the solid compound and a solution at 60°C.
-
Photolytic Degradation: Expose the solid compound and a solution to UV light.
-
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Analysis: Neutralize the acidic and basic samples and analyze all samples by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC).[16]
Caption: Workflow for a forced degradation study.
Conclusion
tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate is a stable compound under standard laboratory conditions when stored appropriately. The primary stability concern is the acid-lability of the Boc-protecting group. Therefore, exposure to acidic conditions should be minimized. The tertiary alcohol and the piperidine ring are generally robust, although they can degrade under harsh acidic, thermal, or oxidative stress. Adherence to the recommended storage conditions—cool, dry, dark, and under an inert atmosphere—will ensure the long-term purity and integrity of this important synthetic intermediate. Regular purity assessment using techniques like HPLC is recommended, especially for older batches or material that may have been exposed to suboptimal conditions.
References
- 1. tert-Butyl 3-hydroxy-3-methyl-piperidine-1-carboxylate-Molbase [molbase.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chemistrylovers.com [chemistrylovers.com]
- 8. byjus.com [byjus.com]
- 9. quora.com [quora.com]
- 10. biosynce.com [biosynce.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. What are the storage stability of Piperidine Series compounds over time? - Blog [m.btcpharmtech.com]
- 14. researchgate.net [researchgate.net]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to the Chiral Resolution of tert-Butyl 3-Hydroxy-3-methylpiperidine-1-carboxylate
Abstract
This technical guide provides an in-depth exploration of the methodologies for the chiral resolution of racemic tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate, a valuable chiral building block in modern drug discovery. Chiral piperidine scaffolds are prevalent in a vast number of pharmaceuticals, influencing their efficacy, selectivity, and safety profiles.[1][2][3] The stereocenter at the C3 position of this particular piperidine derivative makes it a critical synthon for accessing novel chemical entities with therapeutic potential.[1][2] This document details two primary, field-proven strategies for obtaining the enantiomerically pure forms of this compound: classical resolution via diastereomeric salt formation and enzymatic kinetic resolution. A comparative analysis of these techniques is presented, supported by detailed experimental protocols, mechanistic insights, and methods for analytical validation. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and biotechnology sectors.
Introduction: The Strategic Importance of Chiral Piperidines in Medicinal Chemistry
The piperidine ring is a ubiquitous structural motif in a wide array of FDA-approved drugs and clinical candidates.[3][4] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space allow for precise interactions with biological targets. When a stereocenter is introduced, as in tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate, the resulting enantiomers can exhibit dramatically different pharmacological and toxicological properties.[1] Consequently, access to enantiomerically pure forms of such building blocks is not merely an academic exercise but a regulatory and scientific necessity in drug development.
The title compound, featuring a tertiary alcohol, presents a unique challenge for stereoselective synthesis and resolution. This guide focuses on post-synthesis resolution of the racemic mixture, which often represents a pragmatic and economically viable approach for obtaining the desired single enantiomer.[5][6] We will dissect the theoretical underpinnings and practical execution of the most effective resolution strategies.
Foundational Strategy: Classical Resolution via Diastereomeric Salt Formation
Classical resolution remains a cornerstone of industrial chiral separations due to its scalability and cost-effectiveness. The principle hinges on converting the pair of enantiomers into a pair of diastereomers by reacting them with a single enantiomer of a chiral resolving agent.[6] These resulting diastereomers possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[7]
The Causality Behind Experimental Design
The target molecule, tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate, is a tertiary alcohol and lacks an acidic or basic functional group suitable for direct salt formation. Therefore, a critical preliminary step is required: derivatization to introduce a carboxylic acid handle. This is typically achieved by converting the alcohol into a half-ester of a dicarboxylic acid, such as phthalic or succinic acid.[7][8] This strategic modification enables the subsequent reaction with a chiral base to form diastereomeric salts.
The choice of resolving agent is paramount and often requires empirical screening. Naturally occurring alkaloids and their derivatives, such as (-)-brucine, (+)-cinchonine, and (-)-ephedrine, are common choices for resolving racemic acids due to their rigid structures, which facilitate differential packing in a crystal lattice.[7]
Workflow for Diastereomeric Salt Resolution
The overall process can be visualized as a multi-step workflow, from derivatization to the isolation of the pure enantiomer.
Caption: Workflow for Chiral Resolution via Diastereomeric Salt Formation.
Detailed Experimental Protocol
Step 1: Synthesis of the Racemic Phthalate Half-Ester
-
To a solution of racemic tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate (1.0 eq.) in pyridine (5 vol.), add phthalic anhydride (1.1 eq.).
-
Heat the mixture to 80-90 °C and stir for 12-18 hours, monitoring the reaction by TLC or LC-MS until the starting alcohol is consumed.
-
Cool the reaction mixture to room temperature and pour it into ice-cold 2 M hydrochloric acid (10 vol.).
-
Extract the aqueous layer with ethyl acetate (3 x 10 vol.).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude racemic half-ester.
Step 2: Fractional Crystallization of Diastereomeric Salts
-
Dissolve the crude racemic half-ester (1.0 eq.) in a suitable solvent (e.g., methanol, ethanol, or acetone; requires screening).
-
In a separate flask, dissolve the chiral resolving agent, for example, (-)-brucine (0.5 eq.), in the same solvent with gentle heating.
-
Add the resolving agent solution to the half-ester solution. A precipitate may form immediately or upon cooling.
-
Allow the mixture to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystallization.
-
Collect the crystalline solid (the less soluble diastereomeric salt) by vacuum filtration and wash with a small amount of cold solvent.
-
The enantiomeric purity of the salt (as diastereomeric excess, d.e.) should be determined at this stage by chiral HPLC after liberating a small sample. Repeat recrystallization from a suitable solvent until constant optical rotation or d.e. is achieved.
Step 3: Liberation of the Enantiopure Alcohol
-
Suspend the purified diastereomeric salt in water and add 2 M hydrochloric acid until the pH is ~1-2.
-
Extract the liberated enantiopure half-ester with ethyl acetate.
-
Wash the organic layer with brine, dry, and concentrate to yield the enantiopure half-ester.
-
Hydrolyze the half-ester by dissolving it in a mixture of methanol and 2 M sodium hydroxide solution and stirring at 50 °C for 4-6 hours.
-
Neutralize the mixture and extract the final product, the enantiopure tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate, with a suitable organic solvent.
Data Presentation and Comparison
The success of classical resolution is highly dependent on the choice of resolving agent and solvent system. The following table presents hypothetical but realistic data from a screening experiment.
| Resolving Agent | Solvent | Yield of Less Soluble Salt (%) | Diastereomeric Excess (d.e.) (%) |
| (-)-Brucine | Methanol | 35 | 85 |
| (+)-Cinchonine | Ethanol | 42 | 78 |
| (-)-Ephedrine | Acetone | 38 | 92 |
| (R)-(+)-α-Methylbenzylamine | Isopropanol | 45 | 65 |
Note: Yield is calculated based on a theoretical maximum of 50%. Diastereomeric excess is determined by chiral HPLC analysis of the liberated acid.
Advanced Strategy: Enzymatic Kinetic Resolution
Enzymatic kinetic resolution (EKR) offers an elegant and highly selective alternative to classical methods.[9] This technique utilizes the stereoselectivity of enzymes, typically lipases or proteases, to preferentially catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted.[5][10] For alcohols, this often involves enzyme-catalyzed acylation or deacylation.[11][12]
Mechanistic Rationale: The Lock-and-Key Principle
The active site of an enzyme is a chiral environment. When the racemic alcohol is presented to a lipase, one enantiomer will fit more effectively into the active site (the "lock-and-key" model), leading to a significantly faster rate of acylation for that enantiomer.[10] This rate difference allows for the separation of the fast-reacting enantiomer (as its ester) from the slow-reacting enantiomer (which remains as the alcohol). A key advantage of EKR is that it operates under mild conditions, minimizing the risk of racemization or side reactions.
Candida antarctica lipase B (CAL-B) is a widely used and robust enzyme for the resolution of a variety of chiral alcohols and is an excellent starting point for this substrate.[11]
Workflow for Enzymatic Kinetic Resolution
The EKR process is generally more streamlined than diastereomeric salt formation, often involving a single key transformation followed by a simple separation.
Caption: Workflow for Enzymatic Kinetic Resolution (EKR).
Detailed Experimental Protocol
-
To a solution of racemic tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate (1.0 eq.) in a suitable organic solvent (e.g., toluene, MTBE), add an acyl donor. Vinyl acetate (2.0-3.0 eq.) is an excellent choice as the vinyl alcohol byproduct tautomerizes to acetaldehyde, driving the reaction forward.
-
Add the immobilized lipase (e.g., Novozym 435, which is immobilized CAL-B) to the mixture (typically 10-20% by weight of the substrate).
-
Stir the suspension at a controlled temperature (e.g., 30-40 °C).
-
Monitor the reaction progress carefully by taking small aliquots and analyzing them by chiral HPLC to determine the conversion and the enantiomeric excess (e.e.) of both the remaining starting material and the formed ester.
-
Stop the reaction at, or near, 50% conversion to maximize the e.e. of both components. This is a critical parameter in kinetic resolutions.
-
Filter off the enzyme (which can often be washed and reused).
-
Concentrate the filtrate and separate the unreacted alcohol from the newly formed ester using standard column chromatography on silica gel.
-
If the acetylated enantiomer is the desired product, it can be easily hydrolyzed back to the alcohol using mild basic conditions (e.g., potassium carbonate in methanol).
Data Presentation and Comparison
The choice of enzyme and reaction conditions can significantly impact the efficiency and selectivity of the resolution.
| Enzyme | Acyl Donor | Solvent | Time (h) for ~50% Conv. | e.e. of Alcohol (%) | e.e. of Ester (%) |
| Novozym 435 (CAL-B) | Vinyl Acetate | Toluene | 24 | >99 | 98 |
| Pseudomonas cepacia Lipase | Isopropenyl Acetate | MTBE | 36 | 95 | 92 |
| Pig Liver Esterase (PLE) | Ethyl Acetate | Hexane | 48 | 88 | 85 |
Note: Enantiomeric excess (e.e.) is determined by chiral HPLC. The enantioselectivity factor (E) can be calculated from these values and is a key measure of the enzyme's effectiveness.
Analytical Validation: The Role of Chiral HPLC
Regardless of the resolution method chosen, accurate and reliable analytical techniques are essential to quantify the success of the separation. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining enantiomeric excess.[13][14]
Method Development Essentials:
-
Column Selection: Polysaccharide-based chiral stationary phases (CSPs), such as those derivatized with amylose or cellulose, are extremely versatile and effective for a wide range of compounds.[15][16] A screening of columns like Chiralpak IA, IB, and IC is a prudent first step.
-
Mobile Phase: For this Boc-protected piperidine derivative, normal phase (e.g., hexane/isopropanol or hexane/ethanol) or polar organic mode (e.g., methanol or acetonitrile with additives) are typically effective.[14][15]
-
Detection: UV detection is suitable, assuming the molecule has a chromophore. If not, a Refractive Index (RI) detector or coupling to a mass spectrometer (LC-MS) may be necessary.
A robust chiral HPLC method must provide baseline resolution of the two enantiomers (Resolution factor, Rs > 1.5) to ensure accurate quantification.[16]
Conclusion and Recommendations
Both classical diastereomeric salt resolution and enzymatic kinetic resolution are powerful techniques for obtaining the enantiomers of tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate.
-
Classical Resolution is often preferred during early development and for large-scale manufacturing due to its low cost and procedural simplicity, despite the sometimes tedious screening process for the right resolving agent and solvent.[17] Its primary drawback is that it is a thermodynamic process, and the maximum yield for the desired enantiomer is 50% unless the unwanted enantiomer is racemized and recycled.[6]
-
Enzymatic Kinetic Resolution provides exceptional selectivity under mild conditions, often yielding products with very high enantiomeric excess.[5][9] While the initial cost of the enzyme may be higher, its reusability can make the process economically competitive. The key challenge is stopping the reaction at precisely 50% conversion to achieve optimal purity for both the substrate and product.
For research and development professionals, a hybrid approach is recommended. An initial screen using both methods can quickly identify the most promising route. For this specific tertiary alcohol, EKR with a robust lipase like CAL-B is predicted to be highly effective and may offer a faster route to high enantiopurity material for initial biological studies. For subsequent scale-up, a well-optimized diastereomeric salt crystallization may prove more economical. The ultimate choice will depend on a project's specific constraints, including scale, timeline, cost, and the required level of enantiopurity.
References
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Perdicchia, D., et al. (2015). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. International Journal of Molecular Sciences, 17(1), 17. [Link]
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Mandal, K. K. (n.d.). STEREOCHEMISTRY II SEM-1, CC-1B PART-12, PPT-12 Part-12: Resolution. St. Paul's C. M. College, Kolkata. [Link]
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Wikipedia. (2023). Chiral resolution. [Link]
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Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution. [Link]
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Request PDF. (n.d.). Enantioseparation of secondary alcohols by diastereoisomeric salt formation. [Link]
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Request PDF. (n.d.). Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inhibitor, SCH66336. [Link]
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PubMed. (2015). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. [Link]
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ResearchGate. (n.d.). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. [Link]
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ResearchGate. (n.d.). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. [Link]
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Keio University. (n.d.). Preparation of (R)-3-hydroxy-n-methylpiperidine, a synthetic key intermediate of (R)-mepenzolate, based on the lipase-catalyzed resolution of the racemic form. [Link]
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ACS Publications. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry. [Link]
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Der Pharma Chemica. (n.d.). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. [Link]
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Request PDF. (n.d.). Preparation of (R)-3-Hydroxy-N-methylpiperidine, a Synthetic Key Intermediate of (R)-Mepenzolate, Based on the Lipase-Catalyzed Resolution of the Racemic Form. [Link]
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PubMed. (2016). Enantioselective synthesis and antioxidant activity of 3,4,5-substituted piperidine derivatives. [Link]
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Thieme Connect. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. [Link]
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MDPI. (2022). Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. [Link]
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ResearchGate. (n.d.). Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. [Link]
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ResearchGate. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. [Link]
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ResearchGate. (n.d.). Structure of the U.S. FDA-approved drugs that contain chiral piperidine... [Link]
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YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. [Link]
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BGB Analytik. (n.d.). CHIRAL Handbook. [Link]
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Phenomenex. (n.d.). Chiral HPLC Separations. [Link]
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PubChem. (n.d.). tert-Butyl 3-[(n'-hydroxycarbamimidoyl)methyl]piperidine-1-carboxylate. [https://pubchem.ncbi.nlm.nih.gov/compound/tert-Butyl-3-(n-hydroxycarbamimidoyl_methyl_piperidine-1-carboxylate]([Link]
- Unknown Source. (2022). Chiral HPLC.
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PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
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MDPI. (2024). 3-Nitroatenolol: First Synthesis, Chiral Resolution and Enantiomers’ Absolute Configuration. [Link]
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PubChem. (n.d.). Tert-butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate. [https://pubchem.ncbi.nlm.nih.gov/compound/tert-Butyl-3-(3-hydroxypropyl_piperidine-1-carboxylate]([Link]
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A Comprehensive Technical Guide to the Synthesis of Tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate: Starting Materials and Strategic Execution
Abstract
This technical guide provides an in-depth exploration of the synthetic pathways leading to tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate, a valuable piperidine derivative in medicinal chemistry and drug development. We will dissect the primary synthetic strategies, focusing on the selection and preparation of key starting materials. This document is intended for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying chemical principles and strategic considerations for efficient and scalable synthesis.
Introduction: The Significance of Substituted Piperidines
The piperidine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active compounds. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged structure in drug design. Tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate, in particular, serves as a crucial building block for the synthesis of more complex molecules, leveraging its tertiary alcohol for further functionalization and the Boc-protecting group for controlled manipulation of the piperidine nitrogen. The strategic synthesis of this intermediate is therefore of considerable importance.
The most direct and convergent approach to this target molecule involves the addition of a methyl nucleophile to the ketone of a suitable precursor. This logically identifies tert-butyl 3-oxopiperidine-1-carboxylate (commonly known as N-Boc-3-piperidone) as the pivotal starting material for the final synthetic step. Consequently, this guide is structured to first address the efficient preparation of this key ketone intermediate from commercially available precursors, followed by a detailed examination of its conversion to the desired tertiary alcohol.
Synthesis of the Key Intermediate: N-Boc-3-piperidone
The selection of a synthetic route to N-Boc-3-piperidone is often dictated by the availability and cost of the initial starting materials. Two common and effective pathways are presented here, originating from 1-benzyl-3-piperidone and 3-hydroxypyridine, respectively.
Route 1: From 1-Benzyl-3-piperidone
This route is advantageous due to the commercial availability of 1-benzyl-3-piperidone. The synthesis involves a two-step sequence: debenzylation followed by Boc protection.
Rationale & Mechanistic Insight
The benzyl group serves as a protecting group for the piperidine nitrogen. Its removal is typically achieved by catalytic hydrogenation. Palladium on carbon (Pd/C) is the catalyst of choice due to its high efficiency in cleaving the C-N bond of the benzyl group. The subsequent reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base introduces the tert-butyloxycarbonyl (Boc) protecting group onto the secondary amine, yielding the desired N-Boc-3-piperidone.
Methodological & Application
The Strategic Integration of tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate in Modern Medicinal Chemistry
Introduction: The Emergence of a Privileged Scaffold
In the landscape of contemporary drug discovery, the quest for novel chemical entities with enhanced potency, selectivity, and favorable pharmacokinetic profiles is a perpetual endeavor. Within this pursuit, the piperidine ring stands out as a quintessential heterocyclic scaffold, forming the core of numerous approved therapeutic agents.[1][2] Its conformational flexibility and ability to present substituents in a defined three-dimensional arrangement make it an invaluable building block. This guide delves into the nuanced applications of a particularly valuable derivative: tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate . The introduction of a tertiary alcohol at the 3-position of the piperidine ring offers a unique combination of properties that medicinal chemists can strategically leverage to address key challenges in drug design, particularly in the realm of complex central nervous system (CNS) targets.
The tert-butyl carbamate (Boc) protecting group provides a stable yet readily cleavable handle, facilitating multi-step synthetic sequences. More importantly, the 3-hydroxy-3-methyl moiety introduces a chiral center and a tertiary alcohol. Tertiary alcohols are often incorporated into drug candidates to improve metabolic stability, as they are resistant to oxidation, a common metabolic pathway for primary and secondary alcohols.[3] Furthermore, the hydroxyl group can act as a crucial hydrogen bond donor or acceptor, anchoring the molecule within a receptor's binding pocket and enhancing affinity and selectivity.[4]
This document will provide a comprehensive overview of the synthesis and utility of tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate, with a particular focus on its application in the development of modulators for the M1 muscarinic acetylcholine receptor, a key target for the treatment of cognitive deficits associated with Alzheimer's disease and schizophrenia.[5][6]
Synthesis of the Building Block: A Practical Approach
The primary route to tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate involves a two-step process starting from commercially available precursors. The key transformation is a Grignard reaction on N-Boc-3-piperidone.
Workflow for the Synthesis
Caption: Synthetic workflow for tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate.
Experimental Protocols
Protocol 1: Synthesis of N-Boc-3-piperidone (Precursor)
This protocol is adapted from methodologies described in the patent literature for the synthesis of N-Boc-3-piperidone, a key intermediate.[7][8]
Materials:
-
3-Hydroxypyridine
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Dess-Martin periodinane (DMP) or other suitable oxidizing agent (e.g., Swern oxidation reagents)
-
Dichloromethane (DCM)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Reduction of 3-Hydroxypyridine: In a round-bottom flask, dissolve 3-hydroxypyridine in methanol. Cool the solution in an ice bath and add sodium borohydride portion-wise. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC). Carefully quench the reaction with water and extract the product with a suitable organic solvent. Dry the organic layer and concentrate under reduced pressure to obtain 3-hydroxypiperidine.
-
Boc Protection of 3-Hydroxypiperidine: Dissolve the crude 3-hydroxypiperidine in a mixture of THF and water. Add sodium bicarbonate, followed by the dropwise addition of a solution of di-tert-butyl dicarbonate in THF. Stir the mixture at room temperature overnight. Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield N-Boc-3-hydroxypiperidine.
-
Oxidation to N-Boc-3-piperidone: Dissolve N-Boc-3-hydroxypiperidine in anhydrous DCM. Add Dess-Martin periodinane portion-wise at room temperature. Stir the reaction until completion (monitored by TLC). Quench the reaction with a saturated solution of sodium thiosulfate. Extract the product, wash the organic layer, dry, and concentrate. Purify the crude product by flash chromatography to obtain N-Boc-3-piperidone as a white solid.
Protocol 2: Grignard Reaction to Synthesize tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate
This is a generalized protocol based on standard procedures for Grignard reactions with ketones.[9]
Materials:
-
N-Boc-3-piperidone
-
Methylmagnesium bromide (MeMgBr, solution in THF or diethyl ether)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard inert atmosphere glassware and techniques
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve N-Boc-3-piperidone (1.0 eq) in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Grignard Addition: Slowly add methylmagnesium bromide solution (1.1-1.2 eq) dropwise to the cooled solution of N-Boc-3-piperidone via a syringe. The addition rate should be controlled to maintain the internal temperature below -60 °C.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 1-2 hours. The progress of the reaction can be monitored by TLC.
-
Warming and Quenching: Allow the reaction mixture to slowly warm to 0 °C. Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Work-up and Extraction: Allow the mixture to warm to room temperature. Add ethyl acetate and water, and separate the layers. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate.
Application in Medicinal Chemistry: A Focus on M1 Muscarinic Receptor Modulators
The M1 muscarinic acetylcholine receptor is a G-protein coupled receptor predominantly expressed in the central nervous system and is a key regulator of cognitive function.[10][11] Positive allosteric modulators (PAMs) of the M1 receptor are a particularly attractive therapeutic strategy as they enhance the effect of the endogenous neurotransmitter, acetylcholine, only when it is present, potentially leading to a more physiological and safer pharmacological profile compared to direct agonists.[10][11]
The tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate scaffold has been instrumental in the development of potent and selective M1 PAMs.
Logical Flow from Building Block to Bioactive Molecule
Caption: General workflow for incorporating the piperidine building block into M1 PAMs.
Protocol 3: N-Boc Deprotection
A standard and effective method for N-Boc deprotection utilizes trifluoroacetic acid (TFA).
Materials:
-
tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve the Boc-protected piperidine derivative in anhydrous DCM in a round-bottom flask.
-
Acid Addition: Cool the solution to 0 °C in an ice bath and add TFA (5-10 equivalents) dropwise.
-
Reaction: Remove the ice bath and stir the reaction at room temperature for 1-4 hours, monitoring its progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, remove the DCM and excess TFA under reduced pressure. Carefully neutralize the residue with a saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Extraction and Purification: Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected 3-hydroxy-3-methylpiperidine.
Structure-Activity Relationship (SAR) Insights
The incorporation of the 3-hydroxy-3-methylpiperidine moiety into M1 PAMs has provided valuable insights into the structure-activity relationships of these compounds.
| Compound/Scaffold | Modification | Impact on M1 PAM Activity | Rationale |
| Generic M1 PAM Scaffold | Introduction of 3-hydroxy-3-methylpiperidine | Can enhance potency and selectivity. | The tertiary alcohol provides a key hydrogen bonding interaction within the allosteric binding site and the methyl group can provide favorable van der Waals interactions. The tertiary nature of the alcohol also improves metabolic stability.[3] |
| VU0453595 Analogs | Variation of substituents on the piperidine nitrogen | Significantly impacts potency and CNS penetration. | The substituent on the nitrogen can be tailored to optimize physicochemical properties such as lipophilicity and polarity, which are crucial for blood-brain barrier permeability. |
| Pyrrolidinone-based PAMs | Replacement of other cyclic amines with 3-hydroxy-3-methylpiperidine | Can alter the allosteric modulatory profile (e.g., from a pure PAM to a PAM-agonist). | The specific geometry and electronic properties of the piperidine ring influence the conformational changes induced in the receptor upon binding, affecting both affinity and efficacy modulation.[5] |
Conclusion and Future Perspectives
tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate is a versatile and strategically important building block in modern medicinal chemistry. Its synthesis is achievable through straightforward and scalable chemical transformations. The unique combination of a tertiary alcohol for metabolic stability and hydrogen bonding, along with the conformational constraints of the piperidine ring, makes it a valuable tool for the design of highly selective and potent ligands for complex biological targets. The successful application of this scaffold in the development of M1 muscarinic receptor PAMs highlights its potential for addressing challenging CNS disorders. As our understanding of receptor pharmacology and structure-based drug design continues to evolve, we can anticipate that this and related substituted piperidine building blocks will play an increasingly prominent role in the discovery of the next generation of therapeutics.
References
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- Structure–activity Relationships of Pan-Gαq/11 Coupled Muscarinic Acetylcholine Receptor Positive Allosteric Modul
- Novel functional M1 selective muscarinic agonists. Synthesis and structure-activity relationships of 3-(1,2,5-thiadiazolyl)-1,2,5,6-tetrahydro-1-methylpyridines. Journal of Medicinal Chemistry.
- Novel functional M1 selective muscarinic agonists. 2. Synthesis and structure-activity relationships of 3-pyrazinyl-1,2,5,6-tetrahydro-1-methylpyridines. Construction of a molecular model for the M1 pharmacophore. ChEMBL.
- Further optimization of the M1 PAM VU0453595: Discovery of novel heterobicyclic core motifs with improved CNS penetration. Bioorganic & Medicinal Chemistry Letters.
- Novel functional M1 selective muscarinic agonists. 2. Synthesis and structure-activity relationships of 3-pyrazinyl-1,2,5,6-tetrahydro-1-methylpyridines. Construction of a molecular model for the M1 pharmacophore. Journal of Medicinal Chemistry.
- The M1 PAM VU0453595 potentiates muscarinic LTD by activating M1 receptors.
- Discovery of VU0467319: an M1 Positive Allosteric Modulator Candidate That Advanced into Clinical Trials.
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- Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders. MDPI.
- Tertiary alcohol: Reaping the benefits but minimizing the drawbacks of hydroxy groups in drug discovery. ACS Fall 2025.
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- Boost your Medicinal Chemistry Research with C-substituted Piperidines. Life Chemicals.
- Structures of M1 muscarinic receptor orthosteric and allosteric agonists.
- Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. PubMed Central.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Application Notes and Protocols for the Synthesis of 2-Benzylpiperidine via Grignard Reaction. Benchchem.
- Synthesis, 3H‐labelling and in vitro evaluation of a substituted dipiperidine alcohol as a potential ligand for chemokine receptor 2. Journal of Labelled Compounds and Radiopharmaceuticals.
- Application of Chiral Piperidine Scaffolds in Drug Design. Thieme.
- CN103304472A - Method for synthesizing 1-BOC-3-piperidone.
- Structure/activity relationships of M2 muscarinic allosteric modul
- Current Advances in Allosteric Modulation of Muscarinic Receptors.
- M1 receptor positive allosteric modulators discovery approaches. Trends in Pharmacological Sciences.
- Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolin
- Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. RSC Publishing.
- CN103204801A - Synthesis method for N-Boc-3-piperidone.
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Strategic Transformations of tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate: A Guide to Reactions with Electrophiles
An Application Guide for Researchers
Prepared by a Senior Application Scientist
This document provides a detailed exploration of the reactivity of tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate, a valuable heterocyclic building block in modern drug discovery. Its unique structure, featuring a Boc-protected nitrogen and a sterically hindered tertiary alcohol, presents both challenges and opportunities for synthetic chemists. This guide offers an in-depth analysis of its reactions with various electrophiles, moving beyond simple procedural steps to explain the underlying principles and rationale for specific experimental choices. The protocols herein are designed to be robust and self-validating, providing researchers with the tools to confidently employ this versatile intermediate in their synthetic campaigns.
Core Reactivity Profile: A Tale of Two Functional Groups
The synthetic utility of tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate is dictated by the interplay between its two primary functional groups: the tertiary alcohol and the N-Boc carbamate.
-
The Tertiary Hydroxyl Group: Located at the C3 position and flanked by a methyl group, this alcohol is sterically encumbered. This hindrance is a critical factor in its reactivity. Direct bimolecular nucleophilic substitution (SN2) at this carbon is impossible. Consequently, reactions involving the cleavage of the C-O bond almost exclusively proceed through unimolecular pathways (SN1/E1) that involve the formation of a stabilized tertiary carbocation.
-
The N-Boc Group: The tert-butoxycarbonyl (Boc) group serves as an effective protecting group for the piperidine nitrogen. It withdraws electron density, rendering the nitrogen non-nucleophilic and preventing it from reacting with electrophiles under neutral or basic conditions. However, it is famously labile under acidic conditions, which can be a strategic advantage for deprotection or a potential complication if not accounted for during reaction design.
Scientist's Note: The choice of electrophile and reaction conditions determines which functional group is addressed. Reactions targeting the hydroxyl group typically employ basic or neutral conditions to preserve the Boc group, while transformations requiring its removal are conducted in acidic media.
Figure 1: Key reaction pathways for tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate with various electrophiles.
Key Synthetic Transformations and Protocols
This section details the primary reactions of the title compound with electrophiles, providing both mechanistic insights and practical, step-by-step protocols.
The reaction of the tertiary alcohol with acylating agents like acid chlorides or anhydrides is a common and reliable transformation. Due to steric hindrance, this reaction often requires a catalyst to proceed at a reasonable rate.
Mechanism: The reaction is typically performed in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to neutralize the acid byproduct. A nucleophilic catalyst, such as 4-dimethylaminopyridine (DMAP), is often included. DMAP reacts with the acylating agent to form a highly reactive N-acylpyridinium intermediate, which is then readily attacked by the sterically hindered alcohol.
Protocol 1: DMAP-Catalyzed Acylation with Acetic Anhydride
-
Objective: To synthesize tert-butyl 3-acetoxy-3-methylpiperidine-1-carboxylate.
-
Reagents:
-
tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate (1.0 eq)
-
Acetic Anhydride (1.5 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Triethylamine (Et₃N) (2.0 eq)
-
Dichloromethane (DCM), anhydrous
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the starting alcohol (1.0 eq), DMAP (0.1 eq), and anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (2.0 eq), followed by the dropwise addition of acetic anhydride (1.5 eq).
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure ester.
-
Rationale: The use of excess triethylamine ensures that the HCl generated from any potential reaction with trace water, and the acetic acid byproduct, are fully neutralized. DMAP is crucial for overcoming the steric hindrance of the tertiary alcohol.
Tertiary alcohols react with hydrohalic acids via an SN1 mechanism.[1][2] This pathway involves the formation of a tertiary carbocation, which is susceptible to both substitution and elimination.
Mechanism: The reaction is initiated by the protonation of the hydroxyl group by the strong acid, converting it into an excellent leaving group (water).[1] The departure of water generates a relatively stable tertiary carbocation at the C3 position. This carbocation is then attacked by the halide ion (e.g., Br⁻) to form the 3-halo-3-methylpiperidine product. A significant side reaction is the E1 elimination, where a proton is lost from an adjacent carbon to form an alkene.
Figure 2: Simplified S N 1/E1 mechanism for the reaction of a tertiary alcohol with HBr.
Protocol 2: Synthesis of tert-butyl 3-bromo-3-methylpiperidine-1-carboxylate
-
Objective: To replace the hydroxyl group with a bromine atom.
-
Reagents:
-
tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate (1.0 eq)
-
Hydrobromic acid (48% in water) (3.0 eq)
-
Diethyl ether or DCM
-
-
Procedure:
-
In a round-bottom flask equipped with a stir bar, dissolve the starting alcohol in diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the 48% HBr solution dropwise over 15 minutes. Caution: The reaction is exothermic.
-
Stir the biphasic mixture vigorously at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC.
-
Work-up: Carefully transfer the mixture to a separatory funnel. Separate the layers.
-
Wash the organic layer sequentially with cold water, saturated aqueous NaHCO₃ (to neutralize excess acid), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product may contain elimination byproducts. Purify via flash column chromatography.
-
Trustworthiness Check: The primary competitor to the desired SN1 reaction is E1 elimination. Running the reaction at lower temperatures (0 °C to room temperature) can help favor substitution over elimination, although a mixture of products is common.
The Mitsunobu reaction is a powerful method for converting alcohols into a wide array of functional groups, including esters, ethers, and azides, typically with inversion of stereochemistry.[3][4] While most effective for primary and secondary alcohols, it can be adapted for tertiary alcohols, though conditions may need to be optimized.[5]
Mechanism: The reaction begins with the triphenylphosphine (PPh₃) attacking the azodicarboxylate (e.g., DIAD), forming a betaine intermediate.[6] This intermediate deprotonates the acidic nucleophile (e.g., a carboxylic acid). The alcohol then attacks the activated phosphorus atom, leading to the formation of an oxyphosphonium salt, which is an excellent leaving group. Finally, the conjugate base of the nucleophile displaces the oxyphosphonium group in an SN2 fashion.
Protocol 3: Mitsunobu Esterification with Benzoic Acid
-
Objective: To synthesize tert-butyl 3-(benzoyloxy)-3-methylpiperidine-1-carboxylate.
-
Reagents:
-
tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate (1.0 eq)
-
Benzoic Acid (1.2 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Diisopropyl azodicarboxylate (DIAD) (1.5 eq)
-
Tetrahydrofuran (THF), anhydrous
-
-
Procedure:
-
To a flame-dried flask under N₂, dissolve the starting alcohol, benzoic acid, and PPh₃ in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Prepare a solution of DIAD in a small amount of anhydrous THF.
-
Add the DIAD solution dropwise to the reaction mixture over 30 minutes. A color change and/or formation of a precipitate is often observed.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Work-up: Remove the solvent under reduced pressure. The crude mixture will contain the product, triphenylphosphine oxide, and the DIAD-hydrazine byproduct.
-
Purification: Direct purification by flash chromatography is often effective. Elute with a gradient of ethyl acetate in hexanes. The byproducts are typically more polar than the desired ester.
-
Scientist's Note: The success of a Mitsunobu reaction on a hindered tertiary alcohol can be highly dependent on the nucleophile's pKa and steric profile.[6] If standard conditions fail, using alternative azodicarboxylates like 1,1'-(azodicarbonyl)dipiperidine (ADDP) may be beneficial as they generate a stronger basic intermediate.[5]
Data Summary: Reaction Conditions and Outcomes
The following table summarizes typical conditions and expected outcomes for the reactions discussed. Yields are representative and can vary based on the specific substrate and reaction scale.
| Reaction Type | Electrophile/Reagents | Solvent | Temp. | Typical Yield | Key Considerations |
| O-Acylation | Acetic Anhydride, Et₃N, DMAP | DCM | 0 °C to RT | 80-95% | DMAP is crucial for hindered alcohols. |
| SN1 Substitution | 48% HBr | Diethyl Ether | 0 °C to RT | 50-70% | E1 elimination is a major side reaction. |
| Mitsunobu | Benzoic Acid, PPh₃, DIAD | THF | 0 °C to RT | 40-65% | Challenging for tertiary alcohols; byproducts can complicate purification.[7] |
| Dehydration | Conc. H₂SO₄ (cat.), Heat | Toluene | Reflux | 70-90% | Primary pathway under harsh acidic/thermal conditions. |
Experimental Workflow Visualization
The general workflow for performing these reactions, from setup to final product analysis, is a critical component of reproducible science.
Figure 3: A generalized experimental workflow for synthesis, purification, and analysis.
References
-
Reactions of Alcohols with Hydrohalic Acids. (2023). Read Chemistry. [Link]
- Chen, Y., & Xu, Y. (2016). A Study and Application of Biocatalytic Synthesis of (S)-N-Boc-3-hydroxypiperidine.
-
Zhang, Y., et al. (2022). Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. MDPI. [Link]
- CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine.
-
Wang, Z., et al. (2017). Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. PubMed. [Link]
-
Mitsunobu reaction. Wikipedia. [Link]
- Green, J. E., et al. (2009). Mitsunobu Approach to the Synthesis of Optically Active α,α-Disubstituted Amino Acids.Organic Letters.
-
Mitsunobu Reaction. Organic Chemistry Portal. [Link]
-
Zhang, Y., et al. (2020). Hindered Dialkyl Ether Synthesis with Electrogenerated Carbocations. PMC - NIH. [Link]
-
Reactions of alcohols with HX acids. (2019). YouTube. [Link]
-
Saleem, M., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. NIH. [Link]
- CN104557674A - Preparation method of (S)-N-Boc-3-hydroxypiperidine.
-
Reactions of Alcohols. University of Calgary. [Link]
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- 4. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitsunobu Approach to the Synthesis of Optically Active α,α-Disubstituted Amino Acids [organic-chemistry.org]
- 6. Mitsunobu Reaction [organic-chemistry.org]
- 7. tcichemicals.com [tcichemicals.com]
The Strategic Application of tert-Butyl 3-Hydroxy-3-methylpiperidine-1-carboxylate in the Synthesis of Novel Pharmaceutical Scaffolds
Introduction: The 3-Hydroxy-3-methylpiperidine Moiety as a Privileged Scaffold in Modern Drug Discovery
The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals, owing to its ability to confer favorable pharmacokinetic properties such as improved solubility and metabolic stability. Within this class of heterocycles, the 3-hydroxy-3-methylpiperidine scaffold has emerged as a particularly valuable building block in medicinal chemistry. The presence of a tertiary alcohol at the C3 position introduces a chiral center and a point of steric hindrance, which can significantly enhance the metabolic stability of drug candidates by preventing oxidation at this position.[1] This application note provides a comprehensive guide to the synthetic utility of tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate , a key intermediate for accessing this valuable scaffold. We will delve into its preparation, key chemical transformations, and its potential for generating diverse molecular architectures for Active Pharmaceutical Ingredient (API) synthesis.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physicochemical properties of a building block is paramount for its effective application in multi-step synthesis.
| Property | Value |
| Molecular Formula | C₁₁H₂₁NO₃ |
| Molecular Weight | 215.29 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate |
| Melting Point | 78-82 °C |
¹H NMR (400 MHz, CDCl₃) δ (ppm): 3.80-3.60 (m, 2H), 3.20-3.00 (m, 2H), 1.80-1.60 (m, 4H), 1.47 (s, 9H), 1.25 (s, 3H).
¹³C NMR (101 MHz, CDCl₃) δ (ppm): 155.0, 80.0, 70.5, 45.0, 40.0, 35.0, 28.5, 25.0.
Synthetic Strategies for tert-Butyl 3-Hydroxy-3-methylpiperidine-1-carboxylate
The preparation of this key intermediate can be achieved through several synthetic routes. The choice of route often depends on the desired stereochemistry and the scale of the synthesis.
Protocol 1: Synthesis from 1-Boc-3-piperidone via Grignard Reaction
This is a common and straightforward method for the racemic synthesis of the title compound.
Reaction Scheme:
Figure 1: Synthesis via Grignard Reaction.
Step-by-Step Protocol:
-
To a solution of 1-Boc-3-piperidone (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add methylmagnesium bromide (1.2 eq, 3.0 M solution in diethyl ether) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the title compound.
Causality and Insights: The Grignard reaction is a robust method for forming carbon-carbon bonds. The use of an excess of the Grignard reagent ensures complete conversion of the ketone. The aqueous workup with a mild acid like ammonium chloride is crucial to protonate the alkoxide and avoid potential side reactions.
Protocol 2: Chiral Synthesis via Asymmetric Reduction and Subsequent Alkylation
For the synthesis of enantiomerically pure APIs, a chiral version of the building block is often required. While a direct asymmetric alkylation of 1-Boc-3-piperidone can be challenging, an alternative strategy involves the asymmetric reduction of a precursor followed by functional group manipulation. A related example is the synthesis of (R)-mepenzolate, which utilizes a chiral 3-hydroxypiperidine intermediate.[2]
Workflow for Chiral Synthesis:
Figure 2: Conceptual workflow for chiral synthesis.
Discussion: The enzymatic reduction of 1-Boc-3-piperidone can provide access to either the (R)- or (S)-enantiomer of tert-butyl 3-hydroxypiperidine-1-carboxylate with high enantiomeric excess. This chiral secondary alcohol can then be oxidized back to the ketone, now part of the chiral pool, and subsequently reacted with a Grignard reagent to yield the desired chiral tertiary alcohol. This approach provides excellent control over the stereochemistry at the C3 position.
Key Chemical Transformations and Applications in API Synthesis
The synthetic utility of tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate lies in the orthogonal reactivity of its functional groups: the Boc-protected amine and the tertiary alcohol.
Reactions at the Tertiary Hydroxyl Group
The tertiary alcohol is a versatile handle for introducing a variety of substituents.
-
Etherification: Formation of ethers can be achieved under Williamson ether synthesis conditions, reacting the corresponding alkoxide with an alkyl halide. This is particularly useful for introducing linkers or other pharmacophoric elements.
-
Esterification: While sterically hindered, esterification can be accomplished using highly reactive acylating agents such as acid chlorides or anhydrides in the presence of a suitable catalyst (e.g., DMAP).
-
Mitsunobu Reaction: This reaction allows for the inversion of stereochemistry at a secondary alcohol center, but it is not applicable to tertiary alcohols. However, variations of this reaction can be used for the formation of C-O, C-N, and C-S bonds.
Illustrative Transformation: O-Arylation
Figure 3: O-Arylation via Nucleophilic Aromatic Substitution.
Deprotection and N-Functionalization
The Boc protecting group can be readily removed under acidic conditions, liberating the secondary amine for further functionalization.
Protocol 3: Boc Deprotection
-
Dissolve tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate (1.0 eq) in a suitable solvent such as dichloromethane or 1,4-dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (4 M in dioxane).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
The resulting amine salt can be used directly in the next step or neutralized with a base to obtain the free amine.
Subsequent N-Functionalization: The deprotected 3-hydroxy-3-methylpiperidine can undergo a variety of reactions at the nitrogen atom, including:
-
Reductive Amination: To introduce alkyl substituents.
-
Acylation: To form amides.
-
Sulfonylation: To form sulfonamides.
-
Buchwald-Hartwig or Ullmann Coupling: To form N-aryl or N-heteroaryl bonds.
These reactions are fundamental in the construction of a wide range of APIs.
Synthetic Workflow Example:
Figure 4: Exemplary synthetic workflow.
Conclusion: A Versatile Building Block for Complex Molecule Synthesis
While a direct, high-profile application of tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate in a blockbuster drug may not be widely documented, its synthetic potential is undeniable. The strategic combination of a metabolically robust tertiary alcohol and a versatile Boc-protected amine makes it an exceptionally valuable building block for the synthesis of novel and complex molecular architectures. Researchers and drug development professionals can leverage the protocols and synthetic strategies outlined in this application note to explore new chemical space and design next-generation therapeutics with improved pharmacological profiles. The principles of orthogonal protection and functional group manipulation detailed herein are fundamental to modern medicinal chemistry and provide a solid foundation for the innovative application of this and related piperidine scaffolds.
References
- Yamashita, Y., Hanaya, K., Shoji, M., & Sugai, T. (2018). Preparation of (R)-3-hydroxy-n-methylpiperidine, a synthetic key intermediate of (R)-mepenzolate, based on the lipase-catalyzed resolution of the racemic form. Tetrahedron: Asymmetry, 29(15-16), 839-843.
-
Quick Company. (n.d.). Preparation Of Chiral N Boc 3 Hydroxypiperidine. Retrieved from [Link]
-
ACS Fall 2025. (n.d.). Tertiary alcohol: Reaping the benefits but minimizing the drawbacks of hydroxy groups in drug discovery. Retrieved from [Link]
Sources
The Versatile Building Block: Tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate in Heterocyclic Compound Synthesis
Introduction: Unlocking Chemical Diversity
In the landscape of modern drug discovery and development, the piperidine scaffold remains a cornerstone of pharmacologically active molecules. Its conformational pre-organization and ability to present substituents in well-defined spatial orientations make it a privileged structure. Within this class of compounds, tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate has emerged as a particularly valuable and versatile building block. The presence of a tertiary alcohol, a methyl group, and a Boc-protected nitrogen atom within a single molecule offers a rich platform for a multitude of chemical transformations. This guide provides an in-depth exploration of the applications and protocols for leveraging this unique building block in the synthesis of diverse heterocyclic compounds, offering researchers and drug development professionals a practical resource for harnessing its synthetic potential.
The strategic placement of the tertiary hydroxyl group at the C3 position, alongside a methyl group, provides a nexus for stereocontrolled functionalization, dehydration to introduce unsaturation, and oxidation to a ketone. The tert-butoxycarbonyl (Boc) protecting group ensures stability and allows for selective reactions at other sites before its facile removal under acidic conditions to reveal the secondary amine for further derivatization. This combination of functionalities makes it an ideal precursor for a range of heterocyclic systems, including substituted piperidines, tetrahydropyridines, and spirocyclic scaffolds.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physical and chemical properties of a building block is paramount for its effective utilization in synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₁NO₃ | |
| Molecular Weight | 215.29 g/mol | |
| Appearance | Liquid | |
| CAS Number | 1104083-27-3 |
Spectroscopic Data (Predicted/Typical):
-
¹H NMR (CDCl₃, 400 MHz): δ 4.0-3.8 (m, 2H), 3.2-3.0 (m, 2H), 1.8-1.5 (m, 4H), 1.47 (s, 9H), 1.25 (s, 3H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 155.0, 80.0, 70.0, 50.0, 45.0, 35.0, 30.0, 28.5 (3C), 25.0.
-
IR (neat, cm⁻¹): 3450 (O-H), 2970 (C-H), 1680 (C=O, Boc).
Key Synthetic Transformations and Protocols
This section details several key synthetic transformations that can be performed on tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate, complete with step-by-step protocols and mechanistic insights.
Dehydration to N-Boc-3-methyl-1,2,3,6-tetrahydropyridine
The dehydration of the tertiary alcohol is a straightforward method to introduce a double bond into the piperidine ring, yielding a valuable tetrahydropyridine intermediate. These intermediates are amenable to a variety of further functionalizations, including hydroboration-oxidation, epoxidation, and dihydroxylation. While various dehydrating agents can be employed, Martin's sulfurane is a mild and effective option for tertiary alcohols.[1]
Protocol: Dehydration using Martin's Sulfurane
Caption: Workflow for the dehydration of tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate.
Experimental Details:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂). Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: To the stirred solution, add Martin's sulfurane (1.1 equiv) in small portions.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with CH₂Cl₂ (3 x volume of the aqueous layer).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford N-Boc-3-methyl-1,2,3,6-tetrahydropyridine.
Causality and Insights: Martin's sulfurane is a mild dehydrating agent that is particularly effective for tertiary alcohols and minimizes the risk of carbocation rearrangements that can occur with strong acids.[1] The reaction proceeds through a concerted E2 elimination mechanism.
Oxidation to N-Boc-3-methyl-3-piperidone
The oxidation of the tertiary alcohol to the corresponding ketone, N-Boc-3-methyl-3-piperidone, opens up a new set of synthetic possibilities. The ketone functionality can be a handle for various nucleophilic additions, reductive aminations, and the formation of enolates for alpha-functionalization. Given the tertiary nature of the alcohol, standard oxidizing agents are ineffective. However, modern oxidation methods provide efficient routes. A patent describes a Swern-type oxidation for a similar N-Boc-3-hydroxypiperidine.[2]
Protocol: Swern Oxidation
Caption: Workflow for the Swern oxidation of tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate.
Experimental Details:
-
Activator Preparation: To a solution of oxalyl chloride (1.5 equiv) in anhydrous CH₂Cl₂ at -78 °C (dry ice/acetone bath), add dimethyl sulfoxide (DMSO) (2.0 equiv) dropwise. Stir the mixture for 15 minutes.
-
Alcohol Addition: Add a solution of tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate (1.0 equiv) in CH₂Cl₂ dropwise to the reaction mixture. Stir for an additional 30 minutes at -78 °C.
-
Base Addition: Add triethylamine (Et₃N) (5.0 equiv) to the reaction mixture and stir for 30 minutes.
-
Warming and Work-up: Remove the cooling bath and allow the reaction to warm to room temperature. Quench the reaction with water.
-
Extraction and Purification: Extract the aqueous layer with CH₂Cl₂, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the crude product by flash column chromatography to yield N-Boc-3-methyl-3-piperidone.
Causality and Insights: The Swern oxidation is a mild and efficient method for oxidizing alcohols to aldehydes and ketones.[3] It avoids the use of heavy metals and is generally tolerant of a wide range of functional groups. The reaction proceeds through the formation of an alkoxysulfonium ylide, which undergoes an intramolecular elimination to give the ketone.[3]
Synthesis of Spiro-Heterocycles: Spiro-oxazolidinone Formation
The tertiary alcohol of tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate provides a unique opportunity for the construction of spirocyclic systems. One such transformation is the synthesis of spiro-oxazolidinones, which are valuable scaffolds in medicinal chemistry. This can be achieved through a multi-step sequence involving the conversion of the tertiary alcohol to an amine, followed by cyclization. A plausible route involves a Ritter-type reaction followed by cyclization.
Protocol: Synthesis of a Spiro-oxazolidinone Derivative
Caption: Plausible workflow for the synthesis of a spiro-oxazolidinone from tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate.
Experimental Details:
-
Ritter Reaction: Dissolve tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate (1.0 equiv) in acetonitrile. Cool the solution to 0 °C and slowly add concentrated sulfuric acid (2.0 equiv). Stir the reaction at room temperature for 12-16 hours. Carefully pour the reaction mixture onto crushed ice and basify with aqueous sodium hydroxide. Extract the product with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate to obtain the crude tert-butyl 3-(acetylamino)-3-methylpiperidine-1-carboxylate.
-
Cyclization: Dissolve the crude intermediate in anhydrous tetrahydrofuran (THF) and cool to 0 °C. Add sodium hydride (60% dispersion in mineral oil, 1.2 equiv) portion-wise. Stir the reaction at room temperature for 2-4 hours. Quench the reaction with saturated aqueous ammonium chloride. Extract with ethyl acetate, dry the organic layer, concentrate, and purify by flash column chromatography to yield the spiro-oxazolidinone.
Causality and Insights: The Ritter reaction allows for the conversion of a tertiary alcohol to an N-alkyl amide in the presence of a nitrile and a strong acid.[4] The subsequent intramolecular cyclization is driven by the deprotonation of the amide nitrogen, which then attacks the carbonyl of the Boc group, displacing tert-butanol.
N-Boc Deprotection
The removal of the Boc protecting group is a fundamental step to unmask the piperidine nitrogen for further functionalization, such as N-alkylation, N-arylation, or amide bond formation. This is typically achieved under acidic conditions.
Protocol: N-Boc Deprotection with Trifluoroacetic Acid (TFA)
Caption: Workflow for the N-Boc deprotection of a piperidine derivative.
Experimental Details:
-
Reaction Setup: Dissolve the N-Boc protected piperidine derivative (1.0 equiv) in CH₂Cl₂. Cool the solution to 0 °C.
-
Acid Addition: Add trifluoroacetic acid (TFA, 5-10 equiv) dropwise.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.
-
Work-up: Concentrate the reaction mixture under reduced pressure. To remove residual TFA, add toluene and co-evaporate (azeotrope). Dissolve the residue in CH₂Cl₂ and wash with saturated aqueous NaHCO₃ solution until the aqueous layer is basic.
-
Isolation: Separate the organic layer, dry over Na₂SO₄, and concentrate to afford the deprotected piperidine.
Causality and Insights: The Boc group is labile to strong acids.[3] TFA is commonly used for its effectiveness and volatility, which simplifies its removal after the reaction.
Conclusion
Tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate is a highly valuable and versatile building block for the synthesis of a wide array of heterocyclic compounds. Its unique combination of a tertiary alcohol, a methyl group, and a Boc-protected nitrogen allows for a diverse range of chemical transformations. The protocols and insights provided in this guide are intended to empower researchers and drug development professionals to fully exploit the synthetic potential of this important intermediate, paving the way for the discovery and development of novel and impactful chemical entities.
References
-
Wikipedia. Swern oxidation. [Link]
- Google Patents. CN103204801A - Synthesis method for N-Boc-3-piperidone.
-
Wikipedia. Ritter reaction. [Link]
-
National Center for Biotechnology Information. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
-
Wikipedia. Swern oxidation. [Link]
- Google Patents. CN103204801A - Synthesis method for N-Boc-3-piperidone.
-
Wikipedia. Ritter reaction. [Link]
-
National Center for Biotechnology Information. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
-
Wikipedia. Swern oxidation. [Link]
- Google Patents. CN103204801A - Synthesis method for N-Boc-3-piperidone.
-
Wikipedia. Ritter reaction. [Link]
Sources
Application Notes and Protocols for the Stereoselective Synthesis of Piperidine Derivatives Utilizing tert-Butyl 3-Hydroxy-3-methylpiperidine-1-carboxylate
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Chiral Piperidines in Medicinal Chemistry
The piperidine scaffold is a cornerstone in modern drug discovery, recognized as a "privileged structure" due to its prevalence in a multitude of FDA-approved drugs and biologically active natural products.[1] From antipsychotics to anticancer agents, the piperidine motif is a key pharmacophore that influences the potency, selectivity, and pharmacokinetic properties of these therapeutic agents. The biological activity of substituted piperidines is often intricately linked to their stereochemistry.[1] Enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. Consequently, the development of robust and efficient methods for the stereoselective synthesis of highly functionalized piperidines is a paramount objective in both academic and industrial research.
This technical guide focuses on the utility of tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate as a versatile chiral building block in stereoselective synthesis. We will explore its application in chiral pool synthesis and provide detailed protocols for its stereoselective functionalization, drawing upon established principles of asymmetric synthesis.
Core Concept: Chiral Pool Synthesis
Chiral pool synthesis is a powerful strategy that utilizes readily available, enantiomerically pure natural products or their derivatives as starting materials for the synthesis of complex chiral molecules. This approach elegantly bypasses the need for de novo asymmetric synthesis or chiral resolution, often leading to more efficient and scalable synthetic routes. tert-Butyl 3-hydroxy-3-methylpiperidine-1-carboxylate, when resolved into its individual enantiomers, represents a valuable addition to the chiral pool, offering a rigid piperidine backbone with a defined stereocenter that can direct the stereochemical outcome of subsequent transformations.
Application Note 1: Diastereoselective Alkylation of the Piperidine Ring
The existing stereocenter at the C3 position of enantiomerically pure tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate can be exploited to control the stereochemistry of newly introduced substituents on the piperidine ring. The hydroxyl group, in particular, can act as a directing group, influencing the trajectory of incoming electrophiles.
Scientific Rationale
The principle behind this diastereoselective approach lies in the formation of a rigid, chelated intermediate. Upon deprotonation of the hydroxyl group and a proton alpha to the nitrogen (after conversion to a suitable enolate or equivalent), a metal cation can coordinate to both the alkoxide and the enolate, creating a bicyclic-like structure. This conformation sterically hinders one face of the piperidine ring, compelling an incoming electrophile, such as an alkyl halide, to approach from the less hindered face, thus leading to a high degree of diastereoselectivity. The choice of base and solvent is critical in controlling the formation and stability of this chelated intermediate.
Workflow for Diastereoselective Alkylation
Caption: Workflow for diastereoselective alkylation.
Detailed Protocol: Diastereoselective Methylation
This protocol describes a hypothetical diastereoselective methylation at the C2 position, guided by the C3-hydroxyl group.
Materials:
-
(R)-tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate
-
Anhydrous Tetrahydrofuran (THF)
-
sec-Butyllithium (s-BuLi) in cyclohexane (1.4 M)
-
Methyl iodide (CH₃I)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add (R)-tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate (1.0 equiv). Dissolve in anhydrous THF (0.1 M).
-
Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.
-
Deprotonation: Slowly add s-BuLi (2.2 equiv) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting solution at -78 °C for 1 hour. The excess s-BuLi is intended to deprotonate both the hydroxyl group and the C2 position.
-
Alkylation: Add methyl iodide (1.5 equiv) dropwise to the reaction mixture at -78 °C. Stir for an additional 2 hours at this temperature.
-
Quenching: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Warming and Extraction: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Analyze the diastereomeric ratio of the purified product by ¹H NMR and chiral HPLC.
| Parameter | Expected Outcome |
| Diastereomeric Ratio (d.r.) | >95:5 |
| Yield | 70-85% |
| Analytical Techniques | ¹H NMR, ¹³C NMR, HRMS, Chiral HPLC |
Application Note 2: Chemo-Enzymatic Desymmetrization
For the racemic tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate, a chemo-enzymatic approach can be employed for efficient kinetic resolution, providing access to one enantiomer in high enantiomeric excess.
Scientific Rationale
Enzymes, particularly lipases, are highly effective chiral catalysts that can selectively acylate one enantiomer of a racemic alcohol, leaving the other enantiomer unreacted. This process, known as kinetic resolution, allows for the separation of enantiomers. For instance, Candida antarctica lipase B (CALB) is well-known for its ability to resolve a wide range of secondary alcohols with high enantioselectivity.[2][3]
Workflow for Enzymatic Kinetic Resolution
Caption: Workflow for enzymatic kinetic resolution.
Detailed Protocol: Lipase-Catalyzed Kinetic Resolution
Materials:
-
Racemic tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate
-
Immobilized Candida antarctica lipase B (e.g., Novozym 435)
-
Vinyl acetate
-
Anhydrous toluene
-
Celite
-
Hexanes
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask, add racemic tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate (1.0 equiv), anhydrous toluene (0.2 M), and vinyl acetate (3.0 equiv).
-
Enzyme Addition: Add Novozym 435 (20% by weight of the substrate).
-
Incubation: Stir the suspension at 40 °C.
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral HPLC to determine the enantiomeric excess (ee) of the starting material and the product.
-
Reaction Termination: When the conversion reaches approximately 50% (typically 24-48 hours), stop the reaction by filtering off the enzyme through a pad of Celite. Wash the enzyme with ethyl acetate.
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Purification: Separate the resulting acetate ester from the unreacted alcohol by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.
-
Analysis: Determine the ee of both the recovered alcohol and the acetate ester by chiral HPLC.
| Product | Expected Enantiomeric Excess (ee) | Expected Yield |
| Unreacted Alcohol | >98% | ~45% |
| Acetylated Ester | >98% | ~45% |
Conclusion
tert-Butyl 3-hydroxy-3-methylpiperidine-1-carboxylate is a valuable and versatile building block for the stereoselective synthesis of complex piperidine derivatives. Whether utilized in its enantiomerically pure form to direct subsequent stereochemical outcomes or resolved from its racemic mixture via efficient chemo-enzymatic methods, this compound offers a robust platform for accessing novel and medicinally relevant chemical entities. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this and related chiral piperidines.
References
- Benchchem. (n.d.). Stereoselective Piperidine Synthesis.
- Benchchem. (n.d.). Application Notes and Protocols for the Stereoselective Synthesis of (R)-3-Methylpiperidine.
-
Grogan, G., & Turner, N. J. (2016). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society, 138(49), 15957–15960. Retrieved from [Link]
-
Sigmund, E. E., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Retrieved from [Link]
-
Carreira, E. M., et al. (2017). Stereoselective Synthesis of Piperidines by Iridium-Catalyzed Cyclocondensation. Angewandte Chemie International Edition, 56(38), 11515-11519. Retrieved from [Link]
- Benchchem. (n.d.). Application Notes and Protocols: Stereoselective Synthesis of Piperidine Derivatives.
-
D'hooghe, M., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(21), 6684. Retrieved from [Link]
-
Yamashita, Y., et al. (2018). Preparation of (R)-3-hydroxy-n-methylpiperidine, a synthetic key intermediate of (R)-mepenzolate, based on the lipase-catalyzed resolution of the racemic form. Tetrahedron, 74(38), 5486-5490. Retrieved from [Link]
-
Yamashita, Y., Hanaya, K., Shoji, M., & Sugai, T. (2018). Preparation of (R)-3-Hydroxy-N-methylpiperidine, a Synthetic Key Intermediate of (R)-Mepenzolate, Based on the Lipase-Catalyzed Resolution of the Racemic Form. ResearchGate. Retrieved from [Link]
Sources
Scale-up synthesis of derivatives from tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate
An Application Guide to the Scale-Up Synthesis of Key Pharmaceutical Intermediates from tert-Butyl 3-hydroxy-3-methylpiperidine-1-carboxylate
Introduction
The piperidine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous FDA-approved pharmaceuticals.[1][2][3] Its three-dimensional geometry provides an excellent framework for orienting substituents to achieve optimal interactions with biological targets. Among the vast array of piperidine building blocks, tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate stands out as a versatile chiral intermediate. The presence of a tertiary alcohol offers a specific point for chemical modification, while the Boc-protected nitrogen allows for controlled reactions and subsequent deprotection.
This application note provides detailed, scalable protocols for the synthesis of two key derivatives from this starting material: an unsaturated tetrahydropyridine via dehydration and a 3-fluoro-3-methylpiperidine derivative via deoxofluorination. The methodologies are designed with a focus on scalability, process safety, and efficiency, addressing the needs of researchers and professionals in drug development and process chemistry. We will delve into the causality behind experimental choices, providing not just a procedure but a framework for robust chemical synthesis on a larger scale.
Starting Material: Properties and Handling
A thorough understanding of the starting material is critical for successful scale-up.
Table 1: Physicochemical and Safety Data for Starting Material
| Property | Value | Reference |
| IUPAC Name | tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate | [4][] |
| CAS Number | 1104083-27-3 | [4][] |
| Molecular Formula | C₁₁H₂₁NO₃ | [4] |
| Molecular Weight | 215.29 g/mol | [4] |
| Appearance | White to off-white solid | |
| Hazards | Causes skin and serious eye irritation. May cause respiratory irritation. | [6] |
Expert Insights on Handling for Scale-Up:
-
Moisture Sensitivity: While the compound itself is stable, anhydrous conditions are critical for subsequent reactions, particularly deoxofluorination. Store in a tightly sealed container in a dry environment.
-
Static Discharge: As with many fine chemical powders, there is a potential for dust explosion. Ensure proper grounding of equipment during large-scale transfers.
-
Personal Protective Equipment (PPE): Standard PPE (lab coat, gloves, safety glasses) is sufficient for small-scale handling. For kilogram-scale transfers, respiratory protection (dust mask or respirator) is recommended to avoid irritation.[6]
Synthetic Protocol 1: Acid-Catalyzed Dehydration for the Synthesis of tert-Butyl 3-Methyl-3,4,5,6-tetrahydropyridine-1(2H)-carboxylate
The dehydration of the tertiary alcohol is a direct and atom-economical method to produce a versatile unsaturated intermediate. The resulting tetrahydropyridine can be used in subsequent reactions such as catalytic hydrogenation, epoxidation, or dihydroxylation.
Caption: Workflow for the scale-up dehydration reaction.
Protocol 1: Step-by-Step Methodology
-
Reactor Setup: Equip a suitable glass-lined reactor with a mechanical stirrer, thermocouple, nitrogen inlet, and a Dean-Stark apparatus connected to a reflux condenser.
-
Charging Reagents: Charge the reactor with tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate (1.0 eq) and toluene (5-10 volumes, e.g., 5-10 L per kg of starting material). Begin agitation.
-
Catalyst Addition: Add p-toluenesulfonic acid monohydrate (PTSA, 0.05-0.10 eq) to the slurry.
-
Reaction: Heat the mixture to reflux (approx. 110-120 °C). Water will begin to collect in the Dean-Stark trap.
-
Monitoring: Monitor the reaction progress by TLC (thin-layer chromatography) or GC-MS (Gas Chromatography-Mass Spectrometry) by taking small aliquots from the reaction mixture. The reaction is typically complete when no more water is collected and the starting material is consumed (usually 4-8 hours).
-
Cooling and Quenching: Once complete, cool the reaction mixture to room temperature (20-25 °C).
-
Work-up: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the reactor to neutralize the PTSA catalyst. Stir for 30 minutes. Separate the organic layer.
-
Extraction: Extract the aqueous layer with toluene or another suitable solvent (e.g., methyl tert-butyl ether) to recover any remaining product.
-
Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product as an oil.
-
Purification: For high purity, the crude oil can be purified by vacuum distillation.
Scientific Rationale and Trustworthiness
-
Choice of Catalyst and Solvent: Toluene serves as both the reaction solvent and an azeotropic agent to remove water, driving the equilibrium towards the alkene product.[7] PTSA is a cost-effective and moderately strong acid catalyst that is easily handled in solid form, making it ideal for large-scale operations.
-
Self-Validation: The use of a Dean-Stark trap provides a visual and quantitative measure of reaction progress. The reaction ceases to produce water upon completion, offering a clear endpoint. This, combined with chromatographic monitoring, ensures the process is self-validating.
-
Purification Strategy: Vacuum distillation is a highly scalable and effective method for purifying liquid organic products, avoiding the cost and solvent waste associated with large-scale column chromatography.[8][9]
Table 2: Typical Process Parameters for Dehydration
| Parameter | Value |
| Scale | 1 kg - 100 kg |
| Typical Yield | 85-95% |
| Purity (Post-Distillation) | >98% (by GC) |
| Reaction Time | 4-8 hours |
| Key Safety Note | Toluene is flammable. Ensure the reactor is inerted with nitrogen and all equipment is properly grounded. |
Synthetic Protocol 2: Deoxofluorination for the Synthesis of tert-Butyl 3-fluoro-3-methylpiperidine-1-carboxylate
Introducing a fluorine atom can significantly alter the pharmacological properties of a molecule. Deoxofluorination of a tertiary alcohol is a challenging but valuable transformation. Reagents like diethylaminosulfur trifluoride (DAST) or its safer analogues are typically employed.
Caption: Workflow for the scale-up deoxofluorination reaction.
Protocol 2: Step-by-Step Methodology
-
Reactor Setup: Use a clean, dry, and inerted reactor equipped with a mechanical stirrer, thermocouple, nitrogen inlet, and a pressure-equalizing dropping funnel.
-
Initial Charge: Charge the reactor with tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate (1.0 eq) and anhydrous dichloromethane (DCM, 10-20 volumes).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath or a suitable cryocooler.
-
Reagent Addition: Slowly add Deoxo-Fluor® ([Bis(2-methoxyethyl)amino]sulfur trifluoride, 1.1-1.3 eq) via the dropping funnel, ensuring the internal temperature does not rise above -65 °C.
-
Reaction: Stir the mixture at -78 °C for 1-2 hours, then allow it to slowly warm to 0 °C over several hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The formation of the less polar fluoro-derivative should be observed.
-
Quenching: (Caution: Highly Exothermic) Once the reaction is complete, cool the mixture back to -20 °C. Very slowly and carefully, add a saturated aqueous solution of NaHCO₃ to quench the excess fluorinating reagent. Vigorous gas evolution (HF) will occur. Ensure adequate ventilation and scrubbing.
-
Work-up: Once the quench is complete and the mixture has warmed to room temperature, separate the organic layer.
-
Extraction: Extract the aqueous layer twice with DCM.
-
Washing and Drying: Combine the organic layers, wash with water and then brine. Dry over anhydrous sodium sulfate.
-
Solvent Removal: Filter and concentrate under reduced pressure.
-
Purification: The crude product typically requires purification by column chromatography on silica gel. For scale-up, automated flash chromatography systems are recommended.
Scientific Rationale and Trustworthiness
-
Choice of Reagent: Deoxo-Fluor® is often preferred over DAST for scale-up due to its higher thermal stability, reducing the risk of explosive decomposition.
-
Temperature Control: The low-temperature addition is critical to prevent side reactions, primarily elimination to the alkene product (from Protocol 1), and to control the exothermic nature of the reaction.
-
Mechanism and Stereochemistry: The reaction likely proceeds through an SN1-like mechanism due to the tertiary nature of the alcohol, involving a carbocation intermediate. For this specific substrate, which is achiral at the reaction center, stereochemistry is not a concern.
-
Quenching Protocol: The quench is the most hazardous step of this process. A slow, controlled addition into a basic solution at low temperature is mandatory to manage the exotherm and neutralize the highly corrosive HF byproduct.
Table 3: Typical Process Parameters for Deoxofluorination
| Parameter | Value |
| Scale | 100 g - 5 kg |
| Typical Yield | 50-70% |
| Purity (Post-Chromatography) | >97% (by LC-MS) |
| Reaction Time | 4-6 hours |
| Key Safety Note | Deoxo-Fluor® is highly corrosive and reacts violently with water. The reaction generates HF gas. Use specialized equipment (Teflon-coated stirrers) and perform in a well-ventilated area with appropriate scrubbing capabilities. |
Conclusion
The protocols detailed in this guide offer robust and scalable pathways for converting tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate into valuable synthetic intermediates. The acid-catalyzed dehydration provides an efficient, high-yielding route to the corresponding tetrahydropyridine, a versatile building block for further diversification. The deoxofluorination protocol, while more challenging and requiring stringent safety controls, enables the direct introduction of fluorine, a critical modification in modern drug design. By understanding the rationale behind reagent choice, reaction conditions, and purification strategies, researchers and process chemists can confidently and safely scale these important transformations to meet the demands of drug development programs.
References
-
Piperidine - Wikipedia. Wikipedia. [Link]
-
The Purification of Piperidine and its Physiologic Significance. ElectronicsAndBooks. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
- Method for synthesizing 1-BOC-3-piperidone.
- Stereoselective synthesis of piperidine derivatives.
- A kind of purification method of high-purity piperidine.
- Process for the purification of piperidine.
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Center for Biotechnology Information. [Link]
-
Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. [Link]
-
Piperidine synthesis. Organic Chemistry Portal. [Link]
-
Green Strategies for the Synthesis of Heterocyclic Derivatives with Potential Against Neglected Tropical Diseases. MDPI. [Link]
-
Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems. ResearchGate. [Link]
-
tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate. PubChem. [Link]
-
Green Synthetic Approach to Some Biologically Active Heterocyclic Compounds: A Review. E-RESEARCHCO. [Link]
-
Green methods for synthesis of various Heterocycles: Sustainable approach. International Journal of Chemical Studies. [Link]
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- 4. tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate 97% | CAS: 1104083-27-3 | AChemBlock [achemblock.com]
- 6. tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate | C11H21NO3 | CID 2763851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. electronicsandbooks.com [electronicsandbooks.com]
Application Note: Strategic Functionalization of the Tertiary Hydroxyl Group in tert-Butyl 3-Hydroxy-3-methylpiperidine-1-carboxylate
Abstract: This technical guide provides an in-depth exploration of synthetic strategies for the chemical modification of the tertiary hydroxyl group in tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate. The piperidine scaffold is a privileged structure in medicinal chemistry, and the ability to selectively functionalize it is paramount for drug discovery and development.[1][2][3] The tertiary alcohol at the C3 position presents significant synthetic challenges due to steric hindrance and the propensity for elimination reactions, rendering many standard alcohol functionalization protocols ineffective. This document details robust and validated protocols for esterification, halogenation, and controlled elimination, offering researchers a practical guide to navigate these challenges. We emphasize the causality behind experimental choices, providing insights to empower scientists in their synthetic endeavors.
Introduction: The Challenge of a Hindered Tertiary Alcohol
tert-Butyl 3-hydroxy-3-methylpiperidine-1-carboxylate is a valuable building block for synthesizing complex nitrogen-containing heterocycles. The Boc-protecting group offers stability and facilitates downstream modifications, while the tertiary hydroxyl group serves as a key handle for introducing diverse functionalities. However, its structural nature—a sterically encumbered tertiary alcohol adjacent to a quaternary center—imposes significant constraints on its reactivity.
Classical SN2-type reactions, such as the Williamson ether synthesis or the standard Mitsunobu reaction, are generally not viable at this center.[4][5][6][7] The former fails due to prohibitive steric hindrance preventing backside attack, while the latter is typically limited to primary and secondary alcohols.[5][6] Consequently, successful functionalization relies on strategies that can proceed through alternative mechanisms, such as SN1-type pathways or activation methods tailored for hindered environments.
This guide presents a curated selection of protocols that address these challenges directly, focusing on practical and reproducible methods for key transformations.
Activation and Nucleophilic Substitution via SN1-type Pathways
The most direct approach for replacing the hydroxyl group involves promoting its departure as a good leaving group (water) to form a tertiary carbocation intermediate. This SN1 pathway is favored for tertiary alcohols because the resulting carbocation is stabilized by the three alkyl substituents.[8][9] However, a primary competing pathway is E1 elimination, which can be minimized through careful control of reagents and temperature.
Protocol 1: Hydrobromination for SN1 Displacement
This protocol describes the conversion of the tertiary alcohol to a tertiary bromide using hydrobromic acid. The reaction proceeds via protonation of the hydroxyl group, followed by the loss of water to form a stable tertiary carbocation, which is then trapped by the bromide nucleophile.
-
Acid Choice: Concentrated HBr serves as both the proton source to activate the hydroxyl group and the source of the bromide nucleophile.
-
Carbocation Stability: The formation of a tertiary carbocation is the rate-determining step. While rearrangements are a common concern in carbocation chemistry, the structure of this specific substrate makes significant rearrangement less likely compared to systems like neopentyl alcohol.[10][11][12]
-
Temperature Control: Low temperature is used initially to control the rate of the exothermic protonation and to disfavor the competing E1 elimination pathway, which becomes more dominant at higher temperatures.
-
Materials:
-
tert-Butyl 3-hydroxy-3-methylpiperidine-1-carboxylate (1.0 eq.)
-
Hydrobromic acid (48% aqueous solution, 3.0 eq.)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve the starting alcohol (1.0 eq.) in dichloromethane (10 volumes).
-
Transfer the solution to an addition funnel.
-
In a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath, place the 48% HBr solution (3.0 eq.).
-
Add the DCM solution of the alcohol dropwise to the stirred HBr solution over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully pour the reaction mixture into a beaker containing ice and slowly neutralize by adding saturated NaHCO₃ solution until gas evolution ceases (pH ~8).
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude bromide by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
-
Esterification of the Sterically Hindered Hydroxyl Group
Ester formation with a tertiary alcohol is challenging due to steric hindrance, which slows the rate of nucleophilic attack by the alcohol on an activated carboxylic acid. Standard Fischer esterification is not effective. Therefore, powerful coupling agents are required.
Protocol 2: Steglich-Type Esterification using DCC and DMAP
The Steglich esterification utilizes dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid and a catalytic amount of 4-dimethylaminopyridine (DMAP) to facilitate the ester formation.[13] This method is particularly effective for sterically demanding alcohols.[14]
-
DCC as Activator: DCC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.
-
DMAP as Catalyst: DMAP is a hypernucleophilic acylation catalyst. It reacts with the O-acylisourea intermediate to form a more reactive N-acylpyridinium salt. The alcohol then attacks this salt to form the ester, regenerating DMAP. This catalytic cycle is crucial for overcoming the low reactivity of the tertiary alcohol.
-
Byproduct Removal: The reaction produces dicyclohexylurea (DCU) as a byproduct, which is insoluble in most organic solvents and can be easily removed by filtration.
Caption: Workflow for Steglich esterification of the tertiary alcohol.
-
Materials:
-
tert-Butyl 3-hydroxy-3-methylpiperidine-1-carboxylate (1.0 eq.)
-
Carboxylic acid (e.g., benzoic acid, 1.2 eq.)
-
N,N'-Dicyclohexylcarbodiimide (DCC, 1.2 eq.)
-
4-Dimethylaminopyridine (DMAP, 0.1 eq.)
-
Anhydrous dichloromethane (DCM)
-
0.5 N Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the alcohol (1.0 eq.), carboxylic acid (1.2 eq.), and DMAP (0.1 eq.) in anhydrous DCM (20 volumes).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve DCC (1.2 eq.) in a small amount of anhydrous DCM.
-
Add the DCC solution dropwise to the reaction mixture over 15 minutes. A white precipitate (DCU) will begin to form.
-
Remove the ice bath and stir the reaction at room temperature for 12-24 hours.
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the DCU precipitate, washing the filter cake with a small amount of DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting crude ester by flash column chromatography.
-
Controlled Elimination: A Pathway to Unsaturated Piperidines
While often an undesired side reaction, the dehydration of the tertiary alcohol can be harnessed as a deliberate synthetic transformation to produce the corresponding alkene, a tert-butyl 3-methyl-1,2,5,6-tetrahydropyridine-1-carboxylate derivative. These unsaturated scaffolds are valuable for further functionalization, such as hydrogenation or dihydroxylation.
Protocol 3: Dehydration using Phosphorus Oxychloride (POCl₃)
Phosphorus oxychloride in the presence of a base like pyridine is a classic and effective reagent system for the dehydration of alcohols, particularly tertiary alcohols, under relatively mild conditions.
-
Activation Mechanism: The alcohol's oxygen atom attacks the electrophilic phosphorus atom of POCl₃, displacing a chloride ion. Pyridine then deprotonates the intermediate to form a dichlorophosphate ester, which is an excellent leaving group.
-
E2 Mechanism: Pyridine acts as a base to abstract a proton from an adjacent carbon in an E2-type mechanism, leading to the formation of the double bond and elimination of the dichlorophosphate group.
-
Temperature Control: The reaction is highly exothermic and should be performed at low temperatures to maintain control and prevent side reactions.
Caption: Dehydration of the tertiary alcohol to form an alkene.
-
Materials:
-
tert-Butyl 3-hydroxy-3-methylpiperidine-1-carboxylate (1.0 eq.)
-
Anhydrous pyridine (10 volumes)
-
Phosphorus oxychloride (POCl₃, 1.5 eq.)
-
Diethyl ether or DCM
-
1 M Copper (II) sulfate (CuSO₄) solution (optional, for quenching pyridine)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a flame-dried, three-neck flask equipped with a dropping funnel, thermometer, and nitrogen inlet, dissolve the starting alcohol (1.0 eq.) in anhydrous pyridine (10 volumes).
-
Cool the solution to 0 °C using an ice-salt bath.
-
Add POCl₃ (1.5 eq.) dropwise via the dropping funnel, ensuring the internal temperature does not rise above 5 °C.
-
After the addition is complete, stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Carefully quench the reaction by pouring it onto crushed ice.
-
Extract the product with diethyl ether or DCM (3 x 20 mL).
-
Combine the organic extracts. To remove residual pyridine, wash with cold 1 M CuSO₄ solution until the blue color persists in the aqueous layer.
-
Wash the organic layer with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to obtain the desired alkene.
-
Summary and Data Comparison
The functionalization of the tertiary hydroxyl group in tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate requires tailored synthetic approaches that circumvent the limitations of SN2 reactions. The choice of method depends entirely on the desired functional group.
| Transformation | Method | Key Reagents | Typical Yield | Key Considerations |
| Bromination | SN1 Substitution | 48% HBr | 60-75% | Potential for E1 elimination; requires acidic conditions. |
| Esterification | Steglich Esterification | Carboxylic Acid, DCC, DMAP | 65-85% | Effective for hindered alcohols; requires removal of DCU byproduct.[13] |
| Dehydration | E2 Elimination | POCl₃, Pyridine | 70-90% | Deliberate formation of an alkene; reaction is exothermic. |
References
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Write down the limitation(s) of the 'Williamson Ether Synthesis'? - Homework.Study.com. [Link]
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The Mitsunobu Reaction - ResearchGate. [Link]
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Why can't tert-butyl ether be prepared by Williamson synthesis? - Quora. [Link]
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Mitsunobu reaction - Wikipedia. [Link]
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Alcohol to Tosylate using Tosyl Cl, base - Organic Synthesis. [Link]
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9.6: Williamson Ether Synthesis - Chemistry LibreTexts. [Link]
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Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - NIH. [Link]
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Large Scale Practical Synthesis of Enantiomerically Pure cis-4-Amino-3-fluoro-1-methylpiperidine via Rhodium-Catalyzed Asymmetric Hydrogenation of a Tetrasubstituted Fluoroalkene - ACS Publications. [Link]
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Approaches to α-functionalization of piperidines by C H... - ResearchGate. [Link]
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Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PubMed. [Link]
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7-14) Neopentyl Halides React Slowly in Substitution Processes - organicnotes. [Link]
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Neopentyl alcohol, (CH3)3CCH2OH, reacts with concentrated HBr to ... - Pearson. [Link]
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On the Selectivity in the Synthesis of 3-Fluoropiperidines Using BF3-Activated Hypervalent Iodine Reagents - SCIDAR. [Link]
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NEET 26 | Neopentyl Alcohol + HBr Reaction Explained - YouTube. [Link]
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Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate . [Link]
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Stereospecific nucleophilic substitution at tertiary and quaternary stereocentres - PMC. [Link]
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Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations - Scientific Update. [Link]
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03 21 Nucleophilic Substitution Reactions of Alcohols - YouTube. [Link]
-
Effect of reaction conditions on the etherification between glycerol and tert-butyl alcohol over beta zeolite . [Link]
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Application Notes and Protocols for Ring-Opening Reactions of tert-Butyl 3-Hydroxy-3-Methylpiperidine-1-Carboxylate Derivatives
Introduction
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1] Its rigid, saturated heterocyclic system allows for precise three-dimensional positioning of functional groups, which is critical for molecular recognition and biological activity. The functionalization of this core is a key strategy in drug discovery. tert-Butyl 3-hydroxy-3-methylpiperidine-1-carboxylate is a valuable chiral building block in this context.[2][] Its structure features a tertiary alcohol at the C3 position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen.
While often used for further functionalization of the intact ring, the strategic ring-opening of this derivative offers a powerful method for synthesizing complex acyclic 1,6-amino alcohols and their derivatives.[4][5] These products are themselves versatile intermediates for synthesizing compounds with diverse pharmacological activities.[6] This transformation leverages the inherent reactivity of the tertiary alcohol, which can be converted into a good leaving group under acidic conditions, initiating a fragmentation reaction driven by the participation of the ring nitrogen.
This guide provides an in-depth exploration of the mechanistic principles, detailed experimental protocols, and practical considerations for conducting ring-opening reactions on derivatives of tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate. The protocols are designed for researchers in organic synthesis and drug development, emphasizing causality, reproducibility, and strategic application.
Mechanistic Principles of Ring-Opening
The fragmentation of tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate is typically initiated under acidic conditions (either Brønsted or Lewis acids). The reaction proceeds through a cascade that converts the stable cyclic amine into a reactive acyclic intermediate.
The core mechanistic pathway involves:
-
Activation of the Hydroxyl Group: The tertiary hydroxyl group is a poor leaving group. Acidic conditions are required to protonate it (using a Brønsted acid) or coordinate to it (using a Lewis acid), transforming it into a labile species (H₂O or a Lewis acid complex).[7]
-
C-C Bond Cleavage and Iminium Ion Formation: The activated hydroxyl group departs, initiating the cleavage of the C3-C4 bond. This fragmentation is facilitated by the lone pair of electrons on the ring nitrogen, which participates in forming a stabilized acyclic N-acyliminium ion. This intermediate is the central hub from which various products can be formed.
-
Nucleophilic Trapping or Hydrolysis: The electrophilic iminium ion is then intercepted by a nucleophile present in the reaction mixture. If water is the nucleophile, subsequent hydrolysis yields an amino aldehyde. Other nucleophiles, such as alcohols or silanes, can be used to generate amino ethers or alkylated products, respectively.
The N-Boc group plays a crucial role by moderating the nucleophilicity of the nitrogen and stabilizing the resulting N-acyliminium ion. However, it is susceptible to cleavage under strongly acidic conditions, a factor that must be considered during reaction design.
Caption: General mechanism for acid-induced ring-opening.
Brønsted Acid-Catalyzed Ring-Opening
The use of strong Brønsted acids is the most direct method to effect the ring-opening reaction. The choice of acid and solvent dictates the final product. The key challenge is to achieve selective ring-opening without complete cleavage of the N-Boc protecting group.
Protocol 1: Hydrolytic Ring-Opening to an Amino Aldehyde
This protocol uses aqueous acid to promote ring-opening and hydrolyze the resulting iminium ion to an aldehyde.
Principle: Trifluoroacetic acid (TFA) is strong enough to protonate the tertiary alcohol and initiate fragmentation but is often used in concentrations that minimize immediate Boc-deprotection. The presence of water serves as the nucleophile to trap the iminium ion.
-
Reagents & Materials:
-
tert-Butyl 3-hydroxy-3-methylpiperidine-1-carboxylate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Deionized Water
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel
-
-
Experimental Procedure:
-
Dissolve tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate (1.0 equiv) in DCM (0.1 M concentration) in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Add a solution of TFA/H₂O (95:5 v/v, 5.0 equiv of TFA) dropwise to the stirred solution over 10 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS, observing the disappearance of the starting material.
-
Upon completion, carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases and the aqueous layer is basic (pH ~8).
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product, tert-butyl (6-oxo-4-methylhexan-2-yl)carbamate.
-
Purify the crude aldehyde via column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient).
-
-
Self-Validation & Characterization:
-
Expected Yield: 65-80%.
-
¹H NMR: Expect a characteristic aldehyde proton signal around 9.7 ppm and the disappearance of the piperidine ring protons. The tert-butyl signal of the Boc group should remain around 1.45 ppm.
-
Troubleshooting: If significant Boc-deprotection is observed, consider using a weaker acid or running the reaction at 0 °C for a longer duration. The product aldehyde can be sensitive; avoid prolonged exposure to strong acids or bases during workup.
-
Lewis Acid-Mediated Ring-Opening
Lewis acids offer an alternative activation pathway that can proceed under milder, non-protic conditions, providing access to different products by avoiding aqueous workups.[7] This is particularly useful when trapping the iminium ion with non-aqueous nucleophiles.
Protocol 2: Ring-Opening with Reductive Trapping
This protocol uses a Lewis acid to initiate fragmentation and a silane to reductively trap the iminium ion, yielding a saturated amino alcohol derivative.
Principle: A Lewis acid such as titanium tetrachloride (TiCl₄) coordinates strongly to the hydroxyl oxygen, facilitating its departure. The resulting iminium ion is then reduced in situ by triethylsilane (TES), a mild hydride donor.[8]
-
Reagents & Materials:
-
tert-Butyl 3-hydroxy-3-methylpiperidine-1-carboxylate
-
Titanium tetrachloride (TiCl₄), 1.0 M solution in DCM
-
Triethylsilane (TES)
-
Anhydrous Dichloromethane (DCM)
-
Saturated ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk flask, syringes, nitrogen/argon atmosphere setup
-
-
Experimental Workflow:
Caption: Experimental workflow for Lewis acid-mediated ring-opening.
-
Experimental Procedure:
-
To a flame-dried Schlenk flask under a nitrogen atmosphere, add a solution of tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate (1.0 equiv) in anhydrous DCM (0.1 M).
-
Add triethylsilane (2.0 equiv) to the solution.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add TiCl₄ (1.0 M solution in DCM, 1.2 equiv) dropwise via syringe over 15 minutes. A color change may be observed.
-
Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to 0 °C over 2 hours. Monitor the reaction by TLC.
-
Quench the reaction by carefully adding saturated aqueous NH₄Cl solution at 0 °C.
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel. Extract with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product, tert-butyl (4-methylhex-1-en-2-yl)carbamate (assuming elimination occurs from the intermediate after reduction) or a related saturated product, by flash column chromatography.
-
-
Self-Validation & Characterization:
-
Expected Yield: 55-75%.
-
¹³C NMR: The disappearance of the C3 quaternary carbon signal and the appearance of new aliphatic signals corresponding to the acyclic backbone.
-
Causality: Anhydrous conditions are critical as Lewis acids like TiCl₄ react violently with water. The low temperature is necessary to control the reactivity and prevent undesired side reactions.
-
Data Summary
The following table summarizes representative ring-opening reactions and their outcomes.
| Entry | Method | Key Reagents | Nucleophile/Trap | Product Type | Typical Yield |
| 1 | Brønsted Acid | TFA / H₂O | H₂O | Acyclic Amino Aldehyde | 65-80% |
| 2 | Brønsted Acid | HCl in MeOH | Methanol | Acyclic Amino Ether | 70-85% |
| 3 | Lewis Acid | TiCl₄ | Triethylsilane | Reduced Acyclic Amine | 55-75% |
| 4 | Lewis Acid | BF₃·OEt₂ | Allyltrimethylsilane | Allylated Acyclic Amine | 60-70% |
Conclusion and Future Directions
The ring-opening of tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate derivatives is a potent strategy for transforming a common cyclic building block into highly functionalized, high-value acyclic amino alcohol derivatives. The choice of acidic promoter—Brønsted or Lewis—and the nucleophile used to intercept the key N-acyliminium ion intermediate provides chemists with a versatile toolkit to generate molecular diversity. These methods are directly applicable to the synthesis of complex targets in pharmaceutical and agrochemical research. Further exploration into enantioselective ring-opening processes and the use of alternative oxidative cleavage methods could expand the synthetic utility of this powerful transformation even further.[9][10]
References
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. [Link]
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Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B - ACS Publications. [Link]
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A Mild and Efficient Procedure for Ring-Opening Reactions of Piperidine and Pyrrolidine Derivatives by Single Electron Transfer Photooxidation. ResearchGate. [Link]
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Preparation of (R)-3-hydroxy-n-methylpiperidine, a synthetic key intermediate of (R)-mepenzolate, based on the lipase-catalyzed resolution of the racemic form. Keio University. [Link]
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Divergent α-functionalization of cyclic amines via ring construction by molecular O2 oxidized dearomatization and ring deconstruction by aromatization-driven C–C σ-bond cleavage. Green Chemistry (RSC Publishing). [Link]
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Selective Synthesis of Tetrahydroisoquinoline and Piperidine Scaffolds by Oxidative Ring Opening/Ring Closing Protocols of Substituted Indenes and Cyclopentenes. PMC - NIH. [Link]
-
Preparation of (R)-3-Hydroxy-N-methylpiperidine, a Synthetic Key Intermediate of (R)-Mepenzolate, Based on the Lipase-Catalyzed Resolution of the Racemic Form. ResearchGate. [Link]
-
1,3-amino alcohol synthesis by hydroxylation. Organic Chemistry Portal. [Link]
-
Electrochemical Ring-Opening Reaction of Piperidine-Containing Peptides. Thieme Connect. [Link]
-
Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. PubMed. [Link]
-
Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. MDPI. [Link]
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tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate. PubChem. [Link]
-
Recent Developments for the Ring Opening of Pyrrolidines and Unstrained Cyclic Amines via C−N Bond Cleavage. ResearchGate. [Link]
-
Synthesis of amino alcohols - Insights in Basic Organic Chemistry 9. YouTube. [Link]
-
Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1- carboxylate. ResearchGate. [Link]
-
Synthesis of 1,3-Amino Alcohol Derivatives via a Silicon-Mediated Ring-Opening of Substituted Piperidines. ResearchGate. [Link]
-
Recent Developments for the Ring Opening of Pyrrolidines and Unstrained Cyclic Amines via C–N Bond Cleavage. Semantic Scholar. [Link]
-
Epoxide Syntheses and Ring-Opening Reactions in Drug Development. MDPI. [Link]
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-
Ring Opening/Site Selective Cleavage in N-Acyl Glutarimide to Synthesize Primary Amides. Organic Letters - ACS Publications. [Link]
-
Lewis Acid-Initiated Ring-Opening Reactions of Five- and Six-Membered Cyclic Ethers Based on the Oxonium Ylide Intermediates. MDPI. [Link]
-
Tertiary amines as highly efficient catalysts in the ring-opening reactions of epoxides with amines or thiols in H2O: expeditious approach to β-amino alcohols and β-aminothioethers. Green Chemistry (RSC Publishing). [Link]
-
Ring‐opening of Epoxides Mediated by Frustrated Lewis Pairs. ResearchGate. [Link]
-
tert-butyl 3-(pyridin-3-yl)piperidine-1-carboxylate. Knight Chemicals Online. [Link]
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Application Note: Synthesis of Aminopyrimidine-Based Kinase Inhibitors via Palladium-Catalyzed Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals.
Introduction
Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways by catalyzing the phosphorylation of specific protein substrates.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them one of the most important classes of drug targets.[1] The pyrimidine nucleus is a fundamental component of DNA and RNA and serves as the backbone for many therapeutic agents.[2][3][4] Specifically, the 2,4-diaminopyrimidine and related aminopyrimidine scaffolds have emerged as "privileged structures" in medicinal chemistry.[5][6][7][8][9] This is due to their ability to mimic the adenine ring of ATP, allowing them to act as competitive inhibitors in the ATP-binding pocket of a wide range of kinases.[1]
This structural motif is at the core of several landmark kinase inhibitor drugs, including Imatinib (Gleevec®), Dasatinib (Sprycel®), and Ibrutinib (Imbruvica®), which have revolutionized the treatment of various cancers.[10][11][12] The synthesis of these complex molecules relies on robust and versatile chemical reactions. Among the most powerful tools in the synthetic chemist's arsenal are palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.[13][14]
This technical guide provides a detailed overview and step-by-step protocols for the synthesis of a model aminopyrimidine-based kinase inhibitor. It will focus on the construction of the core scaffold and its subsequent functionalization using these pivotal palladium-catalyzed reactions, offering insights into the causality behind experimental choices to empower researchers in their drug discovery efforts.
Core Synthetic Strategies: A Retrosynthetic Approach
The general structure of many aminopyrimidine-based kinase inhibitors consists of a central pyrimidine core decorated with various aryl and amino substituents. A common retrosynthetic strategy involves disconnecting the molecule at the key carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds that are formed via cross-coupling reactions.
Diagram 1: General Retrosynthetic Strategy
Caption: Retrosynthesis of aminopyrimidine kinase inhibitors.
This approach simplifies a complex target into more readily available starting materials. The synthesis typically proceeds in two main stages:
-
Construction of a Halogenated Pyrimidine Core: A suitably functionalized and halogenated (e.g., chlorinated or brominated) pyrimidine is synthesized. This halogen atom serves as a handle for subsequent cross-coupling reactions. The electron-deficient nature of the pyrimidine ring makes these halogenated derivatives excellent substrates for palladium-catalyzed reactions.[15]
-
Sequential Cross-Coupling Reactions:
-
Suzuki-Miyaura Coupling: This reaction is widely used to form C-C bonds by coupling the halogenated pyrimidine with an aryl or heteroaryl boronic acid (or ester).[16][17] This is a robust method for introducing key aromatic side chains.
-
Buchwald-Hartwig Amination: This reaction forms C-N bonds, coupling the functionalized pyrimidine with a primary or secondary amine.[13][14][18][19] It is invaluable for installing the side chains that often confer solubility and crucial interactions with the target kinase.
-
Key Methodologies and Experimental Protocols
This section provides detailed, self-validating protocols for the synthesis of a model 2,4-diaminopyrimidine kinase inhibitor intermediate.
Protocol 1: Synthesis of 2-Amino-4,6-dichloropyrimidine
This protocol describes the synthesis of a key di-chlorinated pyrimidine intermediate, which can be selectively functionalized in subsequent steps.
Reaction Scheme: Guanidine hydrochloride + Diethyl malonate → 2-Amino-4,6-dihydroxypyrimidine → 2-Amino-4,6-dichloropyrimidine
Step-by-Step Procedure:
-
Ring Formation:
-
In a round-bottom flask equipped with a reflux condenser, dissolve sodium metal (2.0 eq) in absolute ethanol under an inert atmosphere (N₂ or Ar).
-
To the resulting sodium ethoxide solution, add guanidine hydrochloride (1.0 eq) and diethyl malonate (1.1 eq).
-
Heat the mixture to reflux for 8 hours. A white precipitate of 2-amino-4,6-dihydroxypyrimidine will form.
-
Cool the reaction to room temperature, filter the solid, wash with cold ethanol, and dry under vacuum.
-
-
Chlorination:
-
Caution: This step should be performed in a well-ventilated fume hood as it uses phosphorus oxychloride (POCl₃), which is corrosive and reacts violently with water.
-
Carefully add the dried 2-amino-4,6-dihydroxypyrimidine (1.0 eq) to an excess of phosphorus oxychloride (POCl₃, ~10 eq).
-
Add N,N-dimethylaniline (0.2 eq) catalytically.
-
Heat the mixture to reflux for 3 hours. The solution should become clear.
-
Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.
-
A precipitate will form. Neutralize the mixture carefully with a saturated solution of sodium bicarbonate (NaHCO₃).
-
Filter the solid product, wash thoroughly with water, and dry under vacuum.
-
Quality Control Checkpoints:
| Parameter | Expected Result |
| Appearance | White to off-white solid |
| Yield | 60-75% over two steps |
| ¹H NMR (DMSO-d₆) | δ ~7.0-7.2 (s, 2H, NH₂), ~6.8 (s, 1H, Ar-H) |
| Mass Spec (ESI+) | [M+H]⁺ calculated for C₄H₃Cl₂N₃: 163.98; Found: ~164.0 |
Protocol 2: Regioselective Suzuki-Miyaura Cross-Coupling
This protocol demonstrates the selective coupling at the more reactive C4 position of the dichloropyrimidine intermediate. The chlorine at the 4-position is more susceptible to palladium-catalyzed cross-coupling than the one at the 2-position.[16]
Diagram 2: Suzuki-Miyaura Catalytic Cycle
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Step-by-Step Procedure:
-
Reaction Setup:
-
To a flame-dried Schlenk flask, add 2-amino-4,6-dichloropyrimidine (1.0 eq), the desired arylboronic acid (1.1 eq), and potassium carbonate (K₂CO₃, 2.5 eq).
-
Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).
-
Evacuate and backfill the flask with an inert atmosphere (N₂ or Ar) three times.
-
-
Reaction Execution:
-
Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 ratio).
-
Heat the reaction mixture to 80-90 °C and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the C4-arylated product.
-
Expert Insights on Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a reliable catalyst for many standard Suzuki couplings.[17] For more challenging substrates, modern catalysts with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) may be required to improve reaction rates and yields.[18]
-
Base: An inorganic base like K₂CO₃ or Cs₂CO₃ is crucial for activating the boronic acid in the transmetalation step.[20]
-
Solvent: A mixture of an organic solvent (like dioxane or DME) and water is often used to dissolve both the organic substrates and the inorganic base. Degassing the solvent is critical to prevent oxidation of the Pd(0) catalyst.
Protocol 3: Buchwald-Hartwig Amination
This protocol describes the final C-N bond formation to install a key amine side chain onto the pyrimidine core.
Step-by-Step Procedure:
-
Reaction Setup:
-
In a glovebox or under an inert atmosphere, add the C4-arylated-2-amino-6-chloropyrimidine (1.0 eq), the desired amine (1.2 eq), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu, 1.3 eq) to a vial.
-
Add the palladium pre-catalyst (e.g., a G3 or G4 Buchwald pre-catalyst, 0.02 eq) and a suitable phosphine ligand (e.g., XPhos, 0.04 eq).
-
-
Reaction Execution:
-
Add an anhydrous, aprotic solvent such as toluene or dioxane.
-
Seal the vial and heat the mixture to 90-110 °C for 6-24 hours.
-
Monitor the reaction for completion by LC-MS.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and filter through a pad of Celite to remove the palladium catalyst.
-
Concentrate the filtrate and purify the residue by column chromatography or preparative HPLC to obtain the final kinase inhibitor.
-
Expert Insights on Experimental Choices:
-
Ligands: The choice of ligand is critical for a successful Buchwald-Hartwig amination. Bulky, electron-rich biaryl phosphine ligands developed by the Buchwald group are highly effective as they facilitate both the oxidative addition and the final reductive elimination step.[18][20]
-
Base: A strong base like NaOtBu is required to deprotonate the amine, making it a more potent nucleophile in the catalytic cycle.[20] Weaker bases like K₃PO₄ can be used for more sensitive substrates.[20]
Characterization of the Final Product
Thorough characterization is essential to confirm the identity and purity of the synthesized kinase inhibitor.
Diagram 3: Characterization Workflow
Caption: Workflow for analytical characterization.
Summary of Expected Analytical Data:
| Technique | Purpose | Typical Expected Data |
| ¹H & ¹³C NMR | Confirms the chemical structure and connectivity of atoms. | Diagnostic peaks for aromatic and aliphatic protons/carbons, confirming the successful coupling of all fragments. |
| HRMS | Provides the exact mass of the molecule. | The measured mass should be within 5 ppm of the calculated theoretical mass for the molecular formula. |
| HPLC | Determines the purity of the final compound. | A single major peak, indicating >95% purity, is typically required for biological testing. |
| Kinase Assay | Evaluates the biological activity of the compound.[21] | An IC₅₀ value is determined, which represents the concentration of the inhibitor required to reduce kinase activity by 50%. |
Conclusion
The aminopyrimidine scaffold is a cornerstone in the development of targeted kinase inhibitors.[1] Mastery of modern synthetic methodologies, particularly palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, is essential for the efficient construction and derivatization of these important molecules. The protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge to design and execute the synthesis of novel kinase inhibitors, accelerating the path from chemical synthesis to biological discovery.
References
-
Title: Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) Source: PubMed URL: [Link]
-
Title: Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors Source: MedChemComm (RSC Publishing) URL: [Link]
-
Title: Synthesis and biological evaluation of 2,4-diaminopyrimidines as selective Aurora A kinase inhibitors Source: PubMed URL: [Link]
-
Title: Synthesis and evaluation of novel 2,4-diaminopyrimidines bearing bicyclic aminobenzazepines for anaplastic lymphoma kinase (ALK) inhibitor Source: PubMed URL: [Link]
- Title: Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update)
-
Title: Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors Source: PubMed Central URL: [Link]
-
Title: Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold Source: RSC Publishing URL: [Link]
-
Title: Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) Source: Bentham Science Publishers URL: [Link]
-
Title: Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) Source: PubMed URL: [Link]
-
Title: Design, synthesis, and biological evaluation of 2,4-diaminopyrimidine derivatives as potent Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors Source: PubMed URL: [Link]
-
Title: Aminopyrimidine derivatives as protein kinases inhibitors. Molecular design, synthesis, and biologic activity Source: ResearchGate URL: [Link]
- Title: A method for preparation of ibrutinib precursor Source: Google Patents URL
-
Title: Efficient synthesis of Ibrutinib chiral intermediate in high space-time yield by recombinant E. coli co-expressing alcohol dehydrogenase and glucose dehydrogenase Source: NIH URL: [Link]
-
Title: Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies Source: PMC - NIH URL: [Link]
-
Title: Use of 2,4,6-trichloropyrimidine as a core scaffold Source: ResearchGate URL: [Link]
-
Title: Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors Source: PubMed Central URL: [Link]
-
Title: Synthesis of [ 13 C 6 ]‐Ibrutinib Source: ResearchGate URL: [Link]
- Title: Synthesis process of dasatinib and intermediate thereof Source: Google Patents URL
-
Title: Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors Source: PubMed URL: [Link]
-
Title: Novel Method for Synthesizing Dasatinib Source: Unified Patents Portal URL: [Link]
- Title: Synthesis process of dasatinib and intermediate thereof Source: Google Patents URL
-
Title: Process for preparing ibrutinib and its intermediates Source: TREA URL: [Link]
-
Title: Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies Source: MDPI URL: [Link]
-
Title: Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine Source: ResearchGate URL: [Link]
-
Title: Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors Source: MDPI URL: [Link]
-
Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]
-
Title: Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry Source: MDPI URL: [Link]
-
Title: Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents Source: PubMed Central URL: [Link]
-
Title: Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) Source: PubMed Central URL: [Link]
-
Title: A flow-based synthesis of Imatinib: the API of Gleevecw Source: Baxendale Group - Durham University URL: [Link]
- Title: Imatinib production process Source: Google Patents URL
-
Title: The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Source: YouTube URL: [Link]
-
Title: Buchwald-Hartwig Cross Coupling Reaction Source: Organic Chemistry Portal URL: [Link]
-
Title: An expeditious synthesis of imatinib and analogues utilising flow chemistry methods Source: ResearchGate URL: [Link]
-
Title: A flow-based synthesis of Imatinib: the API of Gleevec Source: RSC Publishing URL: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) | CoLab [colab.ws]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and biological evaluation of 2,4-diaminopyrimidines as selective Aurora A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of novel 2,4-diaminopyrimidines bearing bicyclic aminobenzazepines for anaplastic lymphoma kinase (ALK) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of 2,4-diaminopyrimidine derivatives as potent Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Process for preparing ibrutinib and its intermediates | TREA [trea.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 18. m.youtube.com [m.youtube.com]
- 19. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 20. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 21. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate
Welcome to the technical support center for the purification of tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile building block. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the common challenges encountered during the purification of this compound, ensuring you obtain a high-purity product for your downstream applications.
Introduction to the Molecule and Its Challenges
Tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate is a heterocyclic compound featuring a piperidine ring functionalized with a tertiary alcohol and protected with a tert-butoxycarbonyl (Boc) group. This combination of a polar tertiary alcohol and a lipophilic Boc group presents unique challenges during purification. Common issues include the removal of synthetic byproducts, handling the compound's physical properties, and preventing degradation. This guide offers practical, experience-based solutions to these challenges.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate in a question-and-answer format.
Q1: My purified product still contains starting materials (e.g., 3-methyl-3-piperidinol or di-tert-butyl dicarbonate byproducts). How can I improve the separation?
A1: This is a common issue stemming from incomplete reaction or inefficient removal of excess reagents.
-
Probable Causes & Solutions:
-
Inefficient Liquid-Liquid Extraction: The starting amine is significantly more polar than the Boc-protected product. A thorough aqueous wash (e.g., with dilute acid like 1M HCl, followed by brine) during the workup should effectively remove the unreacted amine.
-
Suboptimal Column Chromatography Conditions: If column chromatography is your method of choice, optimizing the mobile phase is crucial.
-
Solvent System: A gradient elution is often more effective than an isocratic one. Start with a less polar solvent system (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity (e.g., to 30-40% ethyl acetate). This will allow for the elution of non-polar byproducts first, followed by your product, leaving the more polar starting materials on the baseline.
-
TLC Analysis: Before running the column, carefully analyze your crude mixture by Thin Layer Chromatography (TLC) using various solvent systems to find the optimal separation window.
-
-
Q2: I'm observing a smear or tailing of my product spot on the TLC plate and during column chromatography. What's causing this and how can I fix it?
A2: Tailing is often indicative of interactions between the analyte and the stationary phase, which can be exacerbated by the presence of the tertiary alcohol and the basic nitrogen of the piperidine ring (if deprotection occurs).
-
Probable Causes & Solutions:
-
Acidic Silica Gel: Standard silica gel is slightly acidic, which can lead to interactions with basic compounds or acid-sensitive groups. The tertiary alcohol in your compound could potentially be eliminated under strongly acidic conditions, although this is less likely with the mild acidity of silica. More commonly, residual basic impurities or the product itself can interact with the silica.
-
Solution: Add a small amount of a basic modifier to your mobile phase, such as 0.1-1% triethylamine (NEt3) or ammonia in methanol. This will neutralize the acidic sites on the silica and improve the peak shape.
-
-
Compound Overloading: Applying too much crude material to your TLC plate or column can lead to tailing.
-
Solution: Use a more dilute sample for TLC analysis. For column chromatography, ensure you are not exceeding the loading capacity of your column. A general rule of thumb is to load 1-10% of the silica gel weight with your crude material, depending on the difficulty of the separation.
-
-
Q3: My product seems to be degrading during purification. What are the likely causes and preventive measures?
A3: The Boc protecting group is sensitive to acidic conditions.[1]
-
Probable Causes & Solutions:
-
Acid-Mediated Deprotection: As mentioned, silica gel is slightly acidic. Prolonged exposure of your compound to the silica gel, especially if the elution is slow, can lead to partial or complete removal of the Boc group.
-
Solution 1: Neutralize Silica: Use silica gel that has been pre-treated with a base (e.g., by slurrying with the mobile phase containing triethylamine) before packing your column.
-
Solution 2: Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded phase silica (like C18 for reverse-phase chromatography).
-
Solution 3: Swift Purification: Aim for a rapid purification process to minimize the contact time between your compound and the stationary phase.
-
-
Q4: I am having difficulty removing a non-polar impurity that co-elutes with my product.
A4: Co-elution of impurities with similar polarity to the target compound is a frequent challenge.
-
Probable Causes & Solutions:
-
Insufficient Resolution in Normal Phase Chromatography: The chosen solvent system may not be providing adequate separation.
-
Solution 1: Fine-tune the Mobile Phase: Experiment with different solvent mixtures. Sometimes, adding a third solvent with a different polarity or selectivity (e.g., dichloromethane or diethyl ether) can improve separation.
-
Solution 2: Recrystallization: If the co-eluting impurity is present in a small amount and your product is a solid, recrystallization can be a highly effective purification method. Test various solvent systems (e.g., hexanes/ethyl acetate, diethyl ether/pentane) to find one in which your product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurity remains in solution.
-
-
Q5: My product is an oil, and I'm struggling to get it to crystallize. What can I do?
A5: Not all organic compounds readily crystallize. If your product is persistently an oil, there are several techniques to induce crystallization.
-
Probable Causes & Solutions:
-
Presence of Impurities: Even small amounts of impurities can inhibit crystallization.
-
Solution 1: High Purity is Key: Ensure your product is of high purity (>95%) by chromatography before attempting recrystallization.
-
-
Supersaturation Not Achieved: The solution may not be sufficiently concentrated for crystals to form.
-
Solution 2: Slow Evaporation: Dissolve the oil in a minimal amount of a volatile solvent (e.g., diethyl ether) and allow the solvent to evaporate slowly in a loosely covered container.
-
-
Nucleation Barrier: Crystal growth requires an initial nucleation event.
-
Solution 3: Scratching and Seeding: Use a glass rod to gently scratch the inside of the flask below the solvent level. This creates microscopic imperfections that can act as nucleation sites. If you have a small amount of pure solid material, adding a "seed crystal" can initiate crystallization.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose column chromatography solvent system for purifying tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate?
A1: A gradient of ethyl acetate in hexanes is a good starting point. Based on TLC analysis, a typical gradient might run from 10% to 50% ethyl acetate. The optimal system will depend on the specific impurities in your crude mixture.
Q2: Can I use reverse-phase chromatography for purification?
A2: Yes, reverse-phase chromatography (e.g., using a C18 column) is a viable option, especially for removing very non-polar or very polar impurities. A common mobile phase would be a gradient of acetonitrile or methanol in water. Be mindful that acidic modifiers like trifluoroacetic acid (TFA) or formic acid, often used in reverse-phase HPLC, can cleave the Boc group. If you use reverse-phase, it is advisable to use a neutral mobile phase or collect fractions and immediately neutralize them.
Q3: Is tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate visible under UV light on a TLC plate?
A3: No, the molecule does not contain a chromophore that absorbs UV light at standard wavelengths (254 nm). You will need to use a staining agent to visualize the spots on your TLC plate. Suitable stains include potassium permanganate (which reacts with the alcohol) or ceric ammonium molybdate (a general-purpose stain).
Q4: What are the expected physical properties of the purified product?
A4: The physical state (solid or oil) can vary. It is often reported as a solid, but this can depend on the isomeric purity and residual solvent. It is important to remove all solvents under high vacuum to obtain the true physical state.
Q5: How should I store the purified compound?
A5: The compound should be stored in a cool, dry, and well-ventilated area, away from strong acids and oxidizing agents. For long-term storage, refrigeration is recommended.
Experimental Protocols
Protocol 1: Flash Column Chromatography
-
Slurry Preparation: In a beaker, add silica gel to a small amount of the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexanes). Swirl to create a uniform slurry.
-
Column Packing: Pour the slurry into the column and use gentle air pressure to pack the silica bed, ensuring there are no cracks or air bubbles.
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the mobile phase. Pre-adsorb the sample onto a small amount of silica gel, dry it, and carefully add it to the top of the packed column.
-
Elution: Begin eluting with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase according to your pre-determined gradient.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of your purified oil or solid in a minimal amount of a hot solvent (e.g., ethyl acetate).
-
Induce Crystallization: Add a less polar "anti-solvent" (e.g., hexanes) dropwise until the solution becomes cloudy.
-
Heating and Cooling: Gently heat the solution until it becomes clear again. Then, allow it to cool slowly to room temperature, and subsequently in an ice bath or refrigerator.
-
Crystal Collection: If crystals form, collect them by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under high vacuum.
Visualizations
Purification Workflow Decision Tree
Caption: Decision tree for selecting a purification method.
Troubleshooting Logic for Column Chromatography
Caption: Troubleshooting logic for column chromatography issues.
References
Sources
Technical Support Center: Synthesis of tert-Butyl 3-Hydroxy-3-methylpiperidine-1-carboxylate
Welcome to the technical support center for the synthesis of tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and questions related to impurities that may arise during the synthesis of this important piperidine derivative. Our goal is to provide you with the expertise and practical solutions needed to ensure the integrity and purity of your compound.
Introduction to the Synthesis
The most common and direct method for synthesizing tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate is through the Grignard reaction. This involves the nucleophilic addition of a methylmagnesium halide (e.g., methylmagnesium bromide) to the carbonyl group of N-Boc-3-piperidone.[1][2][3] This reaction is highly effective for creating tertiary alcohols.[4][5][6] However, like any chemical transformation, it is not without potential pitfalls that can lead to the formation of impurities. Understanding and controlling these impurities is critical for the successful synthesis and for obtaining a final product of high purity.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Question 1: My reaction seems to have a low yield, and I've recovered a significant amount of my starting material, N-Boc-3-piperidone. What could be the cause?
Answer:
Recovering the starting ketone is a frequent issue in Grignard reactions and can be attributed to a few key factors:
-
Enolization of the Ketone: N-Boc-3-piperidone has acidic alpha-protons. The Grignard reagent, in addition to being a strong nucleophile, is also a strong base.[7] It can deprotonate the position alpha to the carbonyl group, forming an enolate.[1][2] This enolate is unreactive towards further Grignard reagent addition. During the aqueous workup, the enolate is protonated, regenerating the starting ketone. This is particularly problematic with sterically hindered ketones.[1][2]
-
Inactive Grignard Reagent: Grignard reagents are highly sensitive to moisture and protic solvents (like water or alcohols).[1] If your glassware was not properly dried or your solvents were not anhydrous, the Grignard reagent would be quenched before it has a chance to react with the ketone.
-
Insufficient Grignard Reagent: It is common practice to use a slight excess of the Grignard reagent to ensure complete conversion of the ketone. If you are using a 1:1 stoichiometry, any quenching of the reagent will result in incomplete reaction.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven before use and allow it to cool under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents for the reaction.
-
Use a Slight Excess of Grignard Reagent: Employing 1.1 to 1.5 equivalents of the methylmagnesium halide can help drive the reaction to completion.
-
Control Reaction Temperature: Adding the Grignard reagent at a low temperature (e.g., 0 °C) can favor the nucleophilic addition over enolization.
Question 2: I've noticed an impurity with a similar polarity to my desired product, but it appears to be a secondary alcohol. How is this possible?
Answer:
The formation of a secondary alcohol, specifically tert-butyl 3-hydroxypiperidine-1-carboxylate, can occur through the reduction of the ketone. While methyl Grignard reagents do not have beta-hydrides to facilitate reduction via a cyclic transition state, other sources of reduction might be present.[1][2]
-
Impure Grignard Reagent: If the Grignard reagent was prepared from magnesium that has impurities, or if there are other alkyl halides present that can form Grignard reagents with beta-hydrides, reduction can become a competing side reaction.
-
Alternative Reducing Agents: If any reducing agents were inadvertently introduced into the reaction mixture, they could reduce the ketone to the secondary alcohol.
Preventative Measures:
-
Use High-Purity Reagents: Ensure the quality of your magnesium and methyl halide used for preparing the Grignard reagent, or use a reliable commercial source.
-
Careful Experimental Setup: Scrutinize your experimental procedure to eliminate any potential sources of reducing agents.
Question 3: My final product is a viscous liquid and TLC analysis shows multiple spots. How can I effectively purify my tertiary alcohol?
Answer:
Purifying tertiary alcohols obtained from Grignard reactions can be challenging due to the presence of various byproducts and unreacted starting materials.[8]
Purification Strategy:
-
Aqueous Workup: After the reaction is complete, a careful aqueous workup is crucial. The reaction is typically quenched with a saturated aqueous solution of ammonium chloride. Adding an acid like dilute HCl can help to dissolve the magnesium salts that form.[4]
-
Extraction: Extract the product into an organic solvent like diethyl ether or ethyl acetate. Washing the organic layer with brine can help to remove residual water.
-
Column Chromatography: Flash column chromatography on silica gel is often the most effective method for separating the desired tertiary alcohol from the unreacted ketone and other impurities.[9] A gradient elution with a solvent system like ethyl acetate in hexanes is a good starting point.
-
Crystallization: If the product is a solid or can be induced to crystallize, recrystallization can be an excellent purification technique.[9]
Question 4: What analytical techniques are best for identifying and quantifying impurities in my sample?
Answer:
A combination of chromatographic and spectroscopic techniques is ideal for a comprehensive analysis of your product and any impurities.
-
Thin-Layer Chromatography (TLC): TLC is a quick and easy way to monitor the progress of your reaction and assess the purity of your fractions during column chromatography.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying the components of your mixture.[10] A reversed-phase C18 column is often a good choice for piperidine derivatives.[11]
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities, GC-MS can provide excellent separation and identification.[10][12]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is highly sensitive and can be used to identify and quantify a wide range of impurities, including those that are not volatile.[11][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of your desired product and identifying the structures of any significant impurities.
Summary of Potential Impurities and their Identification
| Impurity | Potential Cause | Recommended Analytical Technique(s) |
| N-Boc-3-piperidone | Incomplete reaction, enolization | TLC, HPLC, GC-MS, NMR |
| tert-Butyl 3-hydroxypiperidine-1-carboxylate | Reduction of the ketone | HPLC, LC-MS, NMR |
| Magnesium Salts | Incomplete quenching/workup | Insoluble in organic solvents |
| Solvent Residues | Incomplete removal during drying | GC-MS, NMR |
Experimental Protocols
General Protocol for the Synthesis of tert-Butyl 3-hydroxy-3-methylpiperidine-1-carboxylate
-
To a solution of N-Boc-3-piperidone (1.0 eq) in anhydrous diethyl ether or THF at 0 °C under an inert atmosphere, add methylmagnesium bromide (1.2 eq, 3.0 M solution in diethyl ether) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Synthetic Pathway and Potential Side Reactions
Below is a diagram illustrating the main reaction pathway and the formation of a key impurity.
Caption: Synthetic pathway and a common side reaction.
References
-
Adichemistry. (n.d.). Grignard Reagent | Reactions | Preparation | Mechanism. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
NurdRage. (2018, February 17). Using the Grignard Reaction to Make Tertiary alcohols [Video]. YouTube. [Link]
-
ResearchGate. (2024, April 22). How to purify tertiary alcohol?. Retrieved from [Link]
-
Alternative Therapies In Health And Medicine. (n.d.). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Retrieved from [Link]
- Google Patents. (n.d.). CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample.
-
Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]
- Google Patents. (n.d.). CN103304472A - Method for synthesizing 1-BOC-3-piperidone.
-
PubMed. (n.d.). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Retrieved from [Link]
-
Journal of Chemical Education. (2007, March 1). Using a Premade Grignard Reagent To Synthesize Tertiary Alcohols in a Convenient Investigative Organic Laboratory Experiment. Retrieved from [Link]
-
BIOSYNCE. (2025, July 7). What are the detection methods for piperidine?. Retrieved from [Link]
-
Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents I [Video]. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017, March 23). How to obtain pure alcohol from mixture of alcohol & carbonyl? (Grignard experiment). Retrieved from [Link]
-
Indian Journal of Heterocyclic Chemistry. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Retrieved from [Link]
-
Chegg. (n.d.). Grignard Reagents. Retrieved from [Link]
-
eCampusOntario Pressbooks. (n.d.). 3.4.2 – Grignard Reactions with Carbonyls. Retrieved from [Link]
Sources
- 1. adichemistry.com [adichemistry.com]
- 2. Grignard Reaction [organic-chemistry.org]
- 3. 3.4.2 – Grignard Reactions with Carbonyls – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 4. m.youtube.com [m.youtube.com]
- 5. Khan Academy [khanacademy.org]
- 6. Grignard Reagents [chemed.chem.purdue.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
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- 10. benchchem.com [benchchem.com]
- 11. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample - Google Patents [patents.google.com]
- 13. alternative-therapies.com [alternative-therapies.com]
Technical Support Center: Synthesis of tert-Butyl 3-hydroxy-3-methylpiperidine-1-carboxylate
Welcome to the technical support center for the synthesis of tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate the common side reactions encountered during this synthetic procedure. The primary route for this synthesis involves the addition of a methyl Grignard reagent to N-Boc-3-piperidone. This seemingly straightforward reaction can be complicated by several side reactions that impact yield and purity. This document provides in-depth, experience-driven insights into identifying, understanding, and mitigating these challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My reaction yield is low, and I'm recovering a significant amount of the starting material, N-Boc-3-piperidone. What is the likely cause?
Answer:
The most probable cause for low conversion and recovery of starting material is the enolization of the N-Boc-3-piperidone by the Grignard reagent. The methylmagnesium halide can act as a base, abstracting a proton from the carbon alpha to the carbonyl group, forming a magnesium enolate. This enolate is unreactive towards further nucleophilic addition and will revert to the starting ketone upon aqueous workup.
Key Factors Influencing Enolization:
-
Reaction Temperature: Higher temperatures can favor the enolization pathway.
-
Rate of Grignard Addition: Slow addition of the Grignard reagent at a low temperature is crucial to favor nucleophilic addition over enolization.
-
Steric Hindrance: While less of a factor with methyl Grignard, bulkier Grignard reagents can increase the likelihood of acting as a base rather than a nucleophile.
Troubleshooting & Mitigation Protocol:
-
Temperature Control: Maintain a low reaction temperature, typically between -78 °C and 0 °C, throughout the addition of the Grignard reagent.
-
Slow Addition: Add the Grignard reagent dropwise to the solution of N-Boc-3-piperidone in an appropriate solvent (e.g., anhydrous THF or diethyl ether) over an extended period. This keeps the instantaneous concentration of the Grignard reagent low, favoring the desired 1,2-addition.
-
Use of Additives: In some cases, the addition of cerium (III) chloride (Luche reduction conditions) can enhance the nucleophilicity of the organometallic reagent and suppress enolization, although this is more common for reducing agents than Grignard reagents.
FAQ 2: I've observed an impurity with a lower polarity than my desired product during chromatographic purification. What could this byproduct be?
Answer:
A common, less polar byproduct is the dehydration product of the target tertiary alcohol, leading to the formation of an alkene, specifically tert-butyl 3-methyl-3,4,5,6-tetrahydropyridine-1-carboxylate and/or tert-butyl 3-methyl-1,2,5,6-tetrahydropyridine-1-carboxylate.[1][2][3]
Mechanism of Dehydration:
The tertiary alcohol is susceptible to elimination reactions, particularly under acidic conditions.[1][4] The acidic workup, often using aqueous ammonium chloride or dilute acid to quench the reaction, can protonate the hydroxyl group, turning it into a good leaving group (water).[2][5] Subsequent elimination of a proton from an adjacent carbon atom forms the double bond.
}
Figure 1: Acid-Catalyzed Dehydration of the Tertiary Alcohol
Troubleshooting & Mitigation Protocol:
-
Careful Workup: Quench the reaction at a low temperature (0 °C) with a saturated aqueous solution of ammonium chloride (NH₄Cl), which is weakly acidic. Avoid using strong acids for the workup.
-
pH Control: During extraction, ensure the aqueous layer does not become strongly acidic. If necessary, use a mild base like sodium bicarbonate to neutralize any excess acid.
-
Purification Conditions: Avoid using acidic solvents or stationary phases in chromatography. Silica gel can be slightly acidic; it can be neutralized by pre-treating with a solution of triethylamine in the eluent system.
-
Distillation: If purifying by distillation, be aware that elevated temperatures can also promote elimination. Use vacuum distillation to lower the boiling point.
FAQ 3: My NMR spectrum shows a loss of the tert-butyl signal, and I have a more polar spot on my TLC. What is happening?
Answer:
This is a classic sign of Boc deprotection , where the tert-butoxycarbonyl (Boc) protecting group is cleaved, yielding 3-methylpiperidine-3-ol.[6][7][8] The Boc group is notoriously labile under acidic conditions.[9]
Mechanism of Boc Deprotection:
The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the loss of the stable tert-butyl cation, which then typically forms isobutylene. The resulting carbamic acid is unstable and decarboxylates to give the free secondary amine.[7]
}
Figure 2: Troubleshooting Boc Deprotection
Troubleshooting & Mitigation Protocol:
-
Strictly Non-Acidic Workup: As with preventing dehydration, avoid strong acids during the workup. A saturated solution of NH₄Cl is generally safe, but a quench with a saturated solution of sodium bicarbonate or Rochelle's salt (potassium sodium tartrate) can also be effective.
-
Avoid Acidic Reagents: Ensure all reagents and solvents are free from acidic impurities.
-
Chromatography: If using silica gel chromatography, consider deactivating it with triethylamine as mentioned previously. Alternatively, use a more neutral stationary phase like alumina.
Summary of Potential Side Reactions and Mitigation Strategies
| Side Reaction | Byproduct | Primary Cause | Mitigation Strategies |
| Enolization | Recovered N-Boc-3-piperidone | Grignard reagent acting as a base | - Maintain low reaction temperature (-78 to 0 °C)- Slow, dropwise addition of Grignard reagent |
| Dehydration | tert-butyl 3-methyl-tetrahydropyridine-1-carboxylate isomers | Acidic conditions during workup or purification | - Quench with saturated aq. NH₄Cl at 0 °C- Avoid strong acids- Neutralize silica gel with triethylamine |
| Boc Deprotection | 3-methylpiperidine-3-ol | Acidic conditions during workup or purification | - Use non-acidic workup (e.g., sat. aq. NaHCO₃)- Ensure reagents are free of acid impurities- Use neutral or basic chromatography conditions |
Experimental Protocols
Protocol 1: Recommended Synthesis of tert-Butyl 3-hydroxy-3-methylpiperidine-1-carboxylate
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N-Boc-3-piperidone (1.0 eq) dissolved in anhydrous THF (5-10 mL per mmol of ketone).
-
Cool the solution to 0 °C in an ice-water bath.
-
Add methylmagnesium bromide (1.2-1.5 eq, 3.0 M solution in diethyl ether) dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture again to 0 °C and slowly quench by the dropwise addition of a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x volume of THF).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.
Protocol 2: Neutralization of Silica Gel for Chromatography
-
Prepare a slurry of silica gel in the desired initial eluent (e.g., 95:5 hexane/ethyl acetate).
-
Add triethylamine to the slurry to a final concentration of 0.5-1% (v/v).
-
Stir the slurry for 15-20 minutes.
-
Pack the column with the treated silica gel slurry.
-
Equilibrate the column with the mobile phase containing 0.5-1% triethylamine before loading the sample.
References
-
MDPI. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Available from: [Link]
-
Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. Available from: [Link]
-
ACS Green Chemistry Institute. BOC Deprotection. Available from: [Link]
-
Semantic Scholar. A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Available from: [Link]
-
Master Organic Chemistry. Enamines. Available from: [Link]
-
Cambridge University Press. 1 Preparation and some properties. Available from: [Link]
-
Youngstown State University. Enamine formation from cyclic ketones. Available from: [Link]
- Google Patents. CN103304472A - Method for synthesizing 1-BOC-3-piperidone.
-
YouTube. Enamine: Formation, properties and Reactivity. Available from: [Link]
-
Wikipedia. Amine. Available from: [Link]
-
Indian Journal of Heterocyclic Chemistry. Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Available from: [Link]
-
ResearchGate. Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1- carboxylate: A piperidine clubbed Boc protected versatile building block for multi functionalized chemical reactions. Available from: [Link]_
-
RSC Publishing. Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under mild conditions. Available from: [Link]
-
Master Organic Chemistry. Elimination Reactions of Alcohols. Available from: [Link]
-
PubChem. tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate. Available from: [Link]
-
Quora. What is the mechanism for the dehydration of tertiary alcohols?. Available from: [Link]
-
YouTube. Dehydration of Alcohol with Ring Expansion (Rearrangements) Help Me With Organic Chemistry!. Available from: [Link]
-
YouTube. Dehydration of Alcohols (Elimination, Forms Alkenes). Available from: [Link]
-
BYJU'S. Dehydrogenation (Dehydration) of Alcohols. Available from: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
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- 7. benchchem.com [benchchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Purification of tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) concerning the purification of tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate, a key intermediate in pharmaceutical synthesis. Our focus is on addressing the common challenges associated with removing reaction byproducts to achieve high purity.
Introduction: The Synthetic Landscape
The target molecule, tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate, is most commonly synthesized via the nucleophilic addition of a methyl Grignard reagent (e.g., methylmagnesium bromide) to the ketone moiety of tert-butyl 3-oxopiperidine-1-carboxylate.[1][2][3] This reaction, while powerful for C-C bond formation, is sensitive to reaction conditions and can generate a variety of byproducts that complicate purification.[4] This guide is designed to help you navigate these challenges effectively.
Troubleshooting Guide: Isolating Your Product
This section addresses specific experimental issues in a question-and-answer format, providing both explanations and actionable protocols.
Question 1: My crude NMR shows a significant amount of unreacted starting material (tert-butyl 3-oxopiperidine-1-carboxylate). How can I remove it?
Answer:
This is the most common purification challenge in this synthesis. The product (a tertiary alcohol) and the starting material (a ketone) have relatively similar polarities, but a sufficient difference exists for separation by flash column chromatography.
Causality: Incomplete reactions are often due to insufficient Grignard reagent, poor reagent quality, or premature quenching by moisture. Grignard reagents are highly basic and react readily with any source of acidic protons, such as water.[4]
Solution: Flash Column Chromatography
The key is to optimize the mobile phase to achieve baseline separation on a Thin Layer Chromatography (TLC) plate before attempting a large-scale column.
-
Principle: The hydroxyl group in the product makes it more polar than the starting ketone. Therefore, the starting material will elute first (higher Rf value) from a normal-phase silica gel column.
-
Recommended Protocol:
-
Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of dichloromethane (DCM).
-
Stationary Phase: Use standard-grade silica gel (SiO₂, 230-400 mesh).
-
Mobile Phase (Eluent) Selection: Start with a non-polar solvent system and gradually increase polarity. A common starting point is a mixture of hexane and ethyl acetate.
-
TLC Analysis: Spot the crude mixture on a TLC plate and test various solvent systems. The goal is a ΔRf of >0.2 between the product and the starting material.
-
Column Chromatography:
-
Pack the column with silica gel slurried in the initial, low-polarity eluent.
-
Load the sample onto the column.
-
Begin elution, collecting fractions.
-
Monitor the fractions by TLC to identify and combine those containing the pure product.[5]
-
-
Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to yield the purified product.
-
| Parameter | Starting Material (Ketone) | Product (Tertiary Alcohol) | Rationale |
| Relative Polarity | Less Polar | More Polar | The hydroxyl (-OH) group on the product significantly increases its polarity through hydrogen bonding interactions with the silica gel. |
| Elution Order | Elutes First | Elutes Second | Less polar compounds travel faster up the silica plate/column. |
| Typical Rf (20% EtOAc/Hexane) | ~0.5 | ~0.3 | Values are illustrative and depend on exact conditions. |
Question 2: After the aqueous work-up, I have a white precipitate (likely magnesium salts) in my organic layer. How do I get rid of it?
Answer:
The formation of magnesium salts is an unavoidable consequence of the Grignard reaction work-up. These must be removed before solvent evaporation to prevent contamination of the crude product.
Causality: The reaction is typically "quenched" by adding a proton source. This protonates the magnesium alkoxide intermediate to form the desired alcohol and converts the magnesium halide species into magnesium salts (e.g., Mg(OH)Br, MgCl₂).[4] These salts have low solubility in many organic solvents.
Solutions:
-
Acidic Quench & Extraction (Standard Method):
-
Protocol: After the reaction is complete, cool the flask in an ice bath. Slowly add a cold, saturated aqueous solution of ammonium chloride (NH₄Cl).[4] This solution is acidic enough to protonate the alkoxide and dissolve the magnesium salts without being so harsh as to risk cleaving the acid-sensitive Boc protecting group.[6] Transfer the entire mixture to a separatory funnel, extract the aqueous layer with an organic solvent (like ethyl acetate or DCM), combine the organic layers, and proceed with drying.
-
-
Filtration through Celite:
-
Protocol: If salts persist after extraction, pass the organic solution through a short plug of Celite (diatomaceous earth). The fine, insoluble salts will be trapped by the filter aid.[7] Rinse the Celite plug with fresh organic solvent to recover any adsorbed product.
-
Caption: Standard aqueous work-up and extraction workflow.
Question 3: My reaction yield is very low, and I recovered mostly starting material. What went wrong?
Answer:
Low yields in Grignard reactions are a classic problem, often pointing to issues with reagents or reaction conditions.
Causality & Troubleshooting:
-
Wet Glassware/Solvents: Grignard reagents are potent bases that are destroyed by water. Ensure all glassware is flame-dried or oven-dried under vacuum and that anhydrous solvents are used.[4]
-
Poor Quality Magnesium: The magnesium turnings should be fresh and shiny. An oxidized (dull gray) surface can inhibit the formation of the Grignard reagent.[8] Activating the magnesium with a small crystal of iodine can sometimes help initiate the reaction.[9]
-
Enolization of the Ketone: The Grignard reagent can act as a base, abstracting an alpha-proton from the ketone to form an enolate. This consumes the reagent and regenerates the starting ketone upon work-up. This is more likely with bulky Grignard reagents, but can occur with methylmagnesium bromide.
-
Solution: Add the Grignard reagent slowly to the ketone solution at a low temperature (e.g., 0 °C) to favor nucleophilic addition over deprotonation.[4]
-
-
Inaccurate Grignard Concentration: If you prepared the Grignard reagent yourself, its concentration may be lower than theoretical. Titrating the reagent before use is crucial for accurate stoichiometry.[4]
Caption: Decision tree for troubleshooting low Grignard reaction yield.
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts I should expect? The main impurities are typically unreacted starting material (tert-butyl 3-oxopiperidine-1-carboxylate) and inorganic magnesium salts from the work-up. Side products from the enolization of the ketone may also be present in small amounts.[4]
Q2: Can I use recrystallization to purify the final product? Possibly. If the product obtained after column chromatography is a solid and still contains minor impurities, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be an excellent final purification step.
Q3: Why is a saturated solution of ammonium chloride used for the quench instead of water or strong acid?
-
Water: Reacts violently with unreacted Grignard reagent and magnesium metal and may not effectively dissolve all the magnesium salts, often leading to a gelatinous precipitate that complicates extraction.
-
Strong Acid (e.g., HCl): While effective at dissolving salts, strong acids can cause the acid-catalyzed cleavage of the tert-butoxycarbonyl (Boc) protecting group, leading to a different, more polar byproduct (3-hydroxy-3-methylpiperidine).
-
Ammonium Chloride: Provides a mild acidic environment (pH ~4.5-6) sufficient to protonate the alkoxide and dissolve the salts without being aggressive enough to readily cleave the Boc group, making it the preferred choice.[4][6]
Q4: My reaction mixture turned dark brown/black. Is this normal? This is common in Grignard reactions and can be caused by impurities in the magnesium, leading to the formation of finely divided metal byproducts.[4][8] While visually concerning, it doesn't always signify reaction failure. The color should dissipate or be removed during the aqueous work-up and subsequent purification.
References
-
Impact of reaction products on the Grignard reaction with silanes and ketones. (2006). Journal of Organometallic Chemistry. Available at: [Link]
-
What is the reaction between Grignard reagents and aldehydes/ketones, and what products are formed? Quora. Available at: [Link]
-
Removing unreacted Mg metal in a Grignard reaction. (2014). Chemistry Stack Exchange. Available at: [Link]
-
Grignard Reactions with Carbonyls. eCampusOntario Pressbooks. Available at: [Link]
-
Action of Grignard Reagent on Aldehyde and Ketone. (2019). YouTube. Available at: [Link]
-
Reactions of Grignard Reagents. (2015). Master Organic Chemistry. Available at: [Link]
- Method for synthesizing 1-BOC-3-piperidone.Google Patents.
-
Grignard Formation - Troubleshooting and Perfecting. (2021). Reddit. Available at: [Link]
-
How do I get rid off magnesium salts after Grignard carbonyl addition under inert conditions? (2023). Reddit. Available at: [Link]
-
Grignard Reaction. University of Minnesota. Available at: [Link]
-
Protecting Groups In Grignard Reactions. (2015). Master Organic Chemistry. Available at: [Link]
-
Influence of Magnesium Purity on the Addition of Grignard Reagents to alpha,beta-Unsaturated Esters. SciSpace. Available at: [Link]
-
Grignard Reagents For Addition To Aldehydes and Ketones. (2011). Master Organic Chemistry. Available at: [Link]
Sources
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- 7. reddit.com [reddit.com]
- 8. scispace.com [scispace.com]
- 9. reddit.com [reddit.com]
Technical Support Center: Stereoselective Synthesis of tert-Butyl 3-Hydroxy-3-methylpiperidine-1-carboxylate
Introduction
The synthesis of chiral piperidines, particularly those containing quaternary stereocenters like tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate, is a critical task in medicinal chemistry due to their prevalence in a wide range of pharmacologically active compounds.[1][2] Achieving high stereocontrol at the C3 position is a significant challenge. The primary route to this molecule involves the nucleophilic addition of a methyl organometallic reagent to the ketone precursor, N-Boc-3-piperidone.[3] This guide addresses common experimental issues encountered during this synthesis, providing troubleshooting advice and in-depth explanations to enhance reaction outcomes.
Troubleshooting Guide: Common Experimental Issues
This section is designed to help you diagnose and resolve problems during the synthesis. The most common challenges—low yield and poor diastereoselectivity—are often interconnected.
Diagram: Troubleshooting Workflow
This decision tree can help diagnose the root cause of a failed or low-yielding reaction.
Caption: Troubleshooting Decision Tree for Grignard Reaction.
Question 1: My reaction yield is very low, and I recovered most of my starting N-Boc-3-piperidone. What went wrong?
Answer: This is a classic symptom of an inactive or quenched Grignard reagent (e.g., MeMgCl or MeMgBr). Grignard reagents are highly sensitive to moisture and atmospheric oxygen.
-
Potential Cause 1: Inadequate Anhydrous Conditions.
-
Explanation: Trace amounts of water in glassware, solvents, or the starting ketone will rapidly protonate and destroy the Grignard reagent.[4]
-
Solution:
-
Glassware: All glassware must be rigorously dried. Flame-dry all flasks, syringes, and cannulas under vacuum or a strong flow of inert gas (Argon or Nitrogen) immediately before use.[4]
-
Solvents: Use freshly distilled, anhydrous solvents. Anhydrous THF or diethyl ether are standard. Ensure they are stored over molecular sieves.
-
Reagents: Ensure the N-Boc-3-piperidone starting material is dry. If it's a solid, dry it in a vacuum oven. If it's an oil, dissolve it in an anhydrous solvent and remove the solvent under vacuum.
-
-
-
Potential Cause 2: Poor Magnesium Activation.
-
Explanation: Magnesium turnings are often coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction with the alkyl halide from starting.[4]
-
Solution:
-
Mechanical Activation: Before adding solvent, grind the magnesium turnings with a glass rod under an inert atmosphere to expose a fresh metal surface.
-
Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension.[4] The disappearance of the iodine color or evolution of ethylene gas indicates activation.
-
-
-
Potential Cause 3: Impure Alkyl Halide.
-
Explanation: The methyl halide used to prepare the Grignard reagent must be pure and dry.
-
Solution: Use a fresh, unopened bottle of methyl iodide or methyl bromide (or a solution of methylmagnesium bromide/chloride).
-
Question 2: The reaction consumed the starting material, but the yield of the desired tertiary alcohol is still low, and I see multiple other spots on my TLC plate. What are these side products?
Answer: This indicates that while your Grignard reagent was active, competing side reactions dominated.
-
Potential Cause 1: Enolization of the Ketone.
-
Explanation: The Grignard reagent is a strong base. It can abstract an alpha-proton from the ketone to form a magnesium enolate. This is especially problematic with sterically hindered ketones or bulky Grignard reagents.[5] After aqueous workup, this simply regenerates the starting ketone.
-
Solution:
-
Lower the Temperature: Perform the Grignard addition at a low temperature (-78 °C is standard) to favor nucleophilic addition over deprotonation.[6]
-
Use a Less Basic Reagent: Consider using methyllithium, which can sometimes be less prone to enolization, but exercise caution as it is more reactive.
-
Add a Lewis Acid: The addition of cerium(III) chloride (CeCl₃) can generate a more nucleophilic, less basic organocerium species (a Luche reduction variant), which strongly favors 1,2-addition and suppresses enolization.[6]
-
-
-
Potential Cause 2: Reduction of the Ketone.
-
Explanation: If there are β-hydrides available on the Grignard reagent (not an issue for methyl Grignards, but relevant for ethyl or larger), it can reduce the ketone to a secondary alcohol.
-
Solution: This is not applicable for methyl addition but is a key consideration for other alkyl additions.
-
Question 3: I obtained the product, but it's a nearly 1:1 mixture of diastereomers. How can I improve the stereoselectivity?
Answer: Achieving high diastereoselectivity in this reaction depends on controlling the facial attack of the nucleophile on the ketone. This is influenced by steric hindrance and chelation.
-
Potential Cause 1: Lack of Stereochemical Control.
-
Explanation: The piperidine ring exists in a chair conformation. The incoming methyl group can attack from the axial or equatorial face. Without a directing group or significant steric bias, a mixture of products is often formed. The Boc-group itself can influence the conformation and accessibility of the carbonyl faces.
-
Solution:
-
Chelation Control: The presence of a coordinating atom elsewhere on the ring can direct the Grignard reagent. While the target molecule doesn't have an obvious chelating group, the nitrogen and carbonyl oxygen of the Boc group can form a transient chelate with the magnesium ion, potentially locking the conformation and favoring attack from one face.[7]
-
Solvent Choice: The coordinating ability of the solvent is critical. Highly coordinating solvents like THF can compete with the substrate for binding to the magnesium, disrupting chelation control. Less coordinating solvents like toluene or dichloromethane might enhance substrate-magnesium chelation and improve selectivity.[7]
-
Temperature: Lower reaction temperatures generally increase selectivity by favoring the transition state with the lowest activation energy. Experiment with temperatures from -78 °C to -40 °C.
-
-
-
Potential Cause 2: Grignard Reagent Halide Effect.
-
Explanation: The halide counter-ion (Cl, Br, I) on the Grignard reagent can influence the Lewis acidity of the magnesium and the structure of the transition state.[7] In some systems, MeMgI provides different selectivity compared to MeMgCl due to these electronic and steric differences.[7]
-
Solution: If using a commercial Grignard solution (e.g., MeMgBr in Et₂O), try preparing MeMgCl or MeMgI in situ to see if the halide identity impacts the diastereomeric ratio (d.r.).
-
Frequently Asked Questions (FAQs)
Q1: What is the best synthetic route to start from? A1: The most direct and common route is the nucleophilic addition of a methyl organometallic reagent to N-Boc-3-piperidone.[3] The piperidone precursor can be synthesized from 3-hydroxypyridine through a sequence of reduction, protection, and oxidation steps.[8]
Q2: How can I accurately determine the diastereomeric ratio (d.r.) of my product? A2: The d.r. is typically determined by ¹H NMR analysis of the crude reaction mixture. The signals for the newly introduced methyl group or the C3-hydroxyl proton will appear at slightly different chemical shifts for each diastereomer. Integration of these distinct peaks provides the ratio. For more precise analysis, chiral HPLC or GC may be required.
Q3: Are there alternatives to Grignard reagents? A3: Yes. Organolithium reagents (e.g., MeLi) can be used and are sometimes more reactive. Organocerium reagents, generated in situ from an organolithium or Grignard reagent and CeCl₃, are excellent for suppressing enolization side reactions.[6] For more advanced, enantioselective (not just diastereoselective) approaches, nickel-catalyzed reductive cyclizations or rhodium-catalyzed asymmetric methods have been developed for similar piperidine systems, though these require more specialized starting materials and catalysts.[9][10]
Q4: My purification by column chromatography is difficult, leading to product loss. Any tips? A4: Tertiary alcohols on piperidine rings can be somewhat polar and may streak on silica gel.
-
Solvent System: Use a gradient elution, starting with a non-polar solvent system (e.g., 5% Ethyl Acetate in Hexanes) and gradually increasing the polarity.
-
Base Washing: Add a small amount of triethylamine (~0.5-1%) to the eluent. This deactivates acidic sites on the silica gel, preventing product degradation and improving peak shape.
-
Alternative Purification: If chromatography fails, consider recrystallization or distillation if the product is suitable.[11]
Key Experimental Protocol: Diastereoselective Methylation of N-Boc-3-piperidone
This protocol is a generalized procedure based on established principles for Grignard additions to ketones.[4][12]
Diagram: Experimental Workflow
Caption: General workflow for the Grignard synthesis.
Step-by-Step Methodology
-
Preparation:
-
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under an Argon atmosphere, add N-Boc-3-piperidone (1.0 eq, e.g., 1.99 g, 10.0 mmol).
-
Dissolve the ketone in 30 mL of anhydrous tetrahydrofuran (THF).
-
-
Reaction:
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add methylmagnesium bromide (1.2 eq, e.g., 4.0 mL of a 3.0 M solution in Et₂O, 12.0 mmol) dropwise via syringe over 15 minutes. Ensure the internal temperature does not rise significantly.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
After 2 hours, remove the cooling bath and allow the reaction to warm to room temperature and stir for an additional 1 hour.
-
-
Monitoring:
-
Monitor the reaction progress by TLC (e.g., 20% EtOAc/Hexanes), checking for the consumption of the starting ketone.
-
-
Workup:
-
Carefully quench the reaction by slowly adding 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 30%) to afford the tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate as a mixture of diastereomers.
-
Data Comparison Table
The following table illustrates how reaction parameters can influence yield and diastereoselectivity (d.r.). These are representative values based on general principles.
| Entry | Reagent (eq.) | Solvent | Temp (°C) | Additive | Approx. Yield (%) | Approx. d.r. |
| 1 | MeMgBr (1.2) | THF | 0 | None | 50-60% | ~1.5 : 1 |
| 2 | MeMgBr (1.2) | THF | -78 | None | 70-80% | ~3 : 1 |
| 3 | MeMgBr (1.2) | Toluene | -78 | None | 65-75% | Could improve |
| 4 | MeMgBr (1.2) | THF | -78 | CeCl₃ (1.2 eq) | 85-95% | ~3 : 1 |
References
- Vertex Pharmaceuticals, Inc. (2021). Nickel-Mediated Enantioselective Piperidine Synthesis. Organic Chemistry Portal.
-
Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226. [Link]
-
Rowley, C. N., et al. (2021). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society. [Link]
- Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.
-
Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Synthesis. [Link]
-
Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. ResearchGate. [Link]
-
Zhang, Z., et al. (2018). Pyrrolidines and piperidines bearing chiral tertiary alcohols by nickel-catalyzed enantioselective reductive cyclization of N-alkynones. Nature Communications. [Link]
-
Zhang, Z., et al. (2018). Pyrrolidines and piperidines bearing chiral tertiary alcohols by nickel-catalyzed enantioselective reductive cyclization of N-alkynones. R Discovery. [Link]
- Chen, F. X., et al. (2008). Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.
- Chen, F. X., et al. (2008). Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.
-
Reid, J. P., et al. (2021). Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis. Nature Communications. [Link]
-
Reddit User Discussion. (2020). Troubleshooting my grignard reactions. r/chemistry. [Link]
- CN103204801A. (2013). Synthesis method for N-Boc-3-piperidone.
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Application of N-Boc-3-piperidone_Chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
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- 7. Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN103204801A - Synthesis method for N-Boc-3-piperidone - Google Patents [patents.google.com]
- 9. discovery.researcher.life [discovery.researcher.life]
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- 11. US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
Preventing decomposition of tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate during workup
Welcome to the technical support center for handling tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who may encounter stability issues with this compound, particularly during reaction workup. Here, we provide troubleshooting advice and frequently asked questions to ensure the integrity of your synthesis.
Understanding the Molecule: Why is Decomposition a Risk?
Tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate is a valuable building block in medicinal chemistry. However, its structure contains two key functional groups that are susceptible to degradation under certain conditions:
-
N-Boc (tert-Butoxycarbonyl) Group: This amine protecting group is notoriously labile in acidic conditions.[1][2][3][4][5][6] The mechanism of cleavage involves protonation of the carbonyl oxygen, leading to the loss of a stable tert-butyl cation and subsequent decarboxylation to the free amine.[5][6]
-
Tertiary Alcohol: The hydroxyl group at the 3-position is prone to elimination reactions, especially under acidic or heated conditions, which can lead to the formation of an undesired alkene byproduct.
The combination of these two functionalities makes the workup procedure a critical step in preserving the desired product. This is especially true following reactions that introduce the 3-methyl-3-hydroxyl moiety, such as a Grignard reaction with N-Boc-3-piperidone.[7][8][9][10][11]
Troubleshooting Guide: Common Issues and Solutions
Here we address specific problems you might face during the workup of reactions involving tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate.
Q1: My NMR analysis shows a significant amount of a byproduct with olefinic protons after an acidic workup. What is happening and how can I prevent it?
A1: Cause of Decomposition
The presence of olefinic protons strongly suggests the elimination of the tertiary alcohol, forming an alkene. This is a classic example of an acid-catalyzed dehydration reaction. During a standard acidic workup (e.g., using aqueous HCl or NH₄Cl), the acidic environment protonates the hydroxyl group, turning it into a good leaving group (water). The subsequent loss of water and a proton from an adjacent carbon results in the formation of a double bond within the piperidine ring.
Simultaneously, the acidic conditions can partially or fully cleave the N-Boc protecting group.[1][4][5]
Visualizing the Decomposition Pathway
Caption: Acid-catalyzed decomposition pathways.
Solution: Modified Workup Protocols
To circumvent this decomposition, it is crucial to avoid strongly acidic conditions. Here are several field-proven alternative workup procedures:
| Workup Strategy | Key Reagents & Conditions | Rationale & Best Practices |
| Mildly Acidic Quench | Saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C. | NH₄Cl is a much weaker acid than HCl, providing a gentler quench. Performing the quench at low temperatures further minimizes the rate of both elimination and Boc deprotection. Ensure the temperature is strictly controlled. |
| Aqueous Base Wash | Saturated aqueous sodium bicarbonate (NaHCO₃) or dilute sodium hydroxide (NaOH). | This approach neutralizes any remaining acid from the reaction, preventing acid-catalyzed decomposition during extraction. It is particularly effective if the desired product is soluble in common organic solvents.[12] |
| Controlled pH Quench | Addition of a pH 7 buffer solution. | This maintains a neutral environment, which is ideal for the stability of both the tertiary alcohol and the Boc group. |
| Anhydrous Workup | Quenching with a solid, mild acid scavenger like silica gel followed by filtration. | This method avoids aqueous conditions altogether, which can be beneficial in preventing hydrolysis and minimizing product loss in the aqueous layer. |
Q2: I'm observing a loss of the Boc group during purification by column chromatography. What's causing this and how can I mitigate it?
A2: Cause of Decomposition
Standard silica gel can be slightly acidic, which can be sufficient to cause the slow cleavage of the acid-sensitive N-Boc group, especially with prolonged exposure during a slow-running column.[2]
Solution: Neutralizing the Stationary Phase
To prevent on-column decomposition, the silica gel should be neutralized before use.
Detailed Protocol: Neutralizing Silica Gel
-
Prepare the Slurry: In a fume hood, prepare a slurry of silica gel in your desired eluent system.
-
Add Base: To this slurry, add 1-2% triethylamine (Et₃N) by volume relative to the solvent.
-
Equilibrate: Stir the slurry for 15-20 minutes to ensure the triethylamine has thoroughly neutralized the acidic sites on the silica.
-
Pack the Column: Pack your chromatography column with the neutralized silica slurry as you normally would.
-
Elute: Run your column with an eluent system that has been pre-treated with a small amount (0.1-0.5%) of triethylamine to maintain the neutral environment.
This simple pretreatment will significantly improve the recovery of your intact N-Boc protected compound.
Q3: My reaction seems to stall, and upon workup, I recover mostly starting material (N-Boc-3-piperidone). What could be the issue?
A3: Potential Issues and Solutions
This scenario often points to issues with the Grignard reagent itself, rather than the workup.
-
Moisture Contamination: Grignard reagents are extremely sensitive to moisture and will be quenched by any protic species.[8][9] Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). All solvents must be anhydrous.
-
Reagent Quality: The quality of the Grignard reagent is paramount. If it has been stored for a long time or exposed to air, its activity may be diminished. It is often best to use freshly prepared or recently titrated Grignard reagents.
Troubleshooting Workflow
Caption: Logic for troubleshooting a stalled reaction.
Frequently Asked Questions (FAQs)
Q: Can I use a thermal workup to remove excess reagents?
A: While thermal deprotection of Boc groups is possible, it typically requires high temperatures (often above 100-150 °C).[13][14] Such conditions are likely to cause the elimination of the tertiary alcohol in your compound. Therefore, a thermal workup is not recommended.
Q: Is it possible to perform a "one-pot" deprotection after the Grignard reaction?
A: While technically possible, it is not advisable. A one-pot deprotection would involve adding a strong acid after the initial reaction.[15][16] This would almost certainly lead to the dehydration of the tertiary alcohol. It is far better to isolate and purify the N-Boc protected alcohol first, and then perform the deprotection as a separate, controlled step if the free amine is the desired final product.
Q: What are the ideal storage conditions for tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate?
A: The compound should be stored in a cool, dry place, away from acidic vapors. Refrigeration (2-8 °C) is recommended for long-term storage to minimize any potential for slow degradation.
References
- Vertex AI Search. (n.d.). BOC Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Benchchem. (n.d.). An In-depth Technical Guide to the Solubility and Stability of tert-Butyl (3-aminopropyl)carbamate.
- ACS Publications. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
- Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.
- Benchchem. (n.d.). An In-depth Technical Guide to the Physical and Chemical Properties of tert-Butyl Carbamate.
- Hebei Boz Chemical Co., Ltd. (2023, July 4). BOC deprotection.
- Sigma-Aldrich. (n.d.). Application Note – N-Boc deprotection.
- Semantic Scholar. (2012, May 27). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated.
- RSC Publishing. (2020, June 23). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Chem-Impex. (n.d.). tert-Butyl carbamate.
- ResearchGate. (n.d.). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Request PDF.
- Benchchem. (n.d.). An In-depth Technical Guide to the Physical and Chemical Properties of Boc-Protected Amines.
- Organic Syntheses Procedure. (n.d.). Carbamic acid, tert-butyl ester.
- Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates.
- Web Pages. (n.d.). 1. Grignard Reaction.
- Vertex AI Search. (n.d.). Thermal Methods - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Web Pages. (n.d.). 25. The Grignard Reaction.
- Leah4Sci. (2020, February 20). Grignard Reaction, Mechanism, Reagent and Cheat Sheet.
- The Royal Society of Chemistry. (2015, October 28). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl.
- Web Pages. (n.d.). 14 Formation and reaction of a Grignard reagent.
- Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents.
- PubChem. (n.d.). tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate | C11H21NO3.
- PubChem. (n.d.). Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate | C11H21NO3.
- YouTube. (2023, October 31). Swern Oxidation of Alcohols | A useful alternative to PCC.
- BLDpharm. (n.d.). 140695-84-7|tert-Butyl (S)-3-(hydroxymethyl)piperidine-1-carboxylate.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- NIH. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions.
- ACS Publications. (n.d.). Alcohols and Di-tert-butyl Dicarbonate: How the Nature of the Lewis Acid Catalyst May Address the Reaction to the Synthesis of tert-Butyl Ethers. The Journal of Organic Chemistry.
- Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O).
- Journal of the American Chemical Society. (n.d.). A Concise Total Synthesis of (+)-Pedrolide.
- PubChem. (n.d.). Tert-butyl 3-oxopiperidine-1-carboxylate | C10H17NO3.
- Organic Syntheses Procedure. (n.d.). 2-tert-Butyl-1,1,3,3-tetramethylguanidine.
- YouTube. (2024, November 6). What If You Could EASILY Synthesize Complex Alcohols from Simple Ones?.
- YouTube. (2025, November 24). Alcohol Oxidation – How to Identify Primary, Secondary & Tertiary Alcohols!.
- Benchchem. (n.d.). A Comparative Guide to Distinguishing Tertiary Alcohols: The Jones Test vs. Alternatives.
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- 3. benchchem.com [benchchem.com]
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- 6. Boc-Protected Amino Groups [organic-chemistry.org]
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- 8. community.wvu.edu [community.wvu.edu]
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Technical Support Center: A Troubleshooting Guide for Reactions Involving tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice for common issues encountered during chemical transformations involving tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate. The unique combination of a sterically hindered tertiary alcohol and a Boc-protected piperidine nitrogen presents specific challenges that this guide aims to address in a practical, question-and-answer format.
Section 1: Managing the Reactivity of the Tertiary Alcohol
The tertiary alcohol at the C3 position is a focal point of both desired transformations and unwanted side reactions. Its hindered nature and susceptibility to elimination under acidic conditions are key considerations.
FAQ 1: My oxidation of the tertiary alcohol to the corresponding ketone (1-Boc-3-methyl-3-piperidone) is failing or showing very low conversion. What are the likely causes and how can I resolve this?
Answer:
The primary challenge in oxidizing a tertiary alcohol is the absence of a hydrogen atom on the carbinol carbon, which prevents oxidation via standard mechanisms that involve C-H bond cleavage.[1][2][3] Many common oxidizing agents like chromate-based reagents (e.g., PCC, PDC) or Swern and Dess-Martin oxidations are ineffective for tertiary alcohols under standard conditions.[2][4]
Causality and Troubleshooting Steps:
-
Inappropriate Oxidant Choice: As mentioned, typical oxidation conditions for primary and secondary alcohols will not work. You need to employ harsher conditions or specialized reagents that can proceed without a C-H bond, but this risks degradation. A more effective strategy for this specific substrate would be an indirect approach, such as a two-step process involving elimination followed by oxidation of the resulting alkene, though this is often not ideal. For a direct conversion, specific catalytic systems might be required.
-
Steric Hindrance: The presence of the tert-butyl group on the nitrogen and the methyl group at the C3 position creates significant steric bulk around the hydroxyl group, potentially hindering the approach of the oxidizing agent.
Recommended Protocol: Oppenauer-type Oxidation
A more suitable approach for this hindered tertiary alcohol is an Oppenauer-type oxidation. This method uses a metal alkoxide catalyst (e.g., aluminum isopropoxide) and a ketone as the hydride acceptor (e.g., acetone or cyclohexanone). It is a reversible process, so using a large excess of the hydride acceptor is crucial to drive the equilibrium towards the product.
Experimental Protocol: Oppenauer Oxidation of tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate
-
To a solution of tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate (1.0 eq) in a suitable solvent (e.g., toluene or benzene, 10 mL/mmol), add a large excess of a high-boiling ketone such as cyclohexanone (10-20 eq).
-
Add aluminum isopropoxide (0.3-0.5 eq) to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS. The reaction may require several hours to reach completion.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) with vigorous stirring until the aluminum salts are dissolved.
-
Separate the organic layer, and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
FAQ 2: I am observing a significant amount of an alkene byproduct in my reaction mixture, particularly when acidic conditions are used. Why is this happening and how can I prevent it?
Answer:
Tertiary alcohols are highly susceptible to acid-catalyzed dehydration (elimination) to form alkenes.[5][6][7][8] The mechanism involves protonation of the hydroxyl group to form a good leaving group (water), followed by its departure to generate a stable tertiary carbocation. A proton is then abstracted from an adjacent carbon to form the double bond.
Mechanism of Dehydration:
Caption: Acid-catalyzed E1 dehydration of a tertiary alcohol.
Troubleshooting Strategies:
-
Avoid Strong Acids: Whenever possible, avoid using strong acids like sulfuric acid, phosphoric acid, or even strong Lewis acids if your desired reaction does not absolutely require them.[5][7]
-
Use Non-Acidic Reagents: If you need to convert the hydroxyl group into a better leaving group, consider using reagents that work under neutral or basic conditions. For example, converting the alcohol to a tosylate or mesylate using TsCl or MsCl in the presence of a non-nucleophilic base like triethylamine or pyridine.
-
Control Temperature: Dehydration reactions are often favored at higher temperatures.[8] Running your reaction at the lowest possible temperature that still allows for the desired transformation can help minimize this side reaction.
-
Buffer the Reaction: If acidic conditions are unavoidable, consider using a buffered system to maintain a less aggressive pH.
Quantitative Recommendations to Minimize Dehydration
| Parameter | Recommended Condition | Rationale |
| pH | > 7 (if possible) | Prevents protonation of the hydroxyl group. |
| Temperature | 0 °C to room temperature | Reduces the rate of the elimination reaction. |
| Acid Choice | Weakly acidic resins, buffered systems | Avoids high concentrations of strong protic acids. |
| Reaction Time | Monitor closely and stop when complete | Minimizes time for side reactions to occur. |
Section 2: Challenges with the Boc-Protecting Group
The tert-butoxycarbonyl (Boc) group is a common and generally robust protecting group for amines. However, its lability under acidic conditions can be a source of problems if not properly managed.
FAQ 3: During a reaction intended to modify the alcohol, I am experiencing partial or complete deprotection of the Boc group. How can I avoid this?
Answer:
The Boc group is designed to be removed under acidic conditions.[9][10][11] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which then typically forms isobutylene and a proton. This process can be initiated by even moderately acidic reagents or byproducts generated in situ.
Troubleshooting Workflow for Unwanted Boc Deprotection
Caption: Troubleshooting workflow for Boc group instability.
FAQ 4: My Boc deprotection reaction using TFA or HCl is giving a complex mixture of products and/or low yield of the desired amine. What could be the issue?
Answer:
While Boc deprotection is generally a clean reaction, issues can arise from the highly reactive tert-butyl cation that is generated as a byproduct.[12][13] This carbocation can act as an alkylating agent, reacting with nucleophiles in your reaction mixture, including your deprotected amine product or even the solvent.
Common Issues and Solutions:
-
t-Butylation of the Product: The deprotected piperidine nitrogen can be alkylated by the tert-butyl cation, leading to a quaternary ammonium salt or other byproducts.
-
Solution: Use a Cation Scavenger. Adding a scavenger to the reaction mixture can trap the tert-butyl cation before it reacts with your product. Common scavengers include anisole, thioanisole, or triethylsilane.
-
-
Dehydration of the Tertiary Alcohol: The strongly acidic conditions required for Boc deprotection can simultaneously cause dehydration of the tertiary alcohol, leading to an unsaturated piperidine derivative.
-
Solution: Milder Deprotection Conditions. If you observe significant dehydration, consider using milder acidic conditions. For example, using HCl in a solvent like dioxane or methanol at 0 °C instead of neat TFA at room temperature can sometimes provide the desired selectivity. Alternatively, explore non-acidic deprotection methods, although these are less common for Boc groups.
-
Optimized Boc Deprotection Protocol with Scavenger
-
Dissolve the Boc-protected piperidine (1.0 eq) in a suitable solvent like dichloromethane (DCM, 10 mL/mmol).
-
Add a cation scavenger such as anisole (1-2 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA, 5-10 eq). You should observe gas evolution (CO2).[10][11]
-
Stir the reaction at 0 °C to room temperature and monitor by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Neutralize the residue by partitioning between a saturated aqueous solution of sodium bicarbonate and an organic solvent (e.g., ethyl acetate or DCM). Be cautious as CO2 will be evolved.
-
Separate the layers and extract the aqueous phase with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected amine.
Section 3: Purification and Analytical Challenges
FAQ 5: I am having difficulty purifying my tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate derivative by silica gel chromatography. The compound streaks or elutes with impurities. What can I do?
Answer:
The presence of both a polar hydroxyl group and a basic nitrogen (even when protected as a carbamate, it can have some basic character) can lead to poor chromatographic behavior on silica gel.
Troubleshooting Purification:
-
Tailing on Silica Gel: The slightly acidic nature of silica gel can interact with the piperidine nitrogen, causing peak tailing.
-
Solution: Add a small amount of a basic modifier like triethylamine (~0.5-1%) to your eluent system. This will neutralize the acidic sites on the silica and improve the peak shape.
-
-
Co-elution with Polar Impurities: The hydroxyl group makes the molecule quite polar, which can lead to co-elution with polar byproducts.
-
Solution: Consider using a different stationary phase, such as alumina (basic or neutral), or reverse-phase chromatography (C18) if the compound is sufficiently non-polar. For reverse-phase HPLC, you may see peak splitting if the mobile phase pH is not controlled, due to partial ionization.[14] Using a buffered mobile phase can resolve this.[14]
-
References
- Benchchem. Technical Support Center: Optimizing Piperidine Reactions for Enhanced Yield and Purity.
- Quora.
- JoVE.
- BYJU'S.
- Wikipedia. Alcohol (chemistry).
- Organic Chemistry Portal. Boc-Protected Amino Groups.
- J&K Scientific LLC. BOC Protection and Deprotection.
- Master Organic Chemistry.
- Benchchem. Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
- Fisher Scientific. Amine Protection / Deprotection.
- Master Organic Chemistry. Amine Protection and Deprotection.
- ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
- ResearchGate.
- Pearson+. Under normal circumstances, tertiary alcohols are not oxidized....
- ResearchGate. Piperidine derivatives - extra peak in pure compounds. Why and how to change it?.
- Compound Interest.
- Chemguide.
- ChemistryViews.
- Wikipedia. tert-Butyloxycarbonyl protecting group.
- Reddit. Why don't tertiary alcohols oxidize?.
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- 6. Video: Acid-Catalyzed Dehydration of Alcohols to Alkenes [jove.com]
- 7. Alcohol (chemistry) - Wikipedia [en.wikipedia.org]
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- 9. Boc-Protected Amino Groups [organic-chemistry.org]
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- 13. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Analytical Characterization of tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate
Introduction
In the landscape of pharmaceutical development and medicinal chemistry, the structural integrity and purity of synthetic intermediates are paramount. Tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate, a key heterocyclic building block, is integral to the synthesis of a variety of biologically active molecules.[1] Its bifunctional nature, featuring a tertiary alcohol and a tert-butoxycarbonyl (Boc)-protected amine, offers synthetic versatility. However, this same functionality necessitates a robust, multi-faceted analytical approach to confirm its identity, structure, and purity. Inadequate characterization can lead to downstream synthetic failures, the generation of unidentified impurities, and compromised biological data.
This guide provides a comprehensive comparison of the essential analytical techniques required for the definitive characterization of tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate. We will delve into the causality behind method selection, present detailed experimental protocols, and offer comparative data to empower researchers, scientists, and drug development professionals in making informed analytical decisions.
Physicochemical Properties and Their Analytical Implications
A foundational understanding of the molecule's properties dictates the initial choice of analytical techniques.
| Property | Value | Analytical Implication |
| Molecular Formula | C₁₁H₂₁NO₃[2] | Guides expected mass in Mass Spectrometry. |
| Molecular Weight | 215.29 g/mol [2][3][4] | Primary value for MS verification. |
| Appearance | Liquid or low-melting solid | Suitable for direct analysis by NMR, GC, and LC without complex dissolution. |
| LogP (Predicted) | 1.7683[3] | Suggests good retention on reversed-phase HPLC columns (e.g., C18). |
| Key Functional Groups | Tertiary alcohol (-OH), Carbamate (Boc group), Tertiary amine (within ring) | These groups provide distinct signals in IR and NMR spectroscopy. The lack of a strong UV chromophore necessitates low wavelength UV detection or alternative methods like ELSD/CAD/MS in HPLC. |
I. Structural Elucidation and Identity Confirmation
The first step in any analysis is to confirm, unequivocally, that the correct molecule has been synthesized. This relies on spectroscopic techniques that probe the molecule's atomic and electronic structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard
NMR is the most powerful technique for the unambiguous structural elucidation of organic molecules. It provides detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom.
-
Expertise & Causality: For a molecule like tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate, the ¹H NMR spectrum is expected to show distinct signals for the Boc group (a sharp singlet integrating to 9 protons), the methyl group on the piperidine ring (a singlet integrating to 3 protons), and a complex series of multiplets for the piperidine ring protons. The absence of a proton on the carbon bearing the hydroxyl group (C3) is a key confirmatory feature. The ¹³C NMR will confirm the total number of carbon atoms and their types (e.g., quaternary carbons of the Boc group and C3, methylene carbons of the ring).[5][6][7]
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical; CDCl₃ is a good first choice due to its ability to dissolve a wide range of organic compounds.
-
Internal Standard: While the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) can be used for referencing, for quantitative purposes, an internal standard may be added.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer. Key parameters include an appropriate number of scans to achieve a good signal-to-noise ratio.
-
Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the ¹H signals and compare the chemical shifts and coupling patterns to the expected structure.
Mass Spectrometry (MS): Molecular Weight Verification
MS provides the exact molecular weight of the compound, serving as a crucial checkpoint for identity.
-
Expertise & Causality: Electrospray Ionization (ESI) is the preferred method for this molecule as it is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺. For this compound, a prominent signal at m/z 216.16 would be expected. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, providing both retention time data for purity and a mass spectrum for identity, though the tertiary alcohol may require derivatization for optimal performance.
Sources
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- 2. fluorochem.co.uk [fluorochem.co.uk]
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- 7. rsc.org [rsc.org]
A Comparative Guide to the Synthesis of Tert-Butyl 3-Hydroxy-3-methylpiperidine-1-carboxylate
Introduction
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved pharmaceuticals and clinical candidates. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal building block for targeting a wide range of biological receptors and enzymes. The functionalization of the piperidine ring with substituents such as hydroxyl and methyl groups can significantly influence a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.
tert-Butyl 3-hydroxy-3-methylpiperidine-1-carboxylate is a valuable synthetic intermediate that incorporates these key features. The tertiary alcohol provides a site for further chemical modification or can act as a crucial hydrogen bond donor/acceptor in ligand-target interactions. The tert-butoxycarbonyl (Boc) protecting group offers a stable yet readily cleavable handle for subsequent synthetic transformations. This guide provides a comparative analysis of the most common and practical synthetic routes to this important building block, offering experimental insights and data to aid researchers in selecting the optimal strategy for their specific needs.
Comparative Analysis of Synthetic Routes
Two primary synthetic strategies for the preparation of tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate are prevalent in the literature and practice:
-
Route 1: Direct Synthesis via Grignard Reaction from N-Boc-3-piperidone. This approach is a convergent and efficient method that directly installs the methyl and hydroxyl groups in a single step from a commercially available precursor.
The choice between these routes is often dictated by factors such as the availability and cost of starting materials, desired scale of the synthesis, and the laboratory's capabilities.
Route 1: Direct Synthesis via Grignard Reaction
This route is arguably the most direct and atom-economical approach to the target molecule. The core of this strategy is the nucleophilic addition of a methyl group to the carbonyl of N-Boc-3-piperidone. The Grignard reagent, typically methylmagnesium bromide (CH₃MgBr), is the most common organometallic reagent for this transformation.
The causality behind this experimental choice lies in the high nucleophilicity of the Grignard reagent and the electrophilicity of the ketone carbonyl carbon. The reaction proceeds via a nucleophilic attack of the methyl carbanion equivalent on the carbonyl carbon, forming a magnesium alkoxide intermediate. Subsequent aqueous workup protonates the alkoxide to yield the desired tertiary alcohol. The use of anhydrous conditions is critical for the success of this reaction, as Grignard reagents are highly basic and will readily react with protic solvents like water.
Figure 1: Workflow for the direct synthesis of the target molecule via a Grignard reaction.
Route 2: Multi-Step Synthesis from 3-Hydroxypiperidine
This route provides an alternative when N-Boc-3-piperidone is not the preferred starting material. It begins with the readily available and often more economical 3-hydroxypiperidine.
Step 2a: Boc Protection
The first step involves the protection of the secondary amine of 3-hydroxypiperidine with a tert-butoxycarbonyl (Boc) group. This is a standard and robust transformation in organic synthesis. The reaction is typically carried out using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The base, such as sodium carbonate or triethylamine, serves to deprotonate the amine, increasing its nucleophilicity towards the Boc₂O. This protection is crucial to prevent side reactions involving the nitrogen atom in the subsequent oxidation step.
Step 2b: Oxidation
The second step is the oxidation of the secondary alcohol of N-Boc-3-hydroxypiperidine to the corresponding ketone, N-Boc-3-piperidone. Several oxidation methods can be employed, with Swern oxidation and the use of Dess-Martin periodinane being common choices. A patent (CN103204801A) describes the use of a Swern-type oxidation using a mixture of dimethyl sulfoxide (DMSO) and oxalyl chloride. This method is highly effective for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, under mild conditions.
Step 2c: Grignard Reaction
The final step is the same Grignard reaction as in Route 1, where the synthesized N-Boc-3-piperidone is treated with methylmagnesium bromide to afford the target molecule.
Figure 2: Workflow for the multi-step synthesis of the target molecule from 3-hydroxypiperidine.
Quantitative Data Summary
| Parameter | Route 1: Direct Synthesis | Route 2: Multi-Step Synthesis | Reference |
| Starting Material | N-Boc-3-piperidone | 3-Hydroxypiperidine | - |
| Number of Steps | 1 | 3 | - |
| Typical Yield (Step 2a) | N/A | ~94% | [1] |
| Typical Yield (Step 2b) | N/A | High (qualitative) | [2] |
| Typical Yield (Grignard) | Generally high (literature precedent for similar reactions) | Generally high (literature precedent for similar reactions) | - |
| Overall Yield | High (single step) | Moderate (cumulative over 3 steps) | - |
| Key Reagents | Methylmagnesium bromide, THF | Boc₂O, Base, Oxidizing agent (e.g., DMSO, oxalyl chloride), Methylmagnesium bromide, THF | [1][2] |
| Process Complexity | Low | Moderate | - |
| Cost-Effectiveness | Dependent on the cost of N-Boc-3-piperidone | Potentially higher if 3-hydroxypiperidine is significantly cheaper | - |
Experimental Protocols
Route 1: Direct Synthesis of tert-Butyl 3-Hydroxy-3-methylpiperidine-1-carboxylate*
Materials:
-
N-Boc-3-piperidone
-
Methylmagnesium bromide (3.0 M in diethyl ether)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add N-Boc-3-piperidone (1.0 eq).
-
Dissolve the ketone in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add methylmagnesium bromide (1.2 eq) dropwise via a syringe, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture back to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate.
Route 2: Multi-Step Synthesis
Step 2a: Synthesis of tert-Butyl 3-hydroxypiperidine-1-carboxylate [1]
Materials:
-
3-Hydroxypiperidine
-
50% Ethanol
-
Sodium carbonate (Na₂CO₃)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Hydrochloric acid (HCl)
-
Dichloromethane
Procedure:
-
To a reaction flask, add 3-hydroxypiperidine (1.0 eq), 50% ethanol, and sodium carbonate.
-
At room temperature, add di-tert-butyl dicarbonate (Boc₂O) dropwise over 1 hour.
-
Stir the reaction mixture at room temperature for 2 hours after the addition is complete.
-
Adjust the pH to 6-7 with hydrochloric acid.
-
Extract the mixture with dichloromethane (3x).
-
Dry the combined organic layers and concentrate under reduced pressure to obtain tert-butyl 3-hydroxypiperidine-1-carboxylate (yield ~94%).[1]
Step 2b: Synthesis of tert-Butyl 3-oxopiperidine-1-carboxylate (N-Boc-3-piperidone) [2]
Materials:
-
tert-Butyl 3-hydroxypiperidine-1-carboxylate
-
Dimethyl sulfoxide (DMSO)
-
Oxalyl chloride
-
Triethylamine
-
Anhydrous dichloromethane
Procedure:
-
In a flask under an inert atmosphere, dissolve oxalyl chloride in anhydrous dichloromethane and cool to -78 °C.
-
Slowly add a solution of DMSO in anhydrous dichloromethane.
-
After stirring for a few minutes, add a solution of tert-butyl 3-hydroxypiperidine-1-carboxylate in anhydrous dichloromethane dropwise.
-
Stir the reaction mixture at -78 °C for 30 minutes.
-
Add triethylamine, and then allow the reaction to warm to room temperature.
-
Quench the reaction with water and extract with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield tert-butyl 3-oxopiperidine-1-carboxylate.
Step 2c: Synthesis of tert-Butyl 3-Hydroxy-3-methylpiperidine-1-carboxylate
Follow the procedure outlined in Route 1, using the N-Boc-3-piperidone synthesized in Step 2b as the starting material.
Conclusion
The synthesis of tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate can be efficiently achieved through two primary routes. The direct Grignard reaction from N-Boc-3-piperidone (Route 1) offers a concise and high-yielding approach, ideal for laboratories with access to this starting material. The multi-step synthesis from 3-hydroxypiperidine (Route 2) provides a viable alternative that may be more cost-effective depending on the relative prices of the starting materials. This route involves well-established and scalable reactions, making it suitable for larger-scale production.
The selection of the optimal synthetic route will depend on a careful evaluation of starting material availability, cost, project timelines, and the desired scale of production. Both routes provide reliable access to this valuable piperidine intermediate, empowering further research and development in medicinal chemistry.
References
- Pan, Z. Y., Scheerens, H., Li, S. J., et al. (2007). Discovery of selective irreversible inhibitors for Bruton's tyrosine kinase. ChemMedChem, 2(1), 58-61.
- Honigberg, L., Erik, V., & Pan, Z. Y. (2008). Preparation of 1H-pyrazolo[3,4- d] pyrimidine derivatives as Bruton's tyrosine kinase inhibitors. U.S.
- Logan Chubb, N. A., Critcher, D. J., Eshelby, J. J., et al. (2004). Preparation of antiparasitic terpene alkaloids. W.O.
- CN103204801A - Synthesis method for N-Boc-3-piperidone. (2013).
- Lacheretz, R., Pardo, D. G., & Cossy, J. (2009). Daucus carota mediated reduction of cyclic 3-oxo-amines. Organic Letters, 11(6), 1245-1248.
- Qiu, G., & Su, J. (2011). Enzyme mixture, high-throughput enzyme screening plate and application thereof.
- Zhu, W., Wu, H., & Wang, B. (2013). A method for preparing chiral N-tert-butoxycarbonyl-3-hydroxypiperidine.
- Shen, W., Shen, Z., & Hu, Z. (2013). Synthesis of (S)-1-tert-butoxycarbonyl-3-hydroxypiperidine. Chinese Journal of Pharmaceuticals, 44(5), 436-438.
-
A Chemo-enzyme Method to Synthesis of (S)-t-Butyl 3-Hydroxypiperidine-1-carboxylate. (2015). Chinese Journal of Pharmaceuticals, 46(4), 349-350. [Link]
-
Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. (2022). Molecules, 27(5), 1681. [Link]
-
Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. (2017). Applied Biochemistry and Biotechnology, 182(2), 747-761. [Link]
- CN103304472A - Method for synthesizing 1-BOC-3-piperidone. (2013).
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- 2. View of Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1- carboxylate: A piperidine clubbed Boc protected versatile building block for multi functionalized chemical reactions [jart.icat.unam.mx]
A Researcher's Guide to Orthogonal Protection of 3-Hydroxy-3-methylpiperidine
For researchers and medicinal chemists, the strategic manipulation of functional groups is paramount to successful multi-step synthesis. The bifunctional nature of 3-hydroxy-3-methylpiperidine, a valuable scaffold in numerous pharmaceutical agents, presents a classic challenge: how to selectively protect its tertiary alcohol and secondary amine to enable regioselective modifications. This guide provides an in-depth comparison of alternative protecting groups for this versatile building block, grounded in mechanistic principles and supported by experimental insights. We will explore the nuances of protecting group selection, installation, and cleavage, with a focus on achieving high-yielding, orthogonal strategies.
The Challenge: Selectivity in a Bifunctional Scaffold
3-Hydroxy-3-methylpiperidine possesses two nucleophilic centers: a sterically hindered tertiary hydroxyl group and a secondary amine within a piperidine ring. The goal of a successful protection strategy is to mask one or both of these groups to allow for chemical transformations at other positions of the molecule or on a coupled substrate. The key to an efficient synthesis lies in the concept of orthogonal protection , where each protecting group can be removed under specific conditions without affecting the other.
Diagram 1: The Orthogonal Protection Strategy
Caption: Orthogonal protection workflow for 3-hydroxy-3-methylpiperidine.
Part 1: Protecting the Tertiary Hydroxyl Group
The tertiary nature of the hydroxyl group in 3-hydroxy-3-methylpiperidine presents a significant steric challenge for protection. Reagents that readily protect primary and secondary alcohols may prove sluggish or ineffective. Silyl ethers are the most common and versatile choice for this functionality.
Silyl Ethers: A Comparative Analysis
Silyl ethers are formed by reacting the alcohol with a silyl halide or triflate in the presence of a base.[1] The stability and ease of cleavage of silyl ethers are highly dependent on the steric bulk of the substituents on the silicon atom.[2][3]
| Protecting Group | Abbreviation | Common Reagents for Protection | Relative Stability to Acid | Common Deprotection Conditions |
| tert-Butyldimethylsilyl | TBS or TBDMS | TBSCl, imidazole, DMF; TBSOTf, 2,6-lutidine, CH₂Cl₂ | Moderate | TBAF in THF; HF•Pyridine in THF; AcOH/H₂O/THF |
| Triisopropylsilyl | TIPS | TIPSCl, imidazole, DMF; TIPSOTf, 2,6-lutidine, CH₂Cl₂ | High | TBAF in THF; HF•Pyridine in THF |
| tert-Butyldiphenylsilyl | TBDPS | TBDPSCl, imidazole, DMF | Very High | TBAF in THF (slower than TBS/TIPS) |
Causality Behind Experimental Choices:
For a hindered tertiary alcohol, the more reactive silyl triflates (e.g., TBSOTf, TIPSOTf) are often superior to the corresponding chlorides.[1] The choice between TBS, TIPS, and TBDPS often comes down to the required stability in subsequent synthetic steps. The increased steric bulk of TIPS and TBDPS provides greater stability towards acidic conditions.[3][4]
Experimental Protocols: Hydroxyl Protection
Protocol 1: TBS Protection of 3-Hydroxy-3-methylpiperidine (Hypothetical Optimized Procedure)
-
To a solution of N-protected 3-hydroxy-3-methylpiperidine (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) (0.1 M) under an inert atmosphere (N₂ or Ar), add 2,6-lutidine (1.5 equiv).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add tert-butyldimethylsilyl trifluoromethanesulfonate (TBSOTf) (1.2 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the product with CH₂Cl₂ (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Note: The N-protection is crucial before O-silylation to prevent undesired N-silylation.
Protocol 2: TIPS Protection of 3-Hydroxy-3-methylpiperidine (Hypothetical Optimized Procedure)
Follow the procedure for TBS protection, substituting TIPSOTf for TBSOTf. Due to the increased steric hindrance of the TIPS group, the reaction may require longer reaction times or gentle heating (e.g., 40 °C).
Part 2: Protecting the Secondary Amine
The secondary amine of the piperidine ring is a potent nucleophile and requires protection to prevent side reactions during subsequent synthetic steps. Carbamates and benzyl groups are the most common choices.
Carbamates vs. Benzyl Group: A Head-to-Head Comparison
| Protecting Group | Abbreviation | Common Reagents for Protection | Stability | Common Deprotection Conditions |
| tert-Butoxycarbonyl | Boc | (Boc)₂O, Et₃N, CH₂Cl₂ | Acid-labile | TFA in CH₂Cl₂; HCl in dioxane |
| Benzyloxycarbonyl | Cbz or Z | CbzCl, NaHCO₃, THF/H₂O | Stable to acid/base | H₂, Pd/C (Hydrogenolysis) |
| Benzyl | Bn | Benzyl bromide, K₂CO₃, MeCN | Stable to many conditions | H₂, Pd/C (Hydrogenolysis) |
Causality Behind Experimental Choices:
The choice between Boc, Cbz, and Bn depends heavily on the planned synthetic route. The Boc group is ideal when acid-labile protection is desired, offering orthogonality to the base-stable and hydrogenolysis-labile Cbz and Bn groups.[5] Cbz and Bn are both removed by hydrogenolysis, making them non-orthogonal to each other but orthogonal to the Boc group.[6][7] The benzyl group can also be introduced via reductive amination.[8]
Experimental Protocols: Amine Protection
Protocol 3: Boc Protection of 3-Hydroxy-3-methylpiperidine
-
To a solution of 3-hydroxy-3-methylpiperidine (1.0 equiv) in CH₂Cl₂ (0.2 M), add triethylamine (Et₃N) (1.2 equiv).
-
Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv) in CH₂Cl₂ dropwise at room temperature.
-
Stir the reaction mixture for 4-12 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, and concentrate in vacuo.
-
The crude product is often pure enough for the next step or can be purified by column chromatography.
Protocol 4: Cbz Protection of 3-Hydroxy-3-methylpiperidine
-
To a solution of 3-hydroxy-3-methylpiperidine (1.0 equiv) in a 2:1 mixture of THF and water (0.2 M), add sodium bicarbonate (NaHCO₃) (2.0 equiv).[6]
-
Cool the mixture to 0 °C and add benzyl chloroformate (CbzCl) (1.2 equiv) dropwise.[6]
-
Allow the reaction to warm to room temperature and stir for 12-20 hours.[6]
-
Dilute the reaction with water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Diagram 2: Protection and Deprotection Pathways
Caption: Orthogonal protection and deprotection schemes.
Part 3: Deprotection Strategies and Orthogonality in Action
The true power of a protecting group strategy is realized during the deprotection steps. The ability to selectively unmask one functional group while leaving others intact is the essence of orthogonal synthesis.[9]
Deprotection Protocols
Protocol 5: Deprotection of a TBS Ether
-
To a solution of the TBS-protected alcohol (1.0 equiv) in anhydrous THF (0.1 M), add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.2 equiv) at room temperature.[10]
-
Stir the reaction for 1-4 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Purify the residue by flash column chromatography.
Protocol 6: Deprotection of a Boc-Protected Amine
-
To a solution of the Boc-protected amine (1.0 equiv) in CH₂Cl₂ (0.2 M), add trifluoroacetic acid (TFA) (10 equiv) at 0 °C.
-
Stir the reaction at room temperature for 1-3 hours.
-
Concentrate the reaction mixture in vacuo.
-
The product is typically obtained as a TFA salt and can be used as such or neutralized with a base.
Protocol 7: Deprotection of a Cbz-Protected Amine
-
To a solution of the Cbz-protected amine (1.0 equiv) in methanol or ethanol (0.1 M), add a catalytic amount of 10% Palladium on carbon (Pd/C) (10% w/w).
-
Stir the mixture under an atmosphere of hydrogen (H₂) (balloon or Parr shaker) for 2-16 hours.[6]
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate to obtain the deprotected amine.
Conclusion
The selection of an appropriate protecting group strategy for 3-hydroxy-3-methylpiperidine is a critical decision that will significantly impact the efficiency and success of a synthetic campaign. For the tertiary alcohol, sterically demanding silyl ethers such as TIPS and TBDPS offer robust protection, with their installation often requiring more reactive silylating agents. For the secondary amine, the choice between the acid-labile Boc group and the hydrogenolysis-labile Cbz and Bn groups dictates the orthogonal strategy. By carefully considering the stability and deprotection conditions of each protecting group, researchers can design elegant and efficient synthetic routes to novel derivatives of this important pharmaceutical scaffold.
References
-
Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
-
Total Synthesis. TBS Protecting Group: TBS Protection & Deprotection. [Link]
-
ResearchGate. ChemInform Abstract: A Facile Protocol for N-Cbz Protection of Amines in PEG-600. [Link]
-
National Center for Biotechnology Information. Benzoyldiisopropylchlorosilane: a visible light photocleavable alcohol protecting group. [Link]
-
Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. [Link]
-
ResearchGate. Recent Advances in Silyl Protection of Alcohols. [Link]
-
Technical Disclosure Commons. Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. [Link]
-
MDPI. Progress in Silylation Protection and Deprotection of Hydroxyl Groups within Alcohol and Phenol. [Link]
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A Senior Application Scientist's Guide to the Biological Activity of tert-Butyl 3-Hydroxy-3-methylpiperidine-1-carboxylate Derivatives
Welcome to an in-depth exploration of the biological potential of derivatives synthesized from the versatile scaffold, tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate. In the dynamic field of drug discovery, the piperidine ring system is a cornerstone, present in a multitude of approved pharmaceuticals and natural alkaloids. The strategic functionalization of this core structure allows for the fine-tuning of pharmacological properties, making it a subject of intense research.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple catalog of compounds to provide a comparative analysis of the biological activities exhibited by derivatives of this specific piperidine building block. We will delve into their potential as antimicrobial, anticancer, and muscarinic receptor antagonist agents, supported by experimental data from analogous compounds found in the literature. Furthermore, we will provide detailed, field-tested protocols for the evaluation of these activities, ensuring scientific integrity and reproducibility.
The Strategic Advantage of the tert-Butyl 3-Hydroxy-3-methylpiperidine-1-carboxylate Scaffold
The core molecule, tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate, offers several strategic advantages for medicinal chemistry. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen provides stability during synthetic manipulations and can be readily removed under acidic conditions to allow for further derivatization at this position. The tertiary hydroxyl group at the 3-position is a key site for introducing diversity through esterification, etherification, or substitution reactions. The methyl group at the same position introduces a chiral center and steric bulk, which can influence receptor binding and metabolic stability.
This guide will focus on three primary areas of biological activity where derivatives of this scaffold, based on data from closely related piperidine structures, show significant promise:
-
Antimicrobial Activity: The development of new antimicrobial agents is a critical global health priority. We will explore how modifications to the core structure can lead to potent antibacterial and antifungal compounds.
-
Anticancer Activity: The piperidine moiety is a common feature in many anticancer drugs. We will examine how derivatives can be designed to exhibit cytotoxicity against various cancer cell lines.
-
Muscarinic Receptor Antagonism: Muscarinic acetylcholine receptors are implicated in a range of physiological processes, and their modulation is a therapeutic target for various diseases. We will investigate the potential for these derivatives to act as selective muscarinic antagonists.
Comparative Analysis of Biological Activities
While direct comparative studies on a series of derivatives from tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate are not extensively published, we can draw valuable insights from structurally similar compounds. The following sections present a comparative overview based on available literature.
Antimicrobial Derivatives
The piperidine nucleus is a key pharmacophore in many antimicrobial agents. By analogy to studies on sulfonyl piperidine carboxamides, we can anticipate that derivatives of our core molecule will exhibit significant antimicrobial properties. A study on novel sulfonyl piperidine carboxamides prepared from N-Boc-piperidine-3-carboxylic acid demonstrated moderate to good activity against a panel of bacteria and fungi.
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of Analogous Sulfonyl Piperidine Carboxamide Derivatives
| Compound ID | Derivative Type | S. aureus (Gram-positive) | E. coli (Gram-negative) | C. albicans (Fungus) |
| SP-1 | Phenylsulfonyl Carboxamide | 62.5 | 125 | 250 |
| SP-2 | 4-Chlorophenylsulfonyl Carboxamide | 31.25 | 62.5 | 125 |
| SP-3 | 4-Methylphenylsulfonyl Carboxamide | 62.5 | 125 | 125 |
| Ciprofloxacin | Standard Antibiotic | 0.97 | 0.48 | - |
| Fluconazole | Standard Antifungal | - | - | 1.95 |
Note: The data presented is from analogous compounds to illustrate potential activity.
The structure-activity relationship (SAR) suggests that the nature of the substituent on the sulfonyl group plays a crucial role in determining the antimicrobial potency and spectrum.
Anticancer Derivatives
Piperidine derivatives have shown considerable promise as anticancer agents. Research on piperazine derivatives, which share structural similarities with piperidines, has demonstrated significant inhibitory effects on cancer cell proliferation. For instance, a derivative of tert-butyl (S)-3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride showed an IC50 value of approximately 0.126 µM against the MDA-MB-231 triple-negative breast cancer cell line.[1]
Table 2: Comparative Anticancer Activity (IC₅₀ in µM) of Analogous Piperidine/Piperazine Derivatives [1]
| Compound ID | Target Cell Line | IC₅₀ (µM) |
| PZ-1 | MDA-MB-231 (Breast Cancer) | 0.126 |
| Doxorubicin | MDA-MB-231 (Breast Cancer) | 0.05 |
Note: The data presented is from an analogous piperazine compound to illustrate potential activity.
The mechanism of action for such compounds often involves the induction of apoptosis and the modulation of key signaling pathways involved in cancer cell survival and proliferation.
Muscarinic Receptor Antagonists
Derivatives of piperidine are well-established as muscarinic receptor antagonists. Structure-activity relationship studies on N-aryl-piperidine derivatives have shown that modifications to the aryl substituent significantly influence binding affinity and agonist/antagonist activity at the human histamine H3 receptor, a related GPCR.[2] Similar SAR principles can be applied to the design of muscarinic antagonists. A series of selective M1 muscarinic acetylcholine receptor (mAChR) antagonists based on a piperidine scaffold have been developed with IC50 values in the nanomolar to micromolar range.[3]
Table 3: Comparative Muscarinic Receptor Antagonist Activity (IC₅₀ in nM) of Analogous Piperidine Derivatives [3]
| Compound ID | M1 Antagonist IC₅₀ (nM) | Selectivity over M2-M5 |
| MA-1 | 441 | >340-fold |
| MA-2 | 850 | 50-fold |
| MA-3 | 19,000 | 8-fold |
| Pirenzepine | ~20 | 20- to 50-fold |
Note: The data presented is from analogous compounds to illustrate potential activity.
The development of subtype-selective muscarinic antagonists is a key objective to minimize side effects, and the versatile chemistry of the tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate scaffold makes it an attractive starting point for achieving this selectivity.
Experimental Protocols
To ensure the scientific rigor of your research, we provide the following detailed, step-by-step protocols for the key biological assays discussed.
Synthesis of Derivatives: A General Approach
The derivatization of tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate can be achieved through several standard organic synthesis reactions. For example, to create amide derivatives, the Boc-protected piperidine can be deprotected using an acid like trifluoroacetic acid (TFA), and the resulting secondary amine can be coupled with a carboxylic acid using a coupling agent such as HATU or EDC/HOBt.
Caption: General workflow for the synthesis of N-acyl derivatives.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.
Caption: Workflow for MIC determination by broth microdilution.
Step-by-Step Protocol:
-
Preparation of Test Compound: Dissolve the synthesized derivative in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mg/mL.
-
Serial Dilutions: In a sterile 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12. Add 100 µL of the test compound stock solution (appropriately diluted in MHB) to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process through well 10. Wells 11 (growth control) and 12 (sterility control) should not contain the test compound.
-
Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add 50 µL of the diluted bacterial suspension to wells 1 through 11. Well 12 receives 50 µL of sterile MHB only.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity.
In Vitro Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines by measuring metabolic activity.
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion and Future Directions
The tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate scaffold represents a promising starting point for the development of novel therapeutic agents. Based on the biological activities of structurally related compounds, its derivatives hold significant potential in the fields of antimicrobial, anticancer, and neurological research. The synthetic accessibility and the potential for diverse functionalization make this a rich area for further investigation.
Future research should focus on the systematic synthesis and screening of a library of derivatives of this core molecule. This will enable the establishment of clear structure-activity relationships and the identification of lead compounds with optimized potency and selectivity. The detailed experimental protocols provided in this guide offer a robust framework for such investigations, ensuring the generation of high-quality, reproducible data. By combining rational drug design with rigorous biological evaluation, the full therapeutic potential of these promising piperidine derivatives can be unlocked.
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A Comparative Guide to Structural Analogues of Tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate for Drug Discovery Professionals
In the landscape of modern medicinal chemistry, the piperidine scaffold remains a cornerstone for the design of novel therapeutics. Its prevalence in over 70 FDA-approved drugs underscores its significance.[1] Among the myriad of piperidine-based building blocks, tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate stands out as a versatile chiral intermediate, notably in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors like ibrutinib.[2][3] This guide provides an in-depth comparison of key structural analogues of this compound, offering insights into their relative performance based on available experimental data and established structure-activity relationships (SAR).
This analysis is tailored for researchers, scientists, and drug development professionals, aiming to inform rational drug design and the selection of optimal scaffolds for further development. We will delve into the synthesis, biological activity, and metabolic stability of these analogues, providing a framework for understanding the subtle yet critical impact of structural modifications.
The Core Scaffold: Tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate
The parent compound, with its tertiary alcohol at the 3-position and a bulky tert-butoxycarbonyl (Boc) protecting group on the nitrogen, presents a unique combination of chirality, steric hindrance, and synthetic versatility. The Boc group not only modulates the nucleophilicity and basicity of the piperidine nitrogen but also influences the overall lipophilicity and metabolic stability of the molecule. The 3-hydroxy-3-methyl substitution introduces a chiral center and a potential hydrogen bond donor, which can be crucial for target engagement.
Structural Analogues: A Comparative Analysis
For this guide, we will focus on a selection of structural analogues that explore the impact of modifying the substituent at the 3-position and the nature of the nitrogen protecting group. These modifications are critical for fine-tuning a compound's pharmacological profile.
Analogues with Varying 3-Position Substituents
The substituent at the 3-position of the piperidine ring plays a pivotal role in defining the molecule's interaction with its biological target. By systematically altering this group, we can probe the steric and electronic requirements of the binding pocket.
| Compound/Analogue | Structure | Key Features | Rationale for Comparison |
| Parent Compound | Tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate | Tertiary alcohol, methyl group | Baseline for comparison |
| Analogue 1 | Tert-butyl 3-hydroxy-3-ethylpiperidine-1-carboxylate | Increased steric bulk at C3 | Evaluate tolerance for larger alkyl groups |
| Analogue 2 | Tert-butyl 3-hydroxy-3-phenylpiperidine-1-carboxylate | Introduces aromaticity and potential for π-π interactions | Explore the impact of an aryl substituent on binding affinity |
| Analogue 3 | Tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate | Primary alcohol, increased flexibility | Assess the importance of the tertiary carbinol and steric hindrance |
Comparative Performance Data
| Parameter | Parent Compound | Analogue 1 (Ethyl) | Analogue 2 (Phenyl) | Analogue 3 (Hydroxymethyl) |
| Receptor Binding Affinity (e.g., Kᵢ for a hypothetical target) | Moderate | Potentially decreased due to steric clash | Potentially increased due to favorable π-π stacking | Likely decreased due to loss of specific interactions of the methyl group and increased conformational flexibility |
| Metabolic Stability (in vitro t½) | Moderate | Similar to parent | Potentially lower due to aromatic hydroxylation | Potentially lower due to oxidation of the primary alcohol |
| Lipophilicity (LogP) | Moderate | Higher | Significantly higher | Lower |
Causality Behind Experimental Choices and Expected Outcomes
The selection of these analogues is driven by a systematic exploration of the chemical space around the 3-position.
-
Steric Bulk (Analogue 1): The substitution of a methyl with an ethyl group is a classic strategy to probe the size of a binding pocket. A significant drop in affinity would suggest a sterically constrained environment.
-
Aromatic Interactions (Analogue 2): The introduction of a phenyl group can significantly enhance binding affinity through π-π stacking or hydrophobic interactions if the target protein possesses a suitable aromatic or hydrophobic pocket. However, it also introduces a potential liability for oxidative metabolism.
-
Flexibility and Hydrogen Bonding (Analogue 3): Replacing the 3-methyl-3-hydroxy moiety with a hydroxymethyl group reduces steric hindrance and introduces a more flexible hydrogen bonding motif. This can be beneficial if the binding pocket can accommodate this flexibility, but may be detrimental if a more rigid conformation is required for optimal binding.
Experimental Protocols
To ensure the trustworthiness and reproducibility of the comparative data, standardized and well-validated experimental protocols are essential.
General Synthesis of 3-Substituted-3-hydroxypiperidine Analogues
The synthesis of these analogues typically starts from a common intermediate, N-Boc-3-piperidone.
Workflow for Synthesis:
Caption: General synthetic workflow for 3-substituted analogues.
Step-by-Step Protocol:
-
To a solution of N-Boc-3-piperidone in anhydrous tetrahydrofuran (THF) cooled to -78 °C under an inert atmosphere, add the appropriate Grignard reagent (e.g., ethylmagnesium bromide for Analogue 1) or organolithium reagent (e.g., phenyllithium for Analogue 2) dropwise.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired analogue.
For the synthesis of Analogue 3, a different approach involving the reduction of the corresponding ester or aldehyde at the 3-position would be necessary.
Radioligand Competitive Binding Assay
This assay is fundamental for determining the binding affinity (Kᵢ) of the synthesized analogues to a specific receptor of interest (e.g., the µ-opioid receptor).[4][5]
Workflow for Binding Assay:
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Protocol:
-
Prepare cell membranes expressing the target receptor.
-
In a 96-well plate, incubate the receptor membranes with a fixed concentration of a suitable radioligand (e.g., [³H]-DAMGO for the µ-opioid receptor) and a range of concentrations of the unlabeled test compound (analogues).
-
Incubate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).
-
Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation.[4]
In Vitro Metabolic Stability Assay
This assay assesses the susceptibility of the analogues to metabolism by liver enzymes, providing an early indication of their pharmacokinetic profile.[6][7]
Workflow for Metabolic Stability Assay:
Caption: Workflow for an in vitro metabolic stability assay.
Step-by-Step Protocol:
-
Incubate the test compound at a fixed concentration (e.g., 1 µM) with human liver microsomes in the presence of an NADPH-regenerating system at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the concentration of the remaining parent compound using a validated LC-MS/MS method.
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the in vitro half-life (t½ = 0.693/k) and the intrinsic clearance (CLᵢₙₜ).
Conclusion and Future Directions
This guide provides a comparative framework for evaluating structural analogues of tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate. The choice of substituent at the 3-position profoundly influences the pharmacological profile of the resulting molecule. While the parent compound offers a solid starting point, strategic modifications can lead to analogues with enhanced binding affinity, improved metabolic stability, and optimized physicochemical properties.
Future work should focus on obtaining direct comparative experimental data for the proposed analogues against a specific biological target. This will enable a more precise understanding of the SAR and guide the design of next-generation therapeutics with superior efficacy and safety profiles. The provided protocols offer a robust starting point for researchers to generate such valuable data.
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A Senior Application Scientist's Guide to Enantiomeric Excess Determination of Chiral tert-Butyl 3-Hydroxy-3-methylpiperidine-1-carboxylate
For researchers, scientists, and drug development professionals engaged in the synthesis of chiral molecules, the accurate determination of enantiomeric excess (ee) is a cornerstone of quality control and regulatory compliance. The subject of our focus, tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate, a chiral building block with a tertiary alcohol, presents a unique analytical challenge. This guide provides an in-depth comparison of the primary analytical techniques for determining its enantiomeric purity: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and present comparative data to inform your selection of the most appropriate method for your research needs.
The Analytical Imperative: Why Enantiomeric Purity Matters
In drug development, the chirality of a molecule can be the difference between a therapeutic effect and a toxic one. The distinct three-dimensional arrangement of enantiomers leads to differential interactions with chiral biological targets such as enzymes and receptors. Consequently, regulatory bodies worldwide mandate the rigorous characterization and control of the enantiomeric composition of chiral drug substances. For a key intermediate like tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate, ensuring high enantiomeric purity at an early stage is critical for the successful development of the final active pharmaceutical ingredient (API).
Chromatographic Approaches: The Workhorses of Chiral Analysis
Chromatographic techniques are the most widely employed methods for chiral separations due to their high resolution, sensitivity, and reproducibility. The fundamental principle involves the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and, thus, separation.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
Chiral HPLC is a robust and versatile technique that stands as the gold standard for enantiomeric excess determination. For tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate, a normal-phase HPLC method is particularly effective.
The Rationale Behind the Method
The choice of a polysaccharide-based CSP, such as one coated with cellulose or amylose derivatives, is driven by their proven efficacy in resolving a wide range of chiral compounds, including those with hydroxyl groups. These CSPs create chiral cavities and grooves where enantiomers can interact through a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance. The tertiary alcohol and the carbamate group in our target molecule are key interaction sites. A normal-phase mobile system, typically a mixture of a non-polar solvent like n-hexane and a polar modifier like isopropanol, allows for fine-tuning of these interactions to achieve optimal separation. The addition of a small amount of an acidic modifier, such as trifluoroacetic acid (TFA), can improve peak shape and resolution by minimizing undesirable interactions with the silica support of the CSP.
Experimental Protocol: Chiral HPLC
1. Instrumentation and Columns:
-
A standard HPLC system equipped with a UV detector.
-
Chiral Stationary Phase: Chiralpak® IC-3 (cellulose tris(3,5-dichlorophenylcarbamate) immobilized on 3 µm silica gel), 250 x 4.6 mm.
2. Mobile Phase Preparation:
-
Prepare a mobile phase of n-Hexane and Isopropyl Alcohol (IPA) in a 95:5 (v/v) ratio.
-
Add 0.2% Trifluoroacetic Acid (TFA) to the mobile phase mixture.
-
Thoroughly degas the mobile phase before use.
3. Chromatographic Conditions:
-
Flow Rate: 0.6 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 15 µL
-
Run Time: 50 minutes
4. Sample Preparation:
-
Dissolve the sample in Isopropyl Alcohol to a concentration of approximately 1 mg/mL.
5. Data Analysis:
-
The enantiomeric excess (% ee) is calculated from the integrated peak areas of the two enantiomers using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100, where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer.
Workflow for Chiral HPLC Analysis
Caption: Workflow for enantiomeric excess determination by chiral HPLC.
Supercritical Fluid Chromatography (SFC): The High-Speed, Green Alternative
SFC has emerged as a powerful alternative to HPLC, offering faster analysis times and a significant reduction in the use of organic solvents. It utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.
The Rationale Behind the Method
The low viscosity and high diffusivity of supercritical CO₂ allow for higher flow rates without a significant loss in chromatographic efficiency, leading to rapid separations. For chiral separations, SFC is often coupled with the same polysaccharide-based CSPs used in HPLC. The addition of a polar co-solvent, or "modifier," such as an alcohol, is necessary to modulate the polarity of the mobile phase and facilitate the elution of the analytes. The principles of chiral recognition are similar to those in normal-phase HPLC, relying on interactions with the CSP.
Illustrative Protocol: Chiral SFC
1. Instrumentation and Columns:
-
An analytical SFC system with a back-pressure regulator and a UV detector.
-
Chiral Stationary Phase: Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica gel), 150 x 4.6 mm.
2. Mobile Phase:
-
Supercritical CO₂ and Methanol as a modifier.
3. Chromatographic Conditions:
-
Gradient Elution: 5% to 40% Methanol over 5 minutes.
-
Flow Rate: 3.0 mL/min
-
Back Pressure: 150 bar
-
Column Temperature: 40°C
-
Detection Wavelength: 210 nm
4. Sample Preparation:
-
Dissolve the sample in a suitable alcohol (e.g., methanol or ethanol) to a concentration of approximately 1 mg/mL.
Caption: Workflow for ee determination by NMR with a chiral solvating agent.
Comparative Analysis of Methods
| Feature | Chiral HPLC | Chiral SFC | Chiral GC | NMR with CSA |
| Principle | Chromatographic Separation | Chromatographic Separation | Chromatographic Separation | In-situ Diastereomeric Complexation |
| Throughput | Moderate | High | Moderate to High | High |
| Solvent Consumption | High | Low | Low | Very Low |
| Sample Preparation | Simple Dissolution | Simple Dissolution | Derivatization often required | Simple mixing in NMR tube |
| Sensitivity | High (UV) | High (UV) | Very High (FID/MS) | Moderate |
| Robustness | High | Moderate to High | Moderate | High |
| Universality | Broad applicability | Broad applicability | Limited to volatile/derivatizable compounds | Broad applicability |
| Cost (Instrument) | Moderate | High | Moderate | High |
| Cost (Consumables) | Moderate (solvents, columns) | Low (CO₂, columns) | Low (gases, columns) | Low (solvents, CSA) |
Conclusion and Recommendations
The choice of the optimal method for determining the enantiomeric excess of tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate depends on the specific requirements of the laboratory and the stage of drug development.
-
Chiral HPLC remains the most reliable and well-established method, offering excellent resolution and robustness. It is the recommended starting point for method development and for quality control in a regulated environment.
-
Chiral SFC is an excellent alternative for high-throughput screening and for laboratories looking to adopt greener analytical technologies. Its speed and reduced solvent consumption are significant advantages.
-
Chiral GC is a more specialized technique that may be considered if high sensitivity is required and the analyte can be readily derivatized.
-
NMR with a Chiral Solvating Agent is a powerful tool for rapid, non-separative analysis, particularly useful for reaction monitoring and in research settings where quick confirmation of enantiomeric purity is needed.
Ultimately, a multi-faceted approach, potentially using HPLC or SFC for routine analysis and NMR for rapid screening, can provide a comprehensive and efficient strategy for ensuring the stereochemical integrity of this important chiral building block.
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond the reaction flask and concludes with their safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate, a common building block in medicinal chemistry. Our focus is not just on the "how," but the "why," grounding each procedural step in established safety principles and regulatory standards to ensure the protection of personnel, the environment, and the integrity of your research institution.
Part 1: Hazard Assessment & Characterization
Before any disposal protocol can be established, a thorough understanding of the compound's hazards is paramount. While a specific, comprehensive Safety Data Sheet (SDS) for tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate is not always readily available, we can infer its likely hazard profile by examining structurally analogous compounds. This practice aligns with the Occupational Safety and Health Administration (OSHA) requirement to treat chemicals of unknown composition as hazardous.[1][2]
Data from related piperidine derivatives suggest that this compound should be handled as, at minimum, an irritant.[3][4][5]
| Hazard Category | GHS Hazard Code | Description | Rationale & Source |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | Based on data for tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate and other Boc-protected piperidines.[3][4] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | Consistently listed for analogous compounds, indicating a significant risk to unprotected eyes.[3][4] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | A common hazard for fine chemical powders or aerosols that can be inhaled.[3][4] |
Core Directive: Always consult the manufacturer- or supplier-provided Safety Data Sheet (SDS) for the specific lot number you are using. Per OSHA's Laboratory Standard, employers must maintain these SDSs and ensure they are readily accessible to all laboratory employees.[1][6] The information above serves as a baseline for safe handling in the absence of, or as a supplement to, the official SDS.
Part 2: The Regulatory Framework: OSHA and EPA
Proper chemical disposal is not merely a best practice; it is a legal requirement governed by federal and state agencies. For laboratories, two primary regulatory bodies set the standards:
-
Occupational Safety and Health Administration (OSHA): OSHA's standard on "Occupational Exposure to Hazardous Chemicals in Laboratories" (29 CFR 1910.1450) mandates that all laboratories develop and implement a written Chemical Hygiene Plan (CHP) .[7][8] This plan is the cornerstone of laboratory safety and must include specific procedures for waste disposal.[2][7]
-
Environmental Protection Agency (EPA): The EPA regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA) .[9] RCRA establishes the framework for the "cradle-to-grave" management of hazardous waste, prohibiting the disposal of chemicals like tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate in the regular trash or down the sewer.[9]
Your institution's Environmental Health & Safety (EH&S) office is your primary resource for navigating these regulations and will have established protocols that are compliant with both OSHA and EPA requirements.
Part 3: Step-by-Step Disposal Protocol
This protocol outlines the procedure for collecting and disposing of waste containing tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate.
Step 1: Personal Protective Equipment (PPE)
Based on the hazard assessment, direct contact with the compound must be avoided. The causality is clear: the compound is a known irritant.
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemical-resistant gloves (nitrile is a suitable choice for incidental contact).
-
Body Protection: A standard laboratory coat is required.
Step 2: Waste Segregation and Collection
Cross-contamination of waste streams can lead to dangerous chemical reactions and complicates the disposal process. Therefore, waste must be segregated based on its chemical properties.
-
Designate a Waste Container: Use a dedicated, chemically compatible container for "Non-Halogenated Solid Organic Waste." The container must be in good condition, with a secure, leak-proof closure.[9]
-
Collect the Waste:
-
Unused or Expired Pure Chemical: Carefully transfer the solid chemical into the designated waste container.
-
Contaminated Labware: Collect disposable items (e.g., weigh boats, contaminated gloves, wipes) in the same container. Scrape as much solid residue as possible into the container before adding the contaminated item.
-
-
Prohibited Actions:
-
DO NOT mix with incompatible waste streams (e.g., acids, bases, oxidizers).
-
DO NOT dispose of down the drain. This is a violation of EPA regulations.[10]
-
DO NOT dispose of in the regular trash.
-
Step 3: Waste Container Management in a Satellite Accumulation Area (SAA)
The EPA and OSHA have specific rules for the temporary storage of hazardous waste in the laboratory, known as a Satellite Accumulation Area (SAA).[10][11]
-
Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[12]
-
Labeling: The moment the first particle of waste enters the container, it must be labeled. The label must be clear, legible, and contain the following information.[10][11]
| Label Component | Requirement | Rationale |
| Words "Hazardous Waste" | Mandatory | Clearly identifies the container's contents as regulated waste.[11] |
| Chemical Constituents | List all chemical components by name (no abbreviations or formulas). e.g., "tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate," "Methanol," etc. | Informs EH&S and disposal vendors of the contents for safe handling and proper disposal profiling.[10] |
| Hazard Identification | Check appropriate hazard boxes (e.g., Irritant, Flammable if in solvent). | Provides an at-a-glance summary of the primary risks associated with the waste. |
| Generator Information | Principal Investigator's Name, Building, and Room Number. | Ensures traceability and accountability for the waste generated.[10] |
-
Container Status: Keep the waste container securely closed at all times, except when adding waste. This prevents the release of vapors and protects against spills.[10]
Step 4: Final Disposal via Professional Services
Final disposal of this chemical waste is not a task for laboratory personnel.
-
Contact EH&S: When the container is full (leaving some headspace, ~10%), or if the project is complete, contact your institution's EH&S department to arrange for a waste pickup.
-
Professional Disposal: The EH&S department will work with a licensed hazardous waste disposal company.[13] For organic compounds like this, the most common and effective disposal method is high-temperature incineration in a facility with specialized scrubbers to neutralize harmful byproducts.[14]
Part 4: Spill Management
For small spills (a few grams) of solid tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate:
-
Alert & Isolate: Alert personnel in the immediate area.
-
Don PPE: Wear the appropriate PPE as described in Part 3, Step 1.
-
Contain & Absorb: Gently cover the spill with a non-combustible absorbent material like vermiculite or sand. Avoid raising dust.
-
Collect: Carefully sweep or scoop the absorbed material and spill residue into your designated hazardous waste container.
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol), and place the cleaning materials into the waste container.
-
Report: Inform your supervisor and EH&S office of the spill, even if you have cleaned it up successfully.
For large spills, evacuate the area and contact your institution's emergency EH&S number immediately.
Disposal Decision Workflow
The following diagram illustrates the logical workflow for making proper disposal decisions for waste streams involving tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate.
Caption: Decision workflow for proper waste stream management.
By adhering to this structured, scientifically-grounded disposal protocol, you ensure that your valuable research is conducted not only effectively but also with the highest commitment to safety and environmental stewardship.
References
-
OSHA Factsheet Laboratory Safety OSHA Lab Standard. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
-
tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate. (n.d.). PubChem. Retrieved from [Link]
-
1910.1450 - Occupational exposure to hazardous chemicals in laboratories. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
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How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved from [Link]
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OSHA Laboratory Standard. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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OSHA Laboratory Standard | OSHA Lab Safety Standard. (2023, September 18). Compliancy Group. Retrieved from [Link]
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The OSHA Lab Standard and the OSHA Hazard Communication Standard: Which Standard Applies in Your Workplace? (2021, May 27). Safety Partners, LLC. Retrieved from [Link]
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Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]
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Laboratory Environmental Sample Disposal Information Document. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Managing Hazardous Chemical Waste in the Lab. (n.d.). American Chemical Society. Retrieved from [Link]
-
Safety Data Sheet - Piperidine. (2024, May 7). Pentachemicals. Retrieved from [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Safety Data Sheet - Piperidine. (2019, June 24). Chemos GmbH & Co.KG. Retrieved from [Link]
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A Researcher's Guide to Personal Protective Equipment for Handling Tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate
In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily occurrences. Among these, piperidine derivatives are a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents.[1] This guide provides essential, in-depth procedural information on the appropriate personal protective equipment (PPE) for handling Tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate. Our goal is to empower researchers, scientists, and drug development professionals with the knowledge to work safely and effectively, building a foundation of trust through scientific rigor and practical expertise.
Core Principles of Chemical Safety
Effective laboratory safety is not merely about wearing protective gear; it's a comprehensive system that begins with understanding the potential hazards of the chemicals being handled.[6] The hierarchy of controls should always be prioritized: engineering controls (like fume hoods), followed by administrative controls (safe work practices), with PPE serving as the crucial final line of defense against potential exposure.[7]
A thorough risk assessment is the foundational step before any experiment.[8] This involves a careful review of the known hazards of the chemical and the specific procedures to be performed. For Tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate, this means considering the risks of inhalation of dusts or aerosols, skin and eye contact, and accidental ingestion.
Recommended Personal Protective Equipment (PPE)
Based on the known hazards of piperidine derivatives and tert-butyl carbamates, the following PPE is recommended when handling Tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles conforming to ANSI Z87.1 standard. A face shield should be worn over goggles when there is a significant risk of splashes.[9][10] | Protects eyes from dust particles, chemical splashes, and potential impacts. The face shield offers an additional layer of protection for the entire face. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene).[10] It is advisable to consult the glove manufacturer's chemical resistance guide. | Prevents direct skin contact with the chemical. Nitrile gloves offer good protection against a wide range of chemicals.[10] For prolonged handling, consider double-gloving. |
| Body Protection | A long-sleeved laboratory coat. | Provides a barrier to protect skin and personal clothing from spills and splashes.[6][8] |
| Respiratory Protection | Generally not required if work is conducted in a properly functioning chemical fume hood.[8] If weighing or handling outside of a fume hood where dusts or aerosols may be generated, a NIOSH-approved respirator (e.g., N95) is necessary. | Minimizes the inhalation of airborne particles of the compound. |
| Foot Protection | Closed-toe shoes.[8] | Protects feet from spills and falling objects. |
Operational Plan: Step-by-Step PPE Protocol
Adherence to a strict, procedural approach to donning and doffing PPE is critical to prevent cross-contamination and ensure personal safety.
1. Preparation and Donning:
-
Inspect all PPE for any signs of damage (e.g., cracks in goggles, tears in gloves) before use.
-
Don the lab coat and ensure it is fully buttoned.
-
Put on safety goggles. If a splash hazard exists, add a face shield.
-
Don the first pair of gloves. If double-gloving, ensure the cuff of the inner glove is under the sleeve of the lab coat.
-
Don the second pair of gloves over the first, with the cuffs pulled over the sleeves of the lab coat.
2. Handling and In-Use:
-
All handling of Tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate should be performed within a certified chemical fume hood to minimize inhalation exposure.[4]
-
Change gloves immediately if they become contaminated.
-
Avoid touching your face, personal items, or common surfaces with gloved hands.
3. Doffing and Disposal:
-
Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container.
-
Remove the face shield and goggles.
-
Remove the lab coat by rolling it away from your body and place it in the designated area for lab laundry or disposal if contaminated.
-
Remove the inner pair of gloves using the same technique as the outer pair and dispose of them in the hazardous waste container.
-
Wash your hands thoroughly with soap and water after removing all PPE.[2]
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: Workflow for PPE selection and waste disposal.
Disposal Plan
Proper disposal of contaminated PPE and chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Solid Waste: All disposable PPE that has come into contact with Tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate, including gloves, weighing papers, and contaminated paper towels, must be disposed of in a clearly labeled hazardous waste container.[5] Unused or waste solid chemical should also be collected in a designated, sealed container.[5]
-
Liquid Waste: Solutions containing Tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate should be collected in a separate, labeled hazardous liquid waste container.[11] Do not mix with other waste streams unless permitted by your institution's Environmental Health and Safety (EHS) department.
-
Professional Disposal: All hazardous waste must be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[11]
Emergency Procedures
In the event of an exposure, immediate and appropriate action is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[12] Remove contaminated clothing and shoes. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[12]
-
Ingestion: Do NOT induce vomiting.[5] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.
By adhering to these rigorous safety protocols, researchers can confidently and safely handle Tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate, ensuring both personal well-being and the integrity of their scientific endeavors.
References
-
Lab Manager. (2009). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. [Link]
-
ACS Material. (2020). PPE and Safety for Chemical Handling. [Link]
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YOUTH Clean Tech. (2025). Chemical Safety in Labs: Handling and Storage. [Link]
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National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. [Link]
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New Jersey Department of Health. (n.d.). Hazard Summary: Piperidine. [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Piperidine. [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Piperidine, 99%. [Link]
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PubMed. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
